molecular formula C26H29ClF2N4O8S B608729 LY2940094 tartrate CAS No. 1307245-87-9

LY2940094 tartrate

Número de catálogo: B608729
Número CAS: 1307245-87-9
Peso molecular: 631.0448
Clave InChI: CQKWYQOOVWQULQ-LREBCSMRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

LY-2940094 is a nociceptin receptor antagonist potentially for the treatment of major depressive disorder and alcoholism.

Propiedades

IUPAC Name

[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClF2N4O2S.C4H6O6/c1-14-16(11-29(27-14)20-15(12-30)3-2-6-26-20)10-28-7-4-21(5-8-28)19-17(9-18(23)32-19)22(24,25)13-31-21;5-1(3(7)8)2(6)4(9)10/h2-3,6,9,11,30H,4-5,7-8,10,12-13H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKWYQOOVWQULQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN2CCC3(CC2)C4=C(C=C(S4)Cl)C(CO3)(F)F)C5=C(C=CC=N5)CO.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClF2N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of LY2940094 Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Potent and Selective NOP Receptor Antagonism

LY2940094 tartrate is a potent, selective, and orally bioavailable antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] Its primary mechanism of action is the competitive blockade of this G protein-coupled receptor (GPCR), thereby inhibiting the physiological effects of its endogenous ligand, N/OFQ. This antagonism has been demonstrated to produce antidepressant- and anxiolytic-like effects in preclinical models and has been investigated for the treatment of major depressive disorder (MDD) and alcohol dependence in clinical trials.[4][5][6][7]

The high affinity and selectivity of LY2940094 for the NOP receptor are central to its pharmacological profile. It exhibits a greater than 4000-fold separation in affinity for the NOP receptor compared to the mu, kappa, or delta opioid receptors, minimizing off-target effects.[4]

NOP Receptor Signaling Cascade

The NOP receptor is predominantly coupled to the inhibitory Gαi/o subunit of the heterotrimeric G protein complex. The binding of the endogenous agonist N/OFQ to the NOP receptor initiates a cascade of intracellular signaling events. LY2940094, as a competitive antagonist, prevents the initiation of this cascade by occupying the ligand-binding site.

The agonist-induced signaling pathway that LY2940094 blocks includes:

  • Inhibition of Adenylyl Cyclase: Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

  • Modulation of Ion Channels: The signaling cascade also involves the modulation of ion channel activity, including the inhibition of voltage-gated calcium channels and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: NOP receptor activation can also lead to the phosphorylation and activation of downstream kinases, including the MAPK pathway, which is involved in regulating various cellular processes.

By blocking the NOP receptor, LY2940094 effectively prevents these downstream signaling events, thereby mitigating the physiological responses mediated by N/OFQ.

NOPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N/OFQ N/OFQ (Endogenous Agonist) NOPR NOP Receptor (ORL1) N/OFQ->NOPR Binds & Activates LY2940094 LY2940094 (Antagonist) LY2940094->NOPR Binds & Blocks G_protein Gi/o Protein NOPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ca2+ & K+ Channels G_protein->Ion_Channels Modulates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Produces Response Cellular Response cAMP->Response Ion_Channels->Response MAPK->Response

Figure 1: NOP Receptor Signaling Pathway and Antagonism by LY2940094.

Quantitative Pharmacological Data

The potency and selectivity of LY2940094 have been quantified through various in vitro assays. A summary of the key pharmacological parameters is presented in the table below.

ParameterValueSpecies/SystemReference
Ki (Binding Affinity) 0.105 nMHuman NOP Receptor[1][2][3]
Kb (Antagonist Potency) 0.166 nMHuman NOP Receptor[1][2][3]
Selectivity >4000-fold vs. µ, κ, δ opioid receptorsNot Specified[4]

Key Experimental Protocols

The characterization of LY2940094's mechanism of action has been supported by a range of in vitro and in vivo experiments. Detailed methodologies for key assays are outlined below.

In Vitro Radioligand Binding Assay (for Ki Determination)

This assay is performed to determine the binding affinity of LY2940094 for the NOP receptor.

Experimental Workflow:

Binding_Assay_Workflow prep 1. Membrane Preparation (e.g., from CHO cells expressing human NOP receptor) incubate 2. Incubation - Membranes - Radioligand (e.g., [3H]-Nociceptin) - Varying concentrations of LY2940094 prep->incubate separate 3. Separation of Bound/Free Ligand (Rapid filtration) incubate->separate quantify 4. Quantification (Scintillation counting) separate->quantify analyze 5. Data Analysis (IC50 determination and Cheng-Prusoff conversion to Ki) quantify->analyze

Figure 2: Workflow for Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Membranes are prepared from a cell line recombinantly expressing the human NOP receptor (e.g., Chinese Hamster Ovary (CHO) cells).

  • Incubation: The cell membranes are incubated with a specific radioligand for the NOP receptor (e.g., [³H]-Nociceptin) and varying concentrations of unlabeled LY2940094. The incubation is carried out in a suitable buffer at a defined temperature and for a specific duration to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed to determine the concentration of LY2940094 that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assay (for Kb Determination)

Functional assays are conducted to determine the antagonist potency of LY2940094 by measuring its ability to inhibit the functional response induced by a NOP receptor agonist.

Methodology:

  • Cell Culture: CHO cells stably expressing the human NOP receptor are cultured under standard conditions.

  • Agonist Stimulation: The cells are pre-incubated with varying concentrations of LY2940094 before being stimulated with a known NOP receptor agonist (e.g., N/OFQ).

  • Functional Readout: The functional response, such as the inhibition of forskolin-stimulated cAMP accumulation, is measured.

  • Data Analysis: The concentration-response curves for the agonist in the presence of different concentrations of LY2940094 are plotted. The Schild regression analysis is then used to determine the Kb value, which represents the equilibrium dissociation constant of the antagonist.

In Vivo Mouse Forced-Swim Test (for Antidepressant-like Activity)

The forced-swim test is a widely used behavioral assay to screen for antidepressant-like activity in rodents.[4][5]

Methodology:

  • Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom or escaping.

  • Procedure: Mice are individually placed in the water cylinder for a 6-minute session. The duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the session is recorded.

  • Drug Administration: this compound is administered orally at various doses (e.g., 10, 30 mg/kg) typically 60 minutes before the test.[4]

  • Data Analysis: The immobility time of the drug-treated group is compared to that of a vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

In Vivo Microdialysis in the Nucleus Accumbens (for Dopamine (B1211576) Release)

This technique is used to measure the levels of extracellular neurotransmitters, such as dopamine, in specific brain regions of freely moving animals. It has been used to demonstrate that LY2940094 can block ethanol-stimulated dopamine release in the nucleus accumbens, a key brain region involved in reward and addiction.[6][7]

Experimental Workflow:

Microdialysis_Workflow surgery 1. Surgical Implantation (Guide cannula aimed at the nucleus accumbens) recovery 2. Animal Recovery surgery->recovery probe 3. Microdialysis Probe Insertion recovery->probe perfusion 4. Perfusion & Sample Collection (Artificial cerebrospinal fluid is perfused, and dialysate is collected) probe->perfusion analysis 5. Neurochemical Analysis (HPLC-ECD to quantify dopamine levels) perfusion->analysis

Figure 3: Workflow for In Vivo Microdialysis.

Methodology:

  • Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted, targeting the nucleus accumbens of the rat brain.

  • Recovery: The animal is allowed to recover from surgery.

  • Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid at a low flow rate.

  • Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of LY2940094 and a stimulant (e.g., ethanol).

  • Neurochemical Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: Changes in extracellular dopamine levels in response to the stimulant in the presence and absence of LY2940094 are analyzed to determine the drug's effect on dopamine release.

Conclusion

The mechanism of action of this compound is centered on its potent and selective antagonism of the NOP receptor. By blocking the binding of the endogenous ligand N/OFQ, LY2940094 inhibits the downstream signaling cascade that is primarily mediated by the Gαi/o protein. This antagonism has been extensively characterized through a variety of in vitro and in vivo studies, which have quantified its high binding affinity and antagonist potency, and demonstrated its functional consequences on neuronal signaling and behavior. The data from these studies provide a robust foundation for understanding the pharmacological effects of LY2940094 and support its clinical investigation for neuropsychiatric disorders.

References

chemical structure and properties of LY2940094 tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2940094 tartrate is a potent, selective, and orally bioavailable antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. It details the compound's mechanism of action through the NOP receptor signaling pathway and its effects in various preclinical models. The guide also includes a compilation of quantitative data and detailed experimental protocols to facilitate further research and development.

Chemical Structure and Physicochemical Properties

LY2940094 is a thienospiro-piperidine-based compound.[3] The tartrate salt form enhances its solubility and suitability for oral administration.

IUPAC Name: [2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;2,3-dihydroxybutanedioic acid[4]

Chemical Formula: C₂₆H₂₉ClF₂N₄O₈S[4]

Molecular Weight: 631.05 g/mol [2][4]

Canonical SMILES: CC1=NN(C=C1CN2CCC3(CC2)C4=C(C=C(S4)Cl)C(CO3)(F)F)C5=C(C=CC=N5)CO.C(C(C(=O)O)O)(C(=O)O)O[4]

Physicochemical Data Summary
PropertyValueSource
Molecular FormulaC₂₆H₂₉ClF₂N₄O₈S[4]
Molecular Weight631.05 g/mol [2][4]
IUPAC Name[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;2,3-dihydroxybutanedioic acid[4]
InChIKeyCQKWYQOOVWQULQ-UHFFFAOYSA-N[4]
Solubility10 mM in DMSO[2]

Mechanism of Action and Signaling Pathway

LY2940094 acts as a high-affinity antagonist at the NOP receptor, a G protein-coupled receptor (GPCR).[1][5] The endogenous ligand for the NOP receptor is the neuropeptide Nociceptin/Orphanin FQ (N/OFQ). The NOP receptor system is implicated in a wide range of physiological and pathological processes, including pain, mood, reward, and feeding behaviors.[3][6] By blocking the binding of N/OFQ, LY2940094 modulates the downstream signaling cascades.

NOP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N/OFQ N/OFQ NOP_R NOP Receptor N/OFQ->NOP_R Binds G_protein Gαi/o NOP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channels Ca²⁺ Channels G_protein->Ca_channels Inhibits K_channels K⁺ Channels G_protein->K_channels Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Ca_influx ↓ Ca²⁺ Influx Ca_channels->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channels->K_efflux LY2940094 LY2940094 (Antagonist) LY2940094->NOP_R Blocks

Diagram 1: NOP Receptor Signaling Pathway Antagonism by LY2940094.

Pharmacological Properties and Efficacy

LY2940094 is characterized by its high affinity and antagonist potency at the NOP receptor. It is brain penetrant and orally bioavailable.[1][2]

Quantitative Pharmacological Data
ParameterValueSpecies/SystemSource
Ki0.105 nMHuman NOP receptors (CHO cells)[1][6]
Kb0.166 nMHuman NOP receptors (CHO cells)[1][6]
Selectivity>4000-fold over mu, kappa, or delta opioid receptors-[7][8]
NOP Receptor Occupancy62% at 10 mg/kg (P.O.) in rat brainRat[6]
Human NOP Receptor Occupancy (EC₅₀)2.94 to 3.46 ng/mLHuman[9]
Preclinical Efficacy

LY2940094 has demonstrated efficacy in various animal models, suggesting its therapeutic potential in several indications.

  • Alcohol Dependence: Dose-dependently reduces ethanol (B145695) self-administration and seeking behavior in alcohol-preferring rats.[1][10] It also blocks stress-induced reinstatement of ethanol-seeking.[6][10]

  • Depression and Anxiety: Exhibits antidepressant-like effects in the mouse forced-swim test and anxiolytic-like effects in the fear-conditioned freezing assay.[7][11][12]

  • Feeding Disorders: Inhibits excessive feeding behavior in rodent models, including fasting-induced feeding and overconsumption of palatable high-energy diets.[3][8]

  • Remyelination: Promotes oligodendrocyte differentiation and myelination in in vitro and in vivo models, suggesting potential for treating demyelinating diseases, though this effect may be NOPR-independent.[13]

Experimental Protocols

In Vitro NOP Receptor Binding and Functional Assays

Objective: To determine the binding affinity (Ki) and antagonist potency (Kb) of LY2940094 at the NOP receptor.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells recombinantly expressing the human NOP receptor are cultured under standard conditions.

  • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

  • Radioligand Binding Assay (Ki Determination):

    • Membranes are incubated with a radiolabeled NOP receptor ligand (e.g., [³H]Nociceptin) and varying concentrations of LY2940094.

    • Non-specific binding is determined in the presence of a saturating concentration of a non-labeled NOP ligand.

    • Bound and free radioligand are separated by filtration.

    • Radioactivity is quantified by liquid scintillation counting.

    • Ki values are calculated using the Cheng-Prusoff equation.

  • Functional Assay (Kb Determination):

    • A functional assay measuring a downstream signaling event, such as GTPγS binding or inhibition of forskolin-stimulated cAMP accumulation, is used.

    • Cells or membranes are incubated with a NOP receptor agonist in the presence of varying concentrations of LY2940094.

    • The concentration-response curve of the agonist is shifted to the right in the presence of the antagonist.

    • Kb values are calculated using the Schild equation.

In Vivo Rodent Model of Ethanol Self-Administration

Objective: To evaluate the effect of LY2940094 on voluntary ethanol consumption in alcohol-preferring rats.

Methodology:

  • Animals: Indiana Alcohol-Preferring (P) or Marchigian Sardinian Alcohol-Preferring (msP) rats are used.[6][10]

  • Housing: Rats are individually housed with ad libitum access to food and water, as well as a choice between water and a 15% ethanol solution.

  • Drug Administration: LY2940094 is administered orally (e.g., 3, 10, or 30 mg/kg) daily.[1][5]

  • Data Collection: Ethanol, water, and food consumption are measured at regular intervals (e.g., 2, 8, and 24 hours post-dosing).[6] Locomotor activity may also be monitored to assess for sedative or stimulant effects.

  • Data Analysis: The effect of LY2940094 on ethanol intake is compared to a vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animals Alcohol-Preferring Rats (e.g., P or msP) Housing Individual Housing (Food, Water, 15% Ethanol) Animals->Housing Dosing Oral Administration (LY2940094 or Vehicle) Housing->Dosing Measurement Measure Consumption (Ethanol, Water, Food) at 2, 8, 24h Dosing->Measurement Monitoring Monitor Locomotor Activity Dosing->Monitoring Stats Statistical Analysis (e.g., ANOVA) Measurement->Stats Monitoring->Stats Results Compare Ethanol Intake (Drug vs. Vehicle) Stats->Results

Diagram 2: Workflow for Ethanol Self-Administration Study.

Clinical Development

LY2940094 has been investigated in clinical trials for major depressive disorder (MDD) and alcohol dependency.[13][14] A Phase 2 proof-of-concept study in MDD patients showed some evidence of an antidepressant effect and that the drug was safe and well-tolerated.[14]

Conclusion

This compound is a valuable research tool for investigating the role of the NOP receptor system in various physiological and pathological states. Its potent and selective antagonist activity, coupled with favorable pharmacokinetic properties, has led to its investigation in several preclinical models and clinical trials. This guide provides a foundational understanding of its chemical and pharmacological properties to support further research and drug development efforts.

References

An In-depth Technical Guide to LY2940094 Tartrate (CAS Number: 1307245-87-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2940094, also known as BTRX246040, is a potent, selective, and orally bioavailable antagonist of the nociceptin (B549756)/orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2] With its unique pharmacological profile, LY2940094 has been investigated for its therapeutic potential in treating major depressive disorder (MDD) and alcohol dependence.[1][3] This technical guide provides a comprehensive overview of LY2940094 tartrate, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies. The information is intended to support researchers and drug development professionals in their understanding and potential future investigation of this compound.

Chemical and Physical Properties

This compound is the tartrate salt of the active free base.[4]

PropertyValue
CAS Number 1307245-87-9 (tartrate)
Synonyms LY-2940094, BTRX-246040, BTRX246040
Chemical Formula C₂₆H₂₉ClF₂N₄O₈S
Molecular Weight 631.04 g/mol

Mechanism of Action

LY2940094 acts as a selective antagonist at the NOP receptor, a G protein-coupled receptor.[1][5] The N/OFQ system, including the NOP receptor, is implicated in the modulation of various physiological processes, including mood, stress, and reward pathways.[2][6] By blocking the NOP receptor, LY2940094 is hypothesized to counteract the effects of the endogenous ligand N/OFQ, thereby producing its therapeutic effects.[1]

Signaling Pathway

The NOP receptor is primarily coupled to inhibitory G proteins (Gi/o). Upon activation by its endogenous ligand N/OFQ, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, such as activating G protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibiting N-type calcium channels. LY2940094, as an antagonist, blocks these downstream effects of N/OFQ binding.

NOP_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NOP NOP Receptor G_protein Gi/o NOP->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_Channel N-type Ca2+ Channel Ca_influx Ca2+ Influx Ca_Channel->Ca_influx K_Channel GIRK Channel K_efflux K+ Efflux K_Channel->K_efflux G_protein->AC Inhibits G_protein->Ca_Channel Inhibits G_protein->K_Channel Activates NOFQ N/OFQ NOFQ->NOP Binds & Activates LY2940094 LY2940094 LY2940094->NOP Binds & Blocks ATP ATP ATP->AC

Diagram 1: Simplified NOP Receptor Signaling Pathway

Preclinical Pharmacology

A significant body of preclinical research has evaluated the pharmacological effects of LY2940094 in various rodent models. These studies have demonstrated its potential as an antidepressant and an agent for reducing alcohol consumption.

In Vitro Binding and Functional Activity

LY2940094 exhibits high potency and selectivity for the NOP receptor.[2][7]

ParameterSpeciesValue
Ki Human0.105 nM
Kb Human0.166 nM
Selectivity >4000-fold vs. mu, kappa, or delta opioid receptors
In Vivo Studies

In the mouse forced-swim test, an established model for screening antidepressant drugs, LY2940094 demonstrated antidepressant-like behavioral effects.[7][8] The minimal effective dose was found to be 30 mg/kg.[7] Notably, these effects were absent in NOP receptor knockout mice, confirming the on-target activity of the compound.[7][8]

LY2940094 showed anxiolytic-like activity in several rodent models, including the fear-conditioned freezing assay in mice, reduction of stress-induced increases in cerebellar cGMP in mice, and attenuation of stress-induced hyperthermia in rats.[7][8] However, it was inactive in other anxiety models such as the conditioned suppression, 4-plate test, and novelty-suppressed feeding.[7][8]

LY2940094 has been shown to reduce ethanol (B145695) self-administration and ethanol-seeking behaviors in animal models.[2][6] It dose-dependently decreased homecage ethanol self-administration in alcohol-preferring rat strains without affecting food or water intake.[2][6] Furthermore, it attenuated progressive ratio operant responding for ethanol and completely blocked stress-induced reinstatement of ethanol-seeking.[2][6]

A 10 mg/kg oral dose of LY2940094 in rats resulted in 62% NOP receptor occupancy in the brain.[2] In a combination study with fluoxetine (B1211875) in mice, co-administration of LY2940094 did not significantly alter the plasma or brain concentrations of either drug, nor did it change the occupancy of NOP receptors or the serotonin (B10506) transporter (SERT).[7]

Compound(s)Plasma [Fluoxetine] (ng/mL)Plasma [LY2940094] (ng/mL)Brain [Fluoxetine] (ng/g)Brain [LY2940094] (ng/g)% NOP RO% SERT RO
Fluoxetine + Vehicle450 ± 407349 ± 52016.5 ± 4.495.7 ± 1.3
Vehicle + LY2940094140 ± 14123 ± 2597.0 ± 0.86.0 ± 1.3
Fluoxetine + LY2940094400 ± 34150 ± 376960 ± 781131 ± 3099.9 ± 0.595.5 ± 1.8
Data from a study in mice.[7]

Clinical Development

LY2940094 has been evaluated in clinical trials for major depressive disorder and alcohol dependence.

Major Depressive Disorder (MDD)

A proof-of-concept, 8-week, double-blind, placebo-controlled study assessed the efficacy of LY2940094 (40 mg once daily) in patients with MDD.[1] While the primary efficacy criterion was not met, the study provided some evidence for an antidepressant effect.[1] LY2940094 was reported to be safe and well-tolerated.[1]

Alcohol Dependence

In an 8-week, randomized, double-blind, placebo-controlled trial, 88 patients with alcohol dependence received either 40 mg/day of LY2940094 or a placebo.[3] Compared to placebo, LY2940094 significantly reduced the percentage of heavy drinking days and increased the percentage of abstinent days.[3] The most common treatment-emergent adverse events included insomnia, vomiting, and anxiety.[3]

Experimental Protocols

The following are summaries of key experimental protocols used in the evaluation of LY2940094.

Mouse Forced-Swim Test

This assay is used to assess antidepressant-like activity.

  • Animals: Male NIH-Swiss mice (20-25 g) are used.[7]

  • Drug Administration: LY2940094 is dissolved in 20% Captisol® in 25 mmol/L phosphate (B84403) buffer (pH 2) and administered orally (p.o.) 60 minutes prior to testing.[7]

  • Procedure: Mice are placed individually in clear plastic cylinders (10 cm diameter, 25 cm height) filled with 6 cm of water (22–25°C) for a 6-minute session.[7]

  • Data Analysis: The duration of immobility during the last 4 minutes of the test is recorded and analyzed. A decrease in immobility time is indicative of an antidepressant-like effect.

Forced_Swim_Test_Workflow start Start drug_admin Administer LY2940094 (p.o.) 60 min pre-test start->drug_admin acclimation Place mouse in cylinder with water drug_admin->acclimation test_period 6-minute test session acclimation->test_period data_collection Record immobility time (last 4 minutes) test_period->data_collection analysis Analyze data for decreased immobility data_collection->analysis end End analysis->end

Diagram 2: Mouse Forced-Swim Test Workflow
Ethanol Self-Administration in Rats

This model evaluates the effect of a compound on voluntary alcohol consumption.

  • Animals: Alcohol-preferring rat strains (e.g., Indiana Alcohol-Preferring (P) rats) are used.[2]

  • Housing: Rats are individually housed with ad libitum access to food and water, and a choice between water and a 15% ethanol solution.

  • Drug Administration: LY2940094 is administered orally.

  • Procedure: Daily fluid intake (ethanol solution and water) is measured to determine the amount of ethanol consumed.

  • Data Analysis: The change in ethanol consumption following drug administration is compared to baseline and vehicle control groups.

Clinical Trial for Alcohol Dependence

This protocol outlines the design of the proof-of-concept study in patients.

  • Study Design: 8-week, randomized, double-blind, placebo-controlled trial.[3]

  • Participants: 88 patients (21-66 years old) diagnosed with alcohol dependence, reporting 3 to 6 heavy drinking days per week.[3]

  • Treatment Arms:

    • LY2940094 (40 mg/day, oral) (N=44)

    • Placebo (oral) (N=44)

  • Primary Efficacy Endpoint: Change from baseline in the number of drinks per day during the second month of treatment.[3]

  • Secondary Endpoints: Percentage of heavy drinking days and percentage of abstinent days.[3]

  • Data Analysis: Mixed-model repeated measures analysis is used to compare the treatment and placebo groups.[3]

Clinical_Trial_Logic cluster_screening Screening & Randomization cluster_treatment 8-Week Treatment Period cluster_outcomes Efficacy Outcomes patients 88 Patients with Alcohol Dependence randomization Randomization (1:1) patients->randomization group_a Group A (N=44) LY2940094 (40 mg/day) randomization->group_a group_b Group B (N=44) Placebo randomization->group_b primary Primary: Change in Number of Drinks/Day group_a->primary secondary Secondary: % Heavy Drinking Days % Abstinent Days group_a->secondary group_b->primary group_b->secondary

Diagram 3: Logical Flow of the Alcohol Dependence Clinical Trial

Conclusion

This compound is a novel NOP receptor antagonist with a well-characterized preclinical profile demonstrating antidepressant- and anxiolytic-like effects, as well as the ability to reduce alcohol consumption in animal models. Clinical studies have provided initial evidence for its therapeutic potential in major depressive disorder and alcohol dependence, with a favorable safety profile. The data presented in this guide underscore the potential of targeting the N/OFQ-NOP receptor system for the development of new treatments for these disorders. Further research is warranted to fully elucidate the therapeutic utility and underlying mechanisms of LY2940094.

References

In Vitro Binding Affinity of LY2940094 for Opioid Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2940094, also known as BTRX-246040, is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also referred to as the opioid receptor-like 1 (ORL1) receptor.[1][2] While structurally related to the opioid receptor family, the NOP receptor constitutes a distinct branch. Understanding the binding profile of novel compounds like LY2940094 across the classical opioid receptors—mu (µ), delta (δ), and kappa (κ)—is crucial for elucidating its mechanism of action and predicting its pharmacological effects and potential side-effect profile. This technical guide provides a comprehensive overview of the in vitro binding affinity of LY2940094 for these opioid receptors, details the experimental protocols for affinity determination, and illustrates the relevant signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of LY2940094 has been determined through in vitro radioligand binding assays. The data reveals a high affinity and selectivity for the NOP receptor with significantly lower affinity for the classical mu, delta, and kappa opioid receptors. This selectivity is a key characteristic of LY2940094.

Receptor SubtypeLigandBinding Affinity (Ki)Species/System
Nociceptin (NOP/ORL1) LY29400940.105 nMHuman (recombinant CHO cells)
Mu (µ)-Opioid LY2940094> 451 nMHuman
Kappa (κ)-Opioid LY2940094> 430 nMHuman
Delta (δ)-Opioid LY2940094> 471 nMHuman

This table summarizes the equilibrium dissociation constants (Ki) of LY2940094 for the human NOP receptor and the classical opioid receptors. A lower Ki value indicates a higher binding affinity.

The data clearly demonstrates that LY2940094 possesses a remarkable selectivity for the NOP receptor, with over 4000-fold lower affinity for the mu, kappa, and delta opioid receptors.[3][4]

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of LY2940094 for opioid receptors is typically achieved through competitive radioligand binding assays. This technique measures the ability of the unlabeled test compound (LY2940094) to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the receptor of interest.

General Protocol for Competitive Opioid Receptor Binding Assay

1. Membrane Preparation:

  • Membranes are prepared from cells recombinantly expressing the human mu-, delta-, or kappa-opioid receptor (e.g., CHO or HEK293 cells) or from brain tissue known to be rich in these receptors (e.g., rat brain homogenate).

  • Cells or tissues are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in the binding buffer to a specific protein concentration, determined by a protein assay such as the Bradford or BCA assay.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains:

    • Receptor Source: A fixed amount of the prepared cell membranes.

    • Radioligand: A fixed concentration of a radiolabeled ligand specific for the opioid receptor subtype being assayed. The concentration is usually at or below the radioligand's dissociation constant (Kd) to ensure sensitive detection of competition.

      • For Mu-Opioid Receptor: [³H]-DAMGO (a selective mu-agonist)

      • For Delta-Opioid Receptor: [³H]-Naltrindole (a selective delta-antagonist)

      • For Kappa-Opioid Receptor: [³H]-U69,593 (a selective kappa-agonist)

    • Test Compound (LY2940094): A range of concentrations of LY2940094 are added to compete with the radioligand for binding to the receptor.

    • Binding Buffer: A buffer solution to maintain optimal pH and ionic strength for receptor binding (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

3. Incubation:

  • The assay plates are incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.

4. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

5. Quantification of Radioactivity:

  • The filters are placed in scintillation vials with a scintillation cocktail.

  • The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

6. Data Analysis:

  • Total Binding: Radioactivity measured in the absence of any competing ligand.

  • Non-specific Binding: Radioactivity measured in the presence of a high concentration of a non-radiolabeled, potent opioid ligand to saturate all specific binding sites.

  • Specific Binding: Calculated as Total Binding - Non-specific Binding.

  • The percentage of specific binding is plotted against the logarithm of the concentration of LY2940094.

  • The concentration of LY2940094 that inhibits 50% of the specific binding of the radioligand is determined as the IC50 (half-maximal inhibitory concentration).

  • The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Cell_Culture Cell Culture expressing Opioid Receptors Homogenization Homogenization in Ice-Cold Buffer Cell_Culture->Homogenization Centrifugation Centrifugation to Pellet Membranes Homogenization->Centrifugation Resuspension Resuspension in Binding Buffer Centrifugation->Resuspension Incubation_Mix Incubation Mix: - Membranes - Radioligand - LY2940094 (varied conc.) Resuspension->Incubation_Mix Incubation Incubation to Reach Equilibrium Incubation_Mix->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filters Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Plotting Plot % Specific Binding vs. [LY2940094] Scintillation_Counting->Data_Plotting IC50_Determination Determine IC50 Data_Plotting->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

Caption: Workflow of a competitive radioligand binding assay.

Opioid Receptor Signaling Pathway

Opioid_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Opioid_Receptor Opioid Receptor (μ, δ, or κ) G_Protein Heterotrimeric G-protein (Gi/o) Opioid_Receptor->G_Protein Activation G_alpha Gαi/o (GTP) G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ca_Channel Voltage-gated Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx Ca_Channel->Ca_influx K_Channel GIRK K⁺ Channel K_efflux ↑ K⁺ Efflux K_Channel->K_efflux Agonist Opioid Agonist Agonist->Opioid_Receptor G_alpha->AC Inhibition G_beta_gamma->Ca_Channel Inhibition G_beta_gamma->K_Channel Activation ATP ATP ATP->AC Hyperpolarization Hyperpolarization & ↓ Neuronal Excitability K_efflux->Hyperpolarization

Caption: G-protein coupled opioid receptor signaling cascade.

Conclusion

The in vitro binding data for LY2940094 unequivocally establish it as a highly selective antagonist for the NOP receptor with minimal affinity for the classical mu, delta, and kappa opioid receptors. This high degree of selectivity, as determined by rigorous radioligand binding assays, is a critical feature of its pharmacological profile. This suggests that the physiological and behavioral effects of LY2940094 are primarily mediated through its interaction with the NOP receptor system, with negligible direct impact on the classical opioid pathways. This selectivity profile is fundamental for the design and interpretation of preclinical and clinical studies investigating the therapeutic potential of LY2940094.

References

LY2940094 Tartrate: A Deep Dive into its High Selectivity for the Nociceptin/Orphanin FQ (NOP) Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the selective NOP receptor antagonist, LY2940094 tartrate. Tailored for researchers, scientists, and professionals in drug development, this document details the quantitative selectivity, experimental methodologies, and signaling pathways associated with this compound.

Core Data Summary: Receptor Binding and Functional Activity

This compound demonstrates exceptional potency and selectivity for the human Nociceptin (B549756)/Orphanin FQ (NOP) receptor over other classical opioid receptors, namely the mu (MOP), delta (DOP), and kappa (KOP) receptors. This high selectivity is a critical attribute, suggesting a lower potential for off-target effects commonly associated with less selective opioid ligands.

Table 1: Receptor Binding Affinity Profile of this compound
ReceptorLigandKi (nM)Selectivity (fold vs. NOP)
NOP LY2940094 0.105 [1]-
MOPLY2940094>420>4000
DOPLY2940094>420>4000
KOPLY2940094>420>4000

Note: Specific Ki values for MOP, DOP, and KOP are reported to be over 4000-fold higher than for NOP, indicating significantly weaker binding.

Table 2: Functional Antagonist Potency of this compound
ReceptorAssay TypeParameterValue (nM)
NOP GTPγS Functional Assay Kb 0.166 [1]

Experimental Protocols

The high selectivity of this compound has been determined through rigorous in vitro pharmacological assays. The following sections detail the methodologies for the key experiments cited.

Radioligand Displacement Binding Assay

This assay quantifies the binding affinity (Ki) of LY2940094 to the NOP, MOP, DOP, and KOP receptors.

1. Membrane Preparation:

  • Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells recombinantly expressing the human NOP, MOP, DOP, or KOP receptor.

  • Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.

  • Protein concentration is determined using a standard method like the Bradford assay.

2. Assay Procedure:

  • The assay is typically conducted in a 96-well plate format.

  • Each well contains the cell membrane preparation, a specific radioligand for the receptor of interest (e.g., [3H]-Nociceptin for NOP, [3H]-DAMGO for MOP), and varying concentrations of the unlabeled test compound, LY2940094.

  • To determine non-specific binding, a high concentration of a known, unlabeled ligand for the specific receptor is added to a set of control wells.

  • The plates are incubated to allow the binding to reach equilibrium.

3. Detection and Data Analysis:

  • The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of LY2940094 that inhibits 50% of the specific binding of the radioligand).

  • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assay

This assay determines the functional antagonist potency (Kb) of LY2940094 by measuring its ability to block agonist-induced G-protein activation.

1. Membrane Preparation:

  • Similar to the binding assay, membranes are prepared from cells expressing the receptor of interest.

2. Assay Procedure:

  • The assay is performed in a 96-well plate.

  • Each well contains the cell membranes, GDP, the agonist for the specific receptor, and varying concentrations of LY2940094.

  • The reaction is initiated by the addition of [35S]GTPγS, a non-hydrolyzable analog of GTP.

  • In the presence of an agonist, the receptor activates G-proteins, leading to the binding of [35S]GTPγS. LY2940094, as an antagonist, will inhibit this process.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

  • The plates are incubated to allow for G-protein activation and [35S]GTPγS binding.

3. Detection and Data Analysis:

  • The reaction is stopped by filtration, and the amount of bound [35S]GTPγS is quantified by scintillation counting.

  • The data are analyzed to determine the concentration of LY2940094 required to inhibit the agonist-stimulated [35S]GTPγS binding.

  • The antagonist dissociation constant (Kb) is calculated using the Schild equation.

Mandatory Visualizations

Signaling Pathway of NOP Receptor Antagonism by LY2940094

NOP_Antagonism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N/OFQ Nociceptin/Orphanin FQ (Endogenous Agonist) NOP NOP Receptor N/OFQ->NOP Binds & Activates LY2940094 This compound (Antagonist) LY2940094->NOP Competitively Binds & Blocks Activation G_protein Gαi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces Downstream Downstream Signaling cAMP->Downstream Activates

Caption: Competitive antagonism of the NOP receptor by LY2940094, preventing agonist-induced signaling.

Experimental Workflow for Radioligand Displacement Binding Assay

Binding_Assay_Workflow start Start prep Prepare Cell Membranes (Expressing Receptor of Interest) start->prep plate Plate Membranes, Radioligand, & LY2940094 in 96-well Plate prep->plate incubate Incubate to Reach Binding Equilibrium plate->incubate filter Filter to Separate Bound & Free Ligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Analyze Data (Calculate IC50 & Ki) count->analyze end End analyze->end

Caption: Step-by-step workflow for determining receptor binding affinity using a radioligand displacement assay.

Experimental Workflow for [35S]GTPγS Functional Assay

GTPgS_Assay_Workflow start Start prep Prepare Cell Membranes (Expressing Receptor of Interest) start->prep plate Plate Membranes, Agonist, GDP, & LY2940094 prep->plate initiate Initiate Reaction with [35S]GTPγS plate->initiate incubate Incubate to Allow G-protein Activation initiate->incubate filter Filter to Separate Bound & Free [35S]GTPγS incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Analyze Data (Determine Kb) count->analyze end End analyze->end

Caption: Workflow for assessing the functional antagonist potency via a [35S]GTPγS binding assay.

References

LY2940094 tartrate for studying alcohol-seeking behavior

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to LY2940094 Tartrate for the Study of Alcohol-Seeking Behavior

Executive Summary

LY2940094, also known as BTRX-246040, is a potent, selective, and orally bioavailable antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also referred to as the opioid receptor-like 1 (ORL1) receptor.[1][2] The N/OFQ-NOP system is critically involved in modulating the mesolimbic reward pathway and plays a significant role in stress, mood, and addiction.[1][2] While both NOP receptor agonists and antagonists have paradoxically shown efficacy in preclinical models of alcohol use disorder, LY2940094 has emerged as a key pharmacological tool and potential therapeutic agent for reducing alcohol consumption and seeking behaviors.[1][3] This document provides a comprehensive technical overview of LY2940094, detailing its mechanism of action, summarizing key preclinical findings, outlining experimental protocols, and presenting quantitative data to support its use in alcohol-related research.

Mechanism of Action

LY2940094 exerts its effects by competitively blocking the NOP receptor, thereby inhibiting the actions of its endogenous ligand, N/OFQ. In the context of alcohol-seeking behavior, a primary mechanism is the modulation of the brain's reward circuitry. Preclinical studies have demonstrated that LY2940094 blocks ethanol-stimulated dopamine (B1211576) release in the nucleus accumbens, a critical neurochemical event associated with the reinforcing and rewarding properties of alcohol.[1][2] By attenuating this dopamine surge, LY2940094 is believed to reduce the motivation to consume alcohol and blunt the reinforcing effects that drive consumption and relapse.[1] The compound's ability to block stress-induced reinstatement of alcohol-seeking further suggests an interaction with brain stress systems that are known to be dysregulated in alcohol dependence.[1]

cluster_0 Standard Alcohol Reward Pathway cluster_1 Modulation by N/OFQ-NOP System & LY2940094 Intervention Ethanol (B145695) Ethanol Consumption VTA Ventral Tegmental Area (VTA) Ethanol->VTA Stimulates NAc Nucleus Accumbens (NAc) VTA->NAc Dopaminergic Projection DA_Release ↑ Dopamine Release NAc->DA_Release Reward Reinforcement & Reward DA_Release->Reward Reward->VTA Feedback Loop NOP_R NOP Receptor DA_Release_Mod Modulation of Dopamine Release NOP_R->DA_Release_Mod LY LY2940094 Block Blockade LY->Block Block->NOP_R Antagonizes

Caption: Proposed mechanism of LY2940094 in the alcohol reward pathway.

Preclinical Evidence in Rodent Models

LY2940094 has been extensively characterized in genetically selected alcohol-preferring rat lines, which model excessive alcohol consumption.

  • Reduction of Ethanol Self-Administration: LY2940094 consistently produces a dose-dependent reduction in voluntary home-cage ethanol consumption in both Indiana Alcohol-Preferring (P) and Marchigian Sardinian Alcohol-Preferring (msP) rats.[1][2][4] Importantly, this effect is specific to alcohol, as the compound does not significantly alter food or water intake at effective doses.[1][4] Furthermore, sub-chronic daily administration for four days did not lead to tolerance, with the reduction in ethanol intake remaining significant.[1][2]

  • Decreased Motivation for Ethanol: In operant conditioning paradigms, where animals must work to receive alcohol, LY2940094 attenuates motivation. Specifically, in a progressive-ratio schedule of reinforcement, rats treated with LY2940094 exhibited reduced responding and lower "breakpoints," indicating they were less willing to exert effort to obtain ethanol.[1][2]

  • Blockade of Stress-Induced Relapse: A critical challenge in treating alcohol use disorder is the high rate of relapse, often triggered by stress. LY2940094 has shown robust efficacy in preventing stress-induced reinstatement of alcohol-seeking behavior.[1][2] In rats trained to self-administer alcohol, the behavior can be extinguished and then reinstated by a pharmacological stressor like yohimbine. Pre-treatment with LY2940094 completely blocks this stress-induced reinstatement.[1]

  • Human Translational Studies: The promising preclinical data led to a proof-of-concept clinical study where LY2940094 (as BTRX-246040) was tested in patients with alcohol dependence. The study found that while the primary endpoint was not met, LY2940094 significantly reduced the percentage of heavy drinking days and increased the percentage of abstinent days compared to placebo, providing important translational validation for the NOP antagonist mechanism.[3][5][6]

Quantitative Data Presentation

The following tables summarize the key quantitative findings from preclinical studies investigating LY2940094.

Table 1: Effect of LY2940094 on Ethanol Self-Administration in Rats

Rat Strain Dose (mg/kg) Route of Administration Effect on Ethanol Intake Significance Citation(s)
Indiana P Rats 30 Oral (p.o.) Significant reduction p < 0.05 [1][4]
Indiana P Rats 30 (daily for 4 days) Oral (p.o.) Sustained significant reduction p < 0.002 [1]

| msP Rats | 3, 30 | Oral (p.o.) | Dose-dependent reduction | p < 0.05 (3mg/kg), p < 0.01 (30mg/kg) |[1][4] |

Table 2: Effect of LY2940094 on Stress-Induced Reinstatement of Alcohol-Seeking

Rat Strain Stressor Dose (mg/kg) Route of Administration Effect on Alcohol-Associated Lever Responses Significance Citation(s)

| msP Rats | Yohimbine (2 mg/kg, IP) | 3, 30 | Oral (p.o.) | Complete blockade of reinstatement | p < 0.001 |[1] |

Table 3: Effect of LY2940094 on Ethanol-Stimulated Dopamine Release

Brain Region Rat Strain Ethanol Dose (g/kg) LY2940094 Dose (mg/kg) Effect on Dopamine Release Citation(s)

| Nucleus Accumbens | Not Specified | 1.1 (IP) | Not Specified | Blocked ethanol-stimulated release |[1][2] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are standard protocols used to evaluate LY2940094.

Ethanol Self-Administration (Two-Bottle Choice)
  • Animals: Male or female alcohol-preferring rats (e.g., msP or Indiana P) are individually housed with ad libitum access to food and water.

  • Habituation: Rats are given continuous access to two bottles, one containing water and the other a 10% (v/v) ethanol solution. Bottle positions are alternated daily to control for side preference.

  • Baseline: Daily fluid intake is measured for at least two weeks to establish a stable baseline of ethanol consumption (g/kg/day).

  • Drug Administration: On the test day, this compound or vehicle is administered via oral gavage (p.o.) at a specified time before the dark cycle (the primary drinking period).

  • Data Collection: Ethanol and water intake are measured at multiple time points post-administration (e.g., 2, 8, and 24 hours). Body weight is recorded to calculate intake in g/kg.

Stress-Induced Reinstatement of Alcohol-Seeking

This protocol involves three distinct phases:

  • Phase 1: Operant Self-Administration Training:

    • Rats are trained in operant conditioning chambers equipped with two levers.

    • Pressing the "active" lever results in the delivery of a 10% ethanol solution reinforcer on a fixed-ratio schedule (e.g., FR1, one press yields one reward), while pressing the "inactive" lever has no consequence.

    • Training continues for several weeks until a stable pattern of responding is established.

  • Phase 2: Extinction:

    • Extinction sessions begin, where pressing the active lever no longer delivers ethanol.

    • These sessions continue daily until responding on the active lever decreases to a predefined low level (e.g., <25% of the average of the last three training sessions).

  • Phase 3: Reinstatement Test:

    • On the test day, rats are pre-treated with LY2940094 or vehicle (p.o.).

    • After a set pre-treatment time (e.g., 60 minutes), a pharmacological stressor (e.g., yohimbine, 1.25-2.0 mg/kg, i.p.) is administered.

    • The rat is immediately placed back into the operant chamber for a reinstatement session. Lever presses are recorded, but no ethanol is delivered.

    • A significant increase in active lever pressing in the vehicle group compared to the extinction baseline indicates reinstatement of alcohol-seeking. The effect of LY2940094 is measured by its ability to attenuate this increase.

cluster_0 Phase 1: Training cluster_1 Phase 2: Extinction cluster_2 Phase 3: Reinstatement Test Training Operant Training (Lever press for 10% Ethanol) Stable Stable Responding Baseline Achieved Training->Stable Extinction Extinction Sessions (Lever press yields no ethanol) Stable->Extinction Low_Responding Responding Decreases to Criterion Extinction->Low_Responding Pretreat Pre-treatment (LY2940094 or Vehicle) Low_Responding->Pretreat Stressor Stressor Administration (e.g., Yohimbine IP) Pretreat->Stressor Test Reinstatement Session (No ethanol available) Stressor->Test Measure Measure Active vs. Inactive Lever Presses Test->Measure

Caption: Experimental workflow for a stress-induced reinstatement study.
In Vivo Microdialysis

  • Surgery: Rats are anesthetized and a guide cannula is stereotaxically implanted, aimed at the nucleus accumbens. Animals are allowed to recover for several days.

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine concentration.

  • Drug Administration: LY2940094 or vehicle is administered (p.o.). After the appropriate pre-treatment time, an ethanol challenge (e.g., 1.1 g/kg, i.p.) is administered.

  • Post-Injection Collection: Dialysate samples continue to be collected for several hours.

  • Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC). The results are typically expressed as a percentage change from the baseline dopamine level.

References

The Role of the NOP Receptor in Modulating Feeding Behaviors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The Nociceptin/Orphanin FQ (N/OFQ) peptide and its cognate receptor, the NOP receptor (a G-protein coupled receptor, GPCR), constitute a significant neuropeptidergic system implicated in a diverse array of physiological processes, including pain, mood, and reward. A compelling body of evidence has established this system as a critical modulator of energy homeostasis and feeding behavior. Activation of the central NOP receptors consistently produces a potent, albeit short-lived, orexigenic (appetite-stimulating) effect. This technical guide provides an in-depth review of the core mechanisms, experimental validation, and therapeutic potential of the NOP receptor system in the context of feeding modulation. It includes a synthesis of quantitative data from key preclinical studies, detailed experimental protocols for in-vivo assessment, and visualizations of the underlying signaling pathways and functional relationships.

Introduction to the N/OFQ-NOP System

The NOP receptor, also known as the opioid receptor-like 1 (ORL-1) receptor, was identified in 1994. Despite significant sequence homology with classical opioid receptors (mu, delta, and kappa), it does not bind traditional opioid ligands with high affinity.[1] Its endogenous ligand, N/OFQ, is a 17-amino acid neuropeptide that selectively activates the NOP receptor.[2] Both the N/OFQ peptide and the NOP receptor are widely distributed throughout the central nervous system (CNS), with particularly high concentrations in brain regions integral to the regulation of food intake, such as the hypothalamus (including the arcuate nucleus, paraventricular nucleus, and lateral hypothalamus), nucleus accumbens, and brainstem.[3][4] This anatomical distribution provides a strong basis for the system's role in controlling consummatory behaviors.[4]

NOP Receptor Signaling Pathway

The NOP receptor is a canonical member of the Gi/o-coupled GPCR family.[1][5] Upon agonist binding, the receptor undergoes a conformational change that activates the associated heterotrimeric G-protein. The Gαi/o subunit dissociates from the Gβγ dimer and proceeds to inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][5] Concurrently, the Gβγ subunit can directly modulate ion channel activity, primarily by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.[1] This combination of signaling events typically results in neuronal hyperpolarization and reduced neurotransmitter release, leading to an overall inhibitory effect on neuronal excitability.[1][6]

NOP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NOP_R NOP Receptor G_Protein Gi/o Protein NOP_R->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel (GIRK) G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Converts Ca_ion Ca_Channel->Ca_ion Blocks K_ion K_Channel->K_ion Promotes N_OFQ N/OFQ (Agonist) N_OFQ->NOP_R Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Reduced_Release Reduced Neurotransmitter Release Hyperpolarization Neuronal Hyperpolarization

Caption: NOP Receptor Signaling Cascade.

Quantitative Effects of NOP Ligands on Food Intake

Central administration of N/OFQ or synthetic NOP receptor agonists robustly stimulates food intake in satiated rodents.[3][7][8] This effect is dose-dependent and can be blocked by pretreatment with selective NOP receptor antagonists.[7] Antagonists administered alone in freely feeding animals typically have no effect on food intake, suggesting a lack of tonic activity of the endogenous N/OFQ system in satiated conditions.[7]

Table 1: Effect of Intracerebroventricular (ICV) NOP Agonists on Food Intake in Sated Rats

Compound Dose (nmol/rat) Time Point Food Intake (g) vs. Vehicle Reference
N/OFQ 10 1 hour 2.5 ± 0.4 g vs. 0.2 ± 0.1 g [3]
10 2 hours 3.1 ± 0.5 g vs. 0.5 ± 0.2 g [3]
OS-500 0.3 1 hour 3.1 ± 0.6 g vs. 0.3 ± 0.1 g [7]
1 1 hour 4.5 ± 0.7 g vs. 0.3 ± 0.1 g [7]
OS-462 1 1 hour 2.8 ± 0.5 g vs. 0.3 ± 0.1 g [7]
3 1 hour 3.9 ± 0.6 g vs. 0.3 ± 0.1 g [7]

Data are presented as mean ± SEM.

Table 2: Antagonism of N/OFQ-Induced Hyperphagia by NOP Antagonists (ICV) in Sated Rats

Antagonist Antagonist Dose (nmol/rat) Agonist (N/OFQ) Dose (nmol/rat) Food Intake at 1 hour (g) Reference
Vehicle - 10 2.6 ± 0.3 g [7]
UFP-101 10 10 0.4 ± 0.2 g* [7]
NC-797 10 10 0.5 ± 0.2 g* [7]

*Indicates significant blockade of the N/OFQ effect.

Neurobiological Mechanisms and Interactions

The orexigenic effect of NOP receptor activation is mediated by its interaction with key feeding circuits in the hypothalamus.

Interaction with the Melanocortin System

The arcuate nucleus of the hypothalamus (ARC) contains two key neuronal populations with opposing effects on appetite: orexigenic neurons co-expressing Neuropeptide Y (NPY) and Agouti-related peptide (AgRP), and anorexigenic neurons that produce pro-opiomelanocortin (POMC). NOP receptors are expressed on POMC neurons.[6] Electrophysiological studies have demonstrated that N/OFQ acts presynaptically to reduce glutamatergic (excitatory) input onto these anorexigenic POMC neurons.[6] By inhibiting the activity of the POMC system, which normally signals satiety via the release of α-melanocyte-stimulating hormone (α-MSH), NOP receptor activation leads to a disinhibition of feeding, thereby promoting food intake.[6][9]

NOP_POMC_Interaction cluster_ARC Arcuate Nucleus (ARC) Glut_Neuron Glutamatergic Neuron (from VMN) POMC_Neuron POMC Neuron (Anorexigenic) Glut_Neuron->POMC_Neuron Releases Glutamate (Excitatory) Glut_Neuron->POMC_Neuron NOP Receptor Feeding_Behavior Feeding Behavior POMC_Neuron->Feeding_Behavior Releases α-MSH (Inhibits Feeding) N_OFQ_Neuron N/OFQ Neuron N_OFQ_Neuron->Glut_Neuron Releases N/OFQ N_OFQ_Neuron->Glut_Neuron Presynaptic Inhibition of Glutamate Release

Caption: NOP receptor-mediated inhibition of POMC neurons.

Key Experimental Protocols

Investigating the central effects of NOP receptor ligands on feeding requires precise surgical and behavioral methodologies. The following protocols are synthesized from standard practices in the field.[10][11][12][13]

Protocol 1: Stereotaxic Implantation of Intracerebroventricular (ICV) Guide Cannula in Rats

This procedure allows for the direct and repeated administration of non-systemically available compounds into the brain's ventricular system.

Materials:

  • Adult male Wistar or Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)

  • Stereotaxic apparatus

  • Surgical drill with a burr bit

  • Stainless steel guide cannula (22-gauge) and dummy cannula

  • Stainless steel anchoring screws

  • Cranioplastic dental cement

  • Surgical tools (scalpel, forceps, hemostats)

  • Antiseptic solution and sterile saline

  • Analgesics for post-operative care

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and place it in the stereotaxic frame. Shave the scalp and sterilize the surgical area with antiseptic solution.

  • Incision: Make a midline incision on the scalp to expose the skull. Clean the skull surface of periosteum.

  • Bregma Identification: Identify the bregma, the junction of the sagittal and coronal sutures. Level the skull by ensuring the dorsal-ventral readings for bregma and lambda are the same.

  • Coordinate Targeting: Move the stereotaxic arm to the coordinates for the lateral ventricle. Typical coordinates for a rat are: Anteroposterior (AP): -0.8 mm from bregma; Mediolateral (ML): ±1.5 mm from the midline.

  • Drilling: Drill a hole through the skull at the target coordinates. Drill additional holes for the anchoring screws.

  • Cannula Implantation: Gently lower the guide cannula through the drilled hole to the target depth. For the lateral ventricle, this is typically Dorsoventral (DV): -3.5 to -4.0 mm from the skull surface.

  • Fixation: Secure the cannula to the skull using dental cement, embedding the anchor screws and the base of the cannula pedestal.

  • Closure and Recovery: Insert a dummy cannula to keep the guide patent. Suture the scalp incision around the pedestal. Administer post-operative analgesics and allow the animal to recover for at least one week before experimentation.

Protocol 2: Measurement of Food Intake Following ICV Injection

This protocol details the process of drug administration and subsequent behavioral monitoring.

Materials:

  • Cannulated rats, individually housed

  • Internal injector cannula (28-gauge) connected via PE50 tubing to a microsyringe

  • Microinjection pump

  • Test compounds (NOP agonist/antagonist) dissolved in sterile vehicle (e.g., artificial cerebrospinal fluid or saline)

  • Pre-weighed standard rodent chow

  • Cages with wire-mesh floors to collect spillage

Procedure:

  • Habituation: Acclimate the animals to the injection procedure by handling them and performing mock injections for several days prior to the experiment.

  • Fasting (if applicable): For studies on deprivation-induced feeding, food is typically removed 12-24 hours before the experiment. For studies in sated animals, food is available ad libitum.

  • Injection: Gently restrain the rat. Remove the dummy cannula and insert the internal injector cannula into the guide. The internal cannula should extend ~0.5-1.0 mm beyond the guide cannula tip to ensure delivery into the ventricle.

  • Infusion: Infuse the test compound at a slow, controlled rate (e.g., 1.0 µL/min) for a total volume of 1-5 µL. Leave the injector in place for an additional 60 seconds to allow for diffusion and prevent backflow.

  • Behavioral Monitoring: Immediately after injection, return the animal to its home cage with a pre-weighed amount of food.

  • Data Collection: Measure the amount of food remaining (and any spillage) at specified time points (e.g., 1, 2, 4, and 24 hours post-injection). Food intake is calculated as the initial weight minus the final weight.

Experimental_Workflow A 1. ICV Cannula Implantation (Stereotaxic Surgery) B 2. Post-Operative Recovery (≥ 1 week) A->B C 3. Habituation to Handling & Mock Injections B->C D 4. ICV Injection (Vehicle, Agonist, or Antagonist) C->D E 5. Presentation of Pre-weighed Food D->E F 6. Measurement of Food Consumed (at 1, 2, 4, 24h) E->F G 7. Data Analysis F->G

Caption: Workflow for an ICV Feeding Study.

Therapeutic Implications and Future Directions

The potent orexigenic effects mediated by NOP receptor agonists suggest that NOP antagonists could be viable therapeutic agents for conditions characterized by excessive food intake, such as obesity and binge eating disorders.[2] Preclinical evidence supports this, demonstrating that NOP antagonists can block hyperphagia induced by various stimuli.[7] Conversely, NOP agonists may hold potential for treating conditions involving anorexia or cachexia. However, the translation of these findings to clinical applications requires careful consideration of the N/OFQ-NOP system's role in other functions like mood, stress, and reward, which could represent potential side effects.[14] Future research should focus on developing ligands with improved pharmacokinetic profiles and exploring the therapeutic window for modulating this complex system in the context of human metabolic diseases.

References

Methodological & Application

LY2940094 tartrate solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2940094 is a potent and selective antagonist of the Nociceptin (B549756) receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] It is a valuable tool for investigating the physiological and pathological roles of the NOP receptor system and is being explored for its therapeutic potential in a variety of disorders. These application notes provide essential information on the solubility of LY2940094 tartrate and detailed protocols for its use in research settings.

Physicochemical Properties

PropertyValue
Chemical Name [2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;2,3-dihydroxybutanedioic acid
Molecular Formula C₂₆H₂₉ClF₂N₄O₈S
Molecular Weight 631.0 g/mol
Appearance Solid powder

Solubility Data

The solubility of LY2940094 can vary depending on whether it is the free base or a salt form (e.g., tartrate) and the solvent system used. The following table summarizes the available solubility data. It is important to note that for in vivo studies, LY2940094 has been formulated in a solution of 20% Captisol in 25 mM phosphate (B84403) buffer (pH 3).[3]

Solvent/SystemFormConcentrationNotes
DMSO Free Base41.67 mg/mL (86.64 mM)Sonication is recommended to aid dissolution.
DMSO Tartrate Salt10 mM
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline Tartrate Salt≥ 2.5 mg/mL (3.96 mM)The solution is clear, but the saturation point was not determined.
10% DMSO, 90% (20% SBE-β-CD in Saline) Tartrate Salt≥ 2.5 mg/mL (3.96 mM)The solution is clear, but the saturation point was not determined.
10% DMSO, 90% Corn Oil Tartrate Salt≥ 2.5 mg/mL (3.96 mM)

SBE-β-CD: Sulfobutylether-β-cyclodextrin

Signaling Pathway of LY2940094

LY2940094 acts as an antagonist at the Nociceptin receptor (NOP), a G protein-coupled receptor (GPCR). The endogenous ligand for this receptor is Nociceptin/Orphanin FQ (N/OFQ). The NOP receptor primarily couples to inhibitory G proteins (Gαi/o). Activation of the NOP receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This signaling cascade also involves the modulation of ion channels and the activation of the mitogen-activated protein kinase (MAPK) pathway. As an antagonist, LY2940094 blocks these downstream effects by preventing the binding of N/OFQ to the NOP receptor.

NOP Receptor Signaling Pathway and Inhibition by LY2940094 cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NOP NOP Receptor G_protein Gαi/o NOP->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK_pathway MAPK Pathway G_protein->MAPK_pathway activates Ion_channels Ion Channels G_protein->Ion_channels modulates ATP ATP cAMP cAMP N_OFQ N/OFQ (Agonist) N_OFQ->NOP binds LY2940094 LY2940094 (Antagonist) LY2940094->NOP blocks ATP->cAMP conversion Thermodynamic Solubility Determination Workflow start Start add_excess Add excess this compound to solvent in a vial start->add_excess equilibrate Equilibrate on a shaker (24-48h) at a constant temperature add_excess->equilibrate separate Separate solid and liquid phases (centrifugation) equilibrate->separate filter Filter the supernatant separate->filter quantify Quantify the concentration of the dissolved compound (e.g., HPLC) filter->quantify end End quantify->end

References

Application Notes and Protocols: Preparation of LY2940094 Tartrate Solutions for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2940094 is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] As a valuable tool in preclinical research, LY2940094 has been investigated for its potential therapeutic effects in a variety of models, including those for depression, anxiety, and substance abuse disorders.[1][3][4][5] Proper preparation of LY2940094 tartrate solutions is critical for ensuring accurate and reproducible results in in vivo studies. This document provides detailed protocols for the preparation of this compound solutions, along with relevant data on dosing and administration in rodent models.

Data Presentation

Table 1: Solubility and Formulation of this compound
ParameterDetailsReference
Vehicle 20% Captisol® in 25 mM phosphate (B84403) buffer[1][6]
pH of Vehicle 2.0 - 3.0[1][6]
Route of Administration Oral (p.o.)[1][6]
Dosing Volume 2-3 mL/kg[6]
Table 2: In Vivo Dosing of this compound in Rodent Models
Animal ModelDoses Administered (Oral)Study FocusReference
Mice (CF1)30 mg/kgAntidepressant-like effects (Forced-swim test)[1]
Mice (129S6)3, 30 mg/kgFeeding behavior (fasting-induced)[2][7]
Rats (Fischer F-344)3, 10, 30 mg/kgAnxiolytic-like activity (Stress-induced hyperthermia)[1]
Rats (Alcohol-Preferring)3, 10, 30 mg/kgEthanol self-administration[5][6]

Experimental Protocols

Protocol 1: Preparation of 20% Captisol® Solution in Phosphate Buffer (pH 2.5)

Materials:

  • Captisol® (Sulfobutyl ether beta-cyclodextrin)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Hydrochloric acid (HCl)

  • Distilled or deionized water

  • pH meter

  • Volumetric flasks

  • Stir plate and stir bar

Procedure:

  • Prepare 1 M Potassium Dihydrogen Phosphate Stock Solution:

    • Dissolve 136.09 g of KH₂PO₄ in 800 mL of distilled water.

    • Once fully dissolved, bring the final volume to 1000 mL with distilled water.

  • Prepare 25 mM Phosphate Buffer:

    • Add 25 mL of the 1 M KH₂PO₄ stock solution to a 1000 mL volumetric flask.

    • Add approximately 900 mL of distilled water.

  • Adjust pH:

    • Place the flask on a stir plate with a stir bar.

    • While monitoring with a calibrated pH meter, slowly add HCl dropwise to adjust the pH to 2.5.

    • Once the desired pH is reached and stable, bring the final volume to 1000 mL with distilled water.

  • Prepare 20% (w/v) Captisol® Solution:

    • Weigh out 20 g of Captisol® powder.

    • In a suitable container, add the Captisol® powder to approximately 80 mL of the prepared 25 mM phosphate buffer (pH 2.5).

    • Stir vigorously using a stir plate until the Captisol® is completely dissolved. Gentle warming (to no more than 40°C) may be used to aid dissolution.

    • Once dissolved, quantitatively transfer the solution to a 100 mL volumetric flask and bring the final volume to 100 mL with the phosphate buffer.

Protocol 2: Preparation of this compound Dosing Solution

Materials:

  • This compound

  • 20% Captisol® in 25 mM phosphate buffer (pH 2.5) (from Protocol 1)

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the Required Amount of this compound:

    • Determine the desired final concentration of the dosing solution (e.g., 3 mg/mL for a 30 mg/kg dose at a 10 mL/kg dosing volume).

    • Weigh the appropriate amount of this compound powder using an analytical balance. Note: Account for the tartrate salt form if dosing is based on the free base equivalent.

  • Dissolution:

    • Add the weighed this compound to a sterile, appropriately sized container.

    • Add the required volume of the 20% Captisol® in 25 mM phosphate buffer (pH 2.5) vehicle.

    • Vortex the solution vigorously for several minutes until the compound is completely dissolved.

    • If necessary, use a sonicator bath for short intervals to aid dissolution.

  • Final Preparation and Storage:

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Solutions should be prepared fresh daily.[6] If short-term storage is necessary, store protected from light at 2-8°C. The stability of the solution under these conditions should be validated.

Visualizations

Signaling Pathway of the NOP Receptor

NOP_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular N/OFQ Nociceptin/ Orphanin FQ (N/OFQ) NOPR NOP Receptor (GPCR) N/OFQ->NOPR Agonist LY2940094 LY2940094 LY2940094->NOPR Antagonist Gi/o Gαi/o NOPR->Gi/o Activation AdenylylCyclase Adenylyl Cyclase Gi/o->AdenylylCyclase Inhibition GIRK ↑ GIRK Channels Gi/o->GIRK CaChannels ↓ Ca²⁺ Channels Gi/o->CaChannels Inhibition cAMP ↓ cAMP AdenylylCyclase->cAMP PKA ↓ PKA cAMP->PKA NeuronalActivity ↓ Neuronal Excitability GIRK->NeuronalActivity CaChannels->NeuronalActivity

Caption: NOP receptor signaling pathway.

Experimental Workflow for In Vivo Studies

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepVehicle Prepare Vehicle (20% Captisol® in Phosphate Buffer pH 2.5) PrepDrug Prepare this compound Solution PrepVehicle->PrepDrug Dosing Oral Administration of Vehicle or LY2940094 PrepDrug->Dosing Acclimatize Animal Acclimatization Grouping Randomize Animals into Vehicle and Treatment Groups Acclimatize->Grouping Grouping->Dosing BehavioralTest Behavioral Testing (e.g., Forced-Swim Test) Dosing->BehavioralTest DataCollection Data Collection and Recording BehavioralTest->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis Results Interpretation of Results StatisticalAnalysis->Results

Caption: General experimental workflow.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2940094 is a potent, selective, and orally bioavailable antagonist of the nociceptin (B549756)/orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] It has demonstrated efficacy in various preclinical rodent models, including those for depression, anxiety, excessive feeding behavior, and alcohol dependence.[3][4][5][6] These application notes provide a summary of recommended dosages and detailed protocols for the use of LY2940094 tartrate in rodent models based on published literature.

Mechanism of Action

LY2940094 exerts its primary pharmacological effects by blocking the binding of the endogenous ligand N/OFQ to the NOP receptor.[5] This antagonism modulates downstream signaling pathways involved in various physiological and pathological processes. The NOP receptor is a G protein-coupled receptor, and its activation by N/OFQ typically leads to the inhibition of adenylyl cyclase and a reduction in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, LY2940094 can prevent these downstream effects.

Recent evidence also suggests that LY2940094 may promote the generation of oligodendrocytes and myelin recovery through a mechanism that is independent of the NOP receptor, indicating potential therapeutic applications in demyelinating diseases.[7]

cluster_membrane Cell Membrane NOP NOP Receptor Signaling Downstream Signaling (e.g., ↓ cAMP) NOP->Signaling Initiates N_OFQ Nociceptin/ Orphanin FQ (N/OFQ) N_OFQ->NOP Binds & Activates LY2940094 This compound LY2940094->NOP Binds & Blocks

Figure 1: Antagonistic action of LY2940094 at the NOP receptor.

Recommended Dosages in Rodent Models

The recommended dosage of this compound can vary depending on the rodent species, the specific experimental model, and the intended therapeutic effect. The majority of published studies have utilized oral administration (p.o.).

Rodent ModelSpeciesAdministration RouteDosage Range (mg/kg)VehicleKey Findings
Depression/Anxiety Mouse (C57BL/6)Oral (p.o.)3 - 30Not SpecifiedAntidepressant- and anxiolytic-like effects.[3]
Rat (Fischer 344)Oral (p.o.)3 - 30Not SpecifiedAnxiolytic-like effects in stress-induced hyperthermia.[3]
Feeding Behavior Mouse (Diet-Induced Obesity)Oral Gavage20Not SpecifiedReduced fasting-induced food intake and body weight.[4]
MouseOral (p.o.)3, 30Not SpecifiedInhibited fasting-induced feeding.[4]
Rat (Lean)Oral (p.o.)Not SpecifiedNot SpecifiedInhibited overconsumption of a palatable high-energy diet.[5]
Rat (Diet-Induced Obesity)Oral (p.o.)Not SpecifiedNot SpecifiedInhibited feeding and body weight regain.[5]
Alcohol Self-Administration Rat (Indiana P and msP)Oral (p.o.)3, 10, 30Not SpecifiedDose-dependently reduced ethanol (B145695) self-administration.[8]

Experimental Protocols

Preparation of this compound for Oral Administration

While the specific vehicle for this compound is not consistently reported across all publications, a common practice for oral administration of research compounds in rodents involves suspension in a vehicle such as 1% carboxymethylcellulose (CMC) in sterile water. It is recommended to perform small-scale solubility and stability tests with your specific batch of this compound and chosen vehicle.

Materials:

  • This compound powder

  • Vehicle (e.g., 1% CMC in sterile water, 0.5% methylcellulose (B11928114) in sterile water, or water)

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sonicator (optional)

  • Precision balance

  • Animal feeding needles (gavage needles), appropriate size for the rodent

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (mg/kg), the number of animals, and their average body weight, calculate the total mass of the compound needed.

  • Prepare the vehicle: If using a suspension agent like CMC, prepare it according to standard laboratory protocols.

  • Weigh the compound: Accurately weigh the calculated amount of this compound powder.

  • Suspend the compound: Add the weighed powder to a sterile conical tube. Add a small amount of the vehicle and vortex thoroughly to create a paste. Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension. Sonication can be used to aid in dispersion if necessary.

  • Final Volume: Adjust the final volume to achieve the desired concentration for dosing. For mice, a typical oral gavage volume is 10 mL/kg, and for rats, it is often between 2-8 mL/kg.[3][4]

Protocol for Oral Gavage in Mice and Rats

Oral gavage is a common and effective method for precise oral dosing.[9]

A Calculate Dose & Prepare Suspension C Measure Correct Volume into Syringe A->C B Gently Restrain the Animal D Insert Gavage Needle over the Tongue B->D E Advance Needle into the Esophagus D->E F Administer Suspension Slowly E->F G Withdraw Needle and Monitor Animal F->G

Figure 2: Workflow for oral gavage administration.

Procedure:

  • Animal Restraint: Properly restrain the mouse or rat to prevent movement and ensure the head and body are in a straight line.

  • Syringe Preparation: Draw the calculated volume of the this compound suspension into a syringe fitted with an appropriately sized gavage needle.

  • Needle Insertion: Gently open the animal's mouth and insert the gavage needle along the side of the mouth, over the tongue.

  • Advancement to Esophagus: Advance the needle smoothly into the esophagus. You should not feel any resistance. If resistance is met, withdraw and reposition.

  • Administration: Once the needle is correctly placed, slowly administer the suspension.

  • Withdrawal and Monitoring: Carefully withdraw the needle and return the animal to its cage. Monitor the animal for a short period to ensure there are no adverse reactions.

Example Experimental Protocol: Mouse Forced-Swim Test

The forced-swim test is a common behavioral assay to assess antidepressant-like activity.[3]

Materials:

  • This compound suspension

  • Control vehicle

  • Positive control (e.g., imipramine, 15 mg/kg, i.p.)[3]

  • Beakers (4L) filled with water (23-25°C)

  • Video recording equipment (optional)

  • Timers

Procedure:

  • Dosing: Administer this compound (e.g., 3, 10, 30 mg/kg, p.o.) or vehicle to the mice. A typical pre-treatment time for oral compounds is 60 minutes before the test.[3] The positive control, imipramine, can be administered intraperitoneally 30 minutes prior to the test.[3]

  • Forced-Swim Session: Place each mouse individually into a beaker filled with water for a 6-minute session.

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the lack of movement except for small motions necessary to keep the head above water.

  • Data Analysis: Compare the duration of immobility between the different treatment groups. A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Pharmacokinetics and Receptor Occupancy

LY2940094 is orally bioavailable and readily penetrates the brain.[3][10] In rats, the plasma concentration at half-maximum NOP receptor occupancy (EC50) in the hypothalamus was determined to be 5.8 ng/mL.[10] This indicates that relatively low plasma concentrations are sufficient to engage the target receptor in the central nervous system.

Concluding Remarks

This compound is a valuable research tool for investigating the role of the NOP receptor in various physiological and pathological conditions. The provided dosages and protocols serve as a starting point for in vivo studies in rodent models. Researchers should always adhere to institutional animal care and use committee (IACUC) guidelines and may need to optimize dosages and protocols for their specific experimental paradigms.

References

Application Notes and Protocols for Assessing LY2940094 Tartrate in Ethanol Self-Administration Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the efficacy of LY2940094 tartrate, a nociceptin (B549756)/orphanin FQ (NOP) receptor antagonist, in reducing ethanol (B145695) self-administration and relapse behavior in rodent models. The following sections outline the mechanism of action, experimental design, and step-by-step procedures for key behavioral assays.

Mechanism of Action and Signaling Pathway

LY2940094 acts as a potent and orally bioavailable antagonist of the NOP receptor, which is implicated in the modulation of reward, stress, and addiction pathways.[1][2] Blockade of NOP receptors by LY2940094 has been shown to attenuate ethanol self-administration, reduce the motivation to consume ethanol, and block stress-induced reinstatement of ethanol-seeking behavior.[1][2][3] This compound has been observed to block ethanol-stimulated dopamine (B1211576) release in the nucleus accumbens, a key component of the brain's reward circuitry.[1][2] While LY2940094's primary target is the NOP receptor, the downstream signaling cascades influenced by ethanol and potentially modulated by this compound often involve the PI3K/Akt pathway, which plays a crucial role in cellular survival, growth, and proliferation, and has been linked to alcohol drinking behaviors.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ethanol Ethanol NOP_Receptor NOP Receptor Ethanol->NOP_Receptor Activates (?) LY2940094 LY2940094 LY2940094->NOP_Receptor Blocks PI3K PI3K NOP_Receptor->PI3K Modulates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Downstream_Effects Changes in Neuronal Function & Behavior mTOR->Downstream_Effects Ethanol_Intake Ethanol Self-Administration & Relapse Downstream_Effects->Ethanol_Intake Influences

Figure 1: Simplified signaling pathway of ethanol's potential interaction with the NOP receptor and the downstream PI3K/Akt pathway, and the inhibitory action of LY2940094.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on various ethanol-related behaviors in alcohol-preferring rats.

Table 1: Effect of LY2940094 on Homecage Ethanol Self-Administration in Marchigian Sardinian Alcohol-Preferring (msP) Rats [3]

Dose (mg/kg, p.o.)Time Point (hr)% Reduction in Ethanol Intake (vs. Vehicle)
324Significant
302Significant
308Significant
3024Significant

Table 2: Effect of LY2940094 on Progressive Ratio Responding for Ethanol in Indiana Alcohol-Preferring (P) Rats [3]

TreatmentDose (mg/kg, p.o.)Effect on BreakpointEffect on Active Lever Presses
LY294009430Significantly ReducedSignificantly Reduced
Naltrexone (Control)10Significantly ReducedSignificantly Reduced

Table 3: Effect of LY2940094 on Stress-Induced Reinstatement of Ethanol Seeking in msP Rats [1][2]

TreatmentDose (mg/kg, p.o.)Effect on Reinstatement
LY294009430Completely Blocked

Experimental Protocols

The following are detailed protocols for assessing the effects of this compound on ethanol self-administration and seeking behaviors.

Protocol 1: Operant Ethanol Self-Administration

This protocol establishes and maintains ethanol self-administration behavior in rats, allowing for the evaluation of pharmacological interventions.

G cluster_acclimation Acclimation & Habituation cluster_training Operant Training cluster_testing Drug Testing acclimation Acclimate rats to housing (1 week) handling Handle rats daily acclimation->handling sucrose_training Train to lever press for sucrose (B13894) (e.g., 10%) on a Fixed Ratio 1 (FR1) schedule handling->sucrose_training sucrose_fading Gradually introduce ethanol and fade sucrose (e.g., 10% sucrose + 5% ethanol -> 5% sucrose + 10% ethanol -> 10% ethanol) sucrose_training->sucrose_fading fr_escalation Increase reinforcement schedule to FR2 or FR3 (2 or 3 presses per reward) sucrose_fading->fr_escalation stabilization Maintain stable baseline of ethanol self-administration (e.g., <15% variation over 3-5 days) fr_escalation->stabilization drug_admin Administer this compound or vehicle (p.o.) 30-60 min prior to session stabilization->drug_admin self_admin_session 30-minute operant self-administration session drug_admin->self_admin_session data_collection Record active/inactive lever presses, ethanol intake (g/kg) self_admin_session->data_collection

Figure 2: Experimental workflow for the operant ethanol self-administration protocol.

Materials:

  • Standard operant conditioning chambers equipped with two levers, a liquid delivery system (e.g., dipper or pump), and cue lights.

  • Alcohol-preferring rats (e.g., Indiana P or Marchigian Sardinian msP rats).

  • Ethanol (e.g., 10-20% v/v solution).

  • Sucrose or saccharin (B28170) solution for initial training.

  • This compound.

  • Vehicle for this compound.

Procedure:

  • Acclimation and Habituation:

    • House rats individually and acclimate them to the vivarium for at least one week.

    • Handle rats daily to habituate them to the experimenter.

  • Initial Training (Sucrose Fading):

    • Rats are trained to press a designated "active" lever for a sucrose or saccharin solution reward on a Fixed Ratio 1 (FR1) schedule (one press delivers one reward). The other lever is designated as "inactive" and has no programmed consequences.

    • Once responding is stable, gradually introduce ethanol into the sucrose solution and fade the sucrose concentration over several sessions until the rats are self-administering only the ethanol solution.

  • Stabilization of Ethanol Self-Administration:

    • Continue daily 30-minute sessions until a stable baseline of ethanol intake is achieved (typically less than 15% variation across 3-5 consecutive days).

    • The reinforcement schedule can be increased to a Fixed Ratio 2 (FR2) or 3 (FR3) to increase the work required for a reward.

  • Drug Administration and Testing:

    • Administer this compound or vehicle orally (p.o.) at the desired doses (e.g., 3, 10, 30 mg/kg) 30-60 minutes before the self-administration session.

    • Place the rat in the operant chamber and record the number of active and inactive lever presses, and the total volume of ethanol consumed.

    • Calculate ethanol intake in g/kg of body weight.

Protocol 2: Progressive Ratio Schedule

This protocol assesses the motivation of the rats to work for ethanol by progressively increasing the number of lever presses required for each subsequent reward.

Procedure:

  • Establish Stable Self-Administration:

    • Train rats on a fixed-ratio schedule for ethanol self-administration as described in Protocol 1.

  • Progressive Ratio Session:

    • Following drug or vehicle administration, place the rat in the operant chamber for a progressive ratio session.

    • The response requirement for each reinforcer increases in a predetermined manner (e.g., 1, 2, 4, 6, 9, 12, 15...).

    • The session ends when the rat fails to make a response for a set period (e.g., 1 hour), or after a maximum session duration.

    • The primary measure is the "breakpoint," which is the last completed ratio.

Protocol 3: Stress-Induced Reinstatement of Ethanol Seeking

This protocol models relapse behavior by examining the ability of a stressor to reinstate ethanol-seeking behavior after it has been extinguished.

G cluster_training Training & Extinction cluster_reinstatement Reinstatement Testing self_admin Establish stable ethanol self-administration extinction Extinction phase: lever presses no longer deliver ethanol self_admin->extinction extinction_criterion Extinction criterion met (e.g., <25% of baseline responding) extinction->extinction_criterion drug_admin Administer LY2940094 or vehicle extinction_criterion->drug_admin stressor Administer stressor (e.g., Yohimbine (B192690), 1.25 mg/kg, i.p.) drug_admin->stressor reinstatement_session Place in operant chamber; lever presses have no consequence stressor->reinstatement_session data_collection Record active and inactive lever presses reinstatement_session->data_collection

Figure 3: Logical workflow for the stress-induced reinstatement protocol.

Procedure:

  • Establish and Extinguish Responding:

    • Train rats to self-administer ethanol as described in Protocol 1.

    • Once responding is stable, begin extinction sessions where lever presses no longer result in ethanol delivery.

    • Continue extinction sessions until responding on the active lever is significantly reduced (e.g., to less than 25% of the baseline rate).

  • Reinstatement Test:

    • Administer this compound or vehicle.

    • After the appropriate pretreatment time, administer a pharmacological stressor such as yohimbine (e.g., 1.25 mg/kg, i.p.).[4][5]

    • Place the rat back into the operant chamber for a test session where lever presses are recorded but have no programmed consequences.

    • An increase in responding on the previously active lever indicates reinstatement of ethanol-seeking behavior.

References

Measuring Brain and Plasma Levels of LY2940094: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantification of LY2940094, a potent and selective nociceptin (B549756)/orphanin FQ (NOP) receptor antagonist, in both plasma and brain tissue samples. The primary analytical method described is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for bioanalytical applications.

Introduction

LY2940094 is a novel therapeutic agent that has been investigated for various neurological and psychiatric disorders, including depression and alcohol dependence.[1] Accurate measurement of its concentration in biological matrices such as plasma and brain is crucial for pharmacokinetic (PK) studies, pharmacodynamic (PD) correlations, and overall drug development. This document outlines the necessary procedures for sample preparation and LC-MS/MS analysis to ensure reliable and reproducible results.

Data Presentation

The following table summarizes representative pharmacokinetic parameters of LY2940094 in mice, providing a reference for expected concentration ranges.

Table 1: Pharmacokinetic Parameters of LY2940094 in Mice

SpeciesDose (mg/kg, p.o.)MatrixCmax (ng/mL or ng/g)Tmax (hr)AUC (nghr/mL or nghr/g)Brain/Plasma RatioReference
Mouse10Plasma450 ± 40Not ReportedNot Reported~16.3[2]
Mouse10Brain7349 ± 520Not ReportedNot Reported~16.3[2]

Note: The data presented is derived from a study where LY2940094 was co-administered with fluoxetine. Cmax and AUC values can vary depending on the study design, formulation, and analytical methods used.

Experimental Protocols

Sample Collection and Storage

Plasma:

  • Collect whole blood from the study animals into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Carefully collect the supernatant (plasma) and transfer it to clean, labeled polypropylene (B1209903) tubes.

  • Store the plasma samples at -80°C until analysis.

Brain Tissue:

  • Following euthanasia, rapidly excise the brain tissue.

  • Gently rinse the brain with ice-cold phosphate-buffered saline (PBS) to remove any excess blood.

  • Blot the brain dry and weigh it.

  • Snap-freeze the brain tissue in liquid nitrogen.

  • Store the brain samples at -80°C until analysis.

Sample Preparation

Brain Tissue Homogenization:

  • To the weighed frozen brain tissue, add a 3-fold volume of a 4:1 (v/v) mixture of water and methanol (B129727).[2]

  • Homogenize the tissue on ice using an ultrasonic tissue disrupter until a uniform homogenate is achieved.[2]

Protein Precipitation (for both Plasma and Brain Homogenate):

  • In a 96-well plate or microcentrifuge tubes, aliquot a known volume of the plasma or brain homogenate sample.

  • For the preparation of calibration standards, use control (naive) plasma or brain homogenate and fortify with working solutions of LY2940094 to achieve a concentration range of 1 to 5000 ng/mL.[2]

  • Add a 1:1 (v/v) mixture of acetonitrile (B52724) and methanol containing an internal standard (IS) to each sample, standard, and quality control (QC) sample. A typical ratio is 3 parts of the acetonitrile/methanol mixture to 1 part of plasma or brain homogenate.

  • Vortex the samples for 2-5 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the precipitated proteins.[2]

  • Carefully transfer the clear supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.

G cluster_plasma Plasma Sample Preparation cluster_brain Brain Sample Preparation cluster_extraction Protein Precipitation p1 Collect Whole Blood p2 Centrifuge p1->p2 p3 Collect Plasma p2->p3 p4 Store at -80°C p3->p4 e1 Aliquot Sample p4->e1 b1 Excise Brain b2 Homogenize b1->b2 b3 Store at -80°C b2->b3 b3->e1 e2 Add Acetonitrile/Methanol + IS e1->e2 e3 Vortex e2->e3 e4 Centrifuge e3->e4 e5 Collect Supernatant e4->e5 end LC-MS/MS Analysis e5->end

Experimental Workflow for Sample Preparation.
LC-MS/MS Analysis

Instrumentation: A triple quadrupole mass spectrometer equipped with a TurboIonSpray interface is suitable for the analysis.[2]

Liquid Chromatography (LC) Parameters (Representative):

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size) is a common choice for small molecule analysis.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 - 0.6 mL/min

  • Gradient: A gradient elution should be optimized to ensure good separation of LY2940094 from matrix components. A typical gradient might start at 5-10% B, ramp up to 95% B, hold for a short period, and then re-equilibrate to the initial conditions.

  • Injection Volume: 5 - 10 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Selected Reaction Monitoring (SRM)

  • SRM Transition for LY2940094: m/z 481.2 → 202.1[2]

  • Collision Energy and other source parameters: These should be optimized for LY2940094 and the specific instrument used to achieve maximum sensitivity.

Data Analysis: Quantification is performed by constructing a calibration curve from the peak area ratios of LY2940094 to the internal standard versus the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Signaling Pathway

LY2940094 acts as an antagonist at the Nociceptin/Orphanin FQ (NOP) receptor, which is a G protein-coupled receptor (GPCR). The binding of the endogenous ligand, N/OFQ, to the NOP receptor typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels, as well as modulation of ion channels. By blocking this interaction, LY2940094 prevents these downstream signaling events.

G cluster_pathway NOP Receptor Signaling Pathway LY2940094 LY2940094 NOPR NOP Receptor LY2940094->NOPR Antagonizes G_protein Gi/o Protein NOPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits IonChannel Ion Channel Modulation (e.g., Ca2+, K+) G_protein->IonChannel Modulates cAMP ↓ cAMP AC->cAMP

LY2940094 Mechanism of Action.

References

Application Notes and Protocols: Co-administration of LY2940094 Tartrate and Fluoxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the combined use of LY2940094 tartrate and fluoxetine (B1211875). LY2940094 is a potent and selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, a G protein-coupled receptor implicated in mood disorders.[1] Fluoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant that functions by blocking the serotonin transporter (SERT), thereby increasing the synaptic availability of serotonin.[2][3][4][5][6]

Preclinical evidence suggests that the combination of LY2940094 and fluoxetine may offer a synergistic antidepressant-like effect. This document outlines the underlying mechanisms, summarizes key preclinical findings, and provides detailed protocols for researchers investigating this drug combination.

Mechanism of Action

The therapeutic effects of fluoxetine are primarily attributed to its selective inhibition of serotonin reuptake in presynaptic neurons.[2][3] By blocking the SERT protein, fluoxetine leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[3] LY2940094, on the other hand, acts on a different neurotransmitter system. It is a potent antagonist of the NOP receptor, with a high affinity (Ki=0.105 nM) and antagonist potency (Kb=0.166 nM).[7] The N/OFQ-NOP receptor system is known to modulate various physiological functions, and its blockade has been investigated as a novel antidepressant mechanism.[1]

Preclinical studies indicate that LY2940094 augments the behavioral effects of fluoxetine without altering the occupancy of either the NOP receptor or the serotonin reuptake transporter.[8][9] This suggests a potential downstream convergence of their respective signaling pathways, leading to an enhanced antidepressant-like response.

Signaling Pathway Diagram

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron LY2940094 LY2940094 NOP_R NOP Receptor LY2940094->NOP_R Blocks Serotonin_pre Serotonin NOP_R->Serotonin_pre Modulates Release Fluoxetine Fluoxetine SERT SERT Fluoxetine->SERT Blocks Serotonin_vesicle Serotonin Vesicles Serotonin_vesicle->Serotonin_pre Release Serotonin_synapse Serotonin Serotonin_pre->Serotonin_synapse Serotonin_synapse->SERT Reuptake Serotonin_R Serotonin Receptor Serotonin_synapse->Serotonin_R Neuronal_Signaling Downstream Neuronal Signaling Serotonin_R->Neuronal_Signaling Antidepressant_Effect Enhanced Antidepressant Effect Neuronal_Signaling->Antidepressant_Effect

Caption: Combined mechanism of action of LY2940094 and fluoxetine.

Preclinical Data

A key preclinical study investigated the combination of LY2940094 and fluoxetine in the mouse forced-swim test, a common behavioral assay to assess antidepressant-like activity.[8][9] The study demonstrated that a dose of LY2940094 that was ineffective on its own could significantly enhance the anti-immobility effect of an ineffective dose of fluoxetine.[10]

Quantitative Data Summary
Treatment GroupDose (mg/kg)Route of AdministrationImmobility Time (s)Statistical Significance
Vehicle--Baseline-
LY29400943p.o.No significant change from vehicleNot significant
Fluoxetine3i.p.No significant change from vehicleNot significant
LY2940094 + Fluoxetine 3 + 3 p.o. + i.p. Statistically significant reduction p < 0.05 vs. vehicle, LY2940094 alone, and fluoxetine alone

Note: This table is a summary of the findings reported by Witkin et al. (2016). The exact values for immobility time are not provided in the available abstracts.

Experimental Protocols

Mouse Forced-Swim Test

This protocol is based on the methodology described in the preclinical study by Witkin et al. (2016).[8]

1. Animals:

  • Male NIH Swiss mice are used for the forced-swim studies.

2. Drug Preparation and Administration:

  • LY2940094: Administered orally (p.o.).

  • Fluoxetine HCl: Administered intraperitoneally (i.p.).

  • Stock solutions of both compounds are prepared, and working solutions are made by diluting with the appropriate vehicle.

  • In the combination study, LY2940094 is administered 30 minutes prior to fluoxetine. The forced-swim test begins 30 minutes after the fluoxetine injection (i.e., 60 minutes after LY2940094 administration).[10]

3. Forced-Swim Test Procedure:

  • Mice are individually placed in a cylinder of water from which they cannot escape.

  • The total duration of the test is 6 minutes.

  • The duration of immobility is recorded during the last 4 minutes of the test.

  • A mouse is considered immobile when it is floating motionless or making only the movements necessary to keep its head above water.

4. Data Analysis:

  • The mean immobility time ± standard error of the mean (S.E.M.) is calculated for each treatment group.

  • Statistical analysis is performed using a two-way ANOVA with dose and drug treatment as factors, followed by a Dunnett's test for post-hoc comparisons. A p-value of < 0.05 is considered statistically significant.

Experimental Workflow Diagram

cluster_setup Experimental Setup cluster_dosing Dosing Regimen cluster_test Forced-Swim Test cluster_analysis Data Analysis Animal_Acclimation Acclimation of Male NIH Swiss Mice Drug_Prep Preparation of LY2940094 and Fluoxetine Dosing Solutions LY2940094_Admin Administer LY2940094 (p.o.) (Time = -60 min) Drug_Prep->LY2940094_Admin Fluoxetine_Admin Administer Fluoxetine (i.p.) (Time = -30 min) LY2940094_Admin->Fluoxetine_Admin FST Place Mouse in Water Cylinder (Time = 0 min) Fluoxetine_Admin->FST Immobility_Record Record Immobility (Time = 2-6 min) FST->Immobility_Record Data_Analysis Calculate Mean Immobility Time and Perform Statistical Analysis Immobility_Record->Data_Analysis

Caption: Experimental workflow for the LY2940094 and fluoxetine combination study.

Applications and Future Directions

The synergistic antidepressant-like effect observed with the combination of LY2940094 and fluoxetine in preclinical models suggests a promising therapeutic strategy. This combination may offer several advantages, including:

  • Enhanced Efficacy: The potential for a greater antidepressant effect than either agent alone.

  • Faster Onset of Action: While not yet demonstrated, combination therapies can sometimes lead to a quicker therapeutic response.

  • Treatment of Refractory Depression: This combination could be beneficial for patients who do not respond adequately to SSRIs alone.

Further research is warranted to fully elucidate the molecular mechanisms underlying this synergistic interaction and to evaluate the safety and efficacy of this combination in clinical settings. Future studies could explore:

  • The impact of this combination on neuroplasticity and neurogenesis.

  • The potential for this combination to treat other psychiatric disorders where both the serotonergic and N/OFQ-NOP systems are implicated.

  • A thorough investigation of the pharmacokinetic and pharmacodynamic interactions between LY2940094 and fluoxetine in humans.

Disclaimer: This document is intended for research and informational purposes only. The combination of this compound and fluoxetine has not been approved for clinical use. All research involving these compounds should be conducted in accordance with institutional and regulatory guidelines.

References

Application Notes and Protocols for In Vivo Microdialysis Studies with LY2940094 Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

LY2940094 tartrate is a potent and selective antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1] The NOP receptor system is implicated in a variety of physiological and pathological processes, including mood, stress, and addiction.[2] Preclinical studies have demonstrated the antidepressant- and anxiolytic-like effects of LY2940094 in rodent models.[3][4] In vivo microdialysis is a powerful technique used to monitor the levels of endogenous substances in the extracellular fluid of living animals, providing crucial insights into the neurochemical effects of novel compounds.[5][6] This document provides detailed application notes and protocols for conducting in vivo microdialysis studies to investigate the effects of this compound on neurotransmitter levels in the brain.

One key finding from preclinical research is that LY2940094 marginally enhances synaptic concentrations of serotonin (B10506) without significantly altering norepinephrine (B1679862) or dopamine (B1211576) in the rat medial prefrontal cortex.[3] Additionally, LY2940094 has been shown to block ethanol-stimulated dopamine release in the nucleus accumbens.[2] These findings highlight the utility of in vivo microdialysis in elucidating the mechanism of action of LY2940094.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies involving LY2940094.

Table 1: Effects of LY2940094 on Neurotransmitter Levels

Brain RegionNeurotransmitterDose of LY2940094Change from BaselineAnimal ModelReference
Medial Prefrontal CortexSerotonin (5-HT)30 mg/kg, p.o.Marginal IncreaseRat[3][7]
Medial Prefrontal CortexNorepinephrine (NE)30 mg/kg, p.o.No Significant ChangeRat[3][7]
Medial Prefrontal CortexDopamine (DA)30 mg/kg, p.o.No Significant ChangeRat[3][7]
Nucleus AccumbensDopamine (DA)Not SpecifiedBlocked ethanol-stimulated increaseRat[2]

Table 2: Behavioral Effects of LY2940094

Behavioral TestEffectSpeciesMinimal Effective DoseReference
Forced-Swim TestAntidepressant-likeMouse30 mg/kg, p.o.[3]
Fear-Conditioned FreezingAnxiolytic-likeMouse30 mg/kg, p.o.[4][8]
Stress-Induced HyperthermiaAnxiolytic-likeRatNot Specified[4][8]
Ethanol Self-AdministrationReductionRat3, 10, or 30 mg/kg, p.o.[2][9]

Experimental Protocols

This section details a generalized protocol for in vivo microdialysis in rats to assess the effect of this compound on neurotransmitter levels. This protocol is a composite based on standard microdialysis procedures and findings from LY2940094 studies.[5][10][11][12]

1. Materials and Reagents:

  • This compound

  • Vehicle (e.g., 20% Captisol)

  • Microdialysis probes (e.g., CMA 12, 2 mm membrane, 20 kDa MWCO)

  • Guide cannula

  • Microdialysis pump and fraction collector

  • Surgical instruments for stereotaxic surgery

  • Anesthesia (e.g., isoflurane)

  • Artificial cerebrospinal fluid (aCSF) as perfusate (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2)

  • Analytical system (e.g., HPLC with electrochemical or fluorescence detection)

  • Internal standard for analytical quantification

  • Animal preparation supplies (clippers, antiseptic solution)

2. Animal Model:

  • Species: Male Sprague-Dawley or Wistar rats

  • Weight: 250-350 g

  • Housing: Standard laboratory conditions with ad libitum access to food and water, and a 12-hour light/dark cycle. Animals should be acclimated to the facility for at least one week prior to surgery.

3. Surgical Procedure: Guide Cannula Implantation

  • Anesthetize the rat using isoflurane (B1672236) (5% for induction, 1-2% for maintenance).

  • Place the animal in a stereotaxic frame.

  • Shave the head and clean the surgical area with an antiseptic solution.

  • Make a midline incision on the scalp to expose the skull.

  • Drill a small hole in the skull over the target brain region (e.g., medial prefrontal cortex or nucleus accumbens).

  • Slowly lower the guide cannula to the desired coordinates.

  • Secure the guide cannula to the skull using dental cement and skull screws.

  • Insert a dummy cannula to keep the guide patent.

  • Allow the animal to recover for at least 5-7 days post-surgery.

4. In Vivo Microdialysis Procedure:

  • Handle the rats for several days prior to the experiment to minimize stress.

  • On the day of the experiment, place the rat in a freely moving animal setup.

  • Gently remove the dummy cannula and insert the microdialysis probe into the guide cannula.

  • Connect the probe inlet to the microdialysis pump and the outlet to the fraction collector.

  • Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[11]

  • Allow the system to equilibrate for at least 60-120 minutes to establish a stable baseline.

  • Collect baseline dialysate samples (e.g., 3-4 samples) at predetermined intervals (e.g., every 20-30 minutes).

  • Administer this compound or vehicle orally (p.o.).

  • Continue collecting dialysate samples for the desired duration (e.g., 3-4 hours post-administration).

  • Store the collected samples at -80°C until analysis.

5. Sample Analysis:

  • Analyze the dialysate samples for neurotransmitter content using a suitable analytical method such as HPLC coupled with electrochemical or fluorescence detection.

  • Quantify the neurotransmitter concentrations by comparing the peak areas to those of standard solutions containing known concentrations of the analytes.

  • Express the results as a percentage of the average baseline concentration.

Visualizations

Signaling Pathway

cluster_0 NOP Receptor Signaling LY2940094 LY2940094 NOPR NOP Receptor LY2940094->NOPR Antagonist AC Adenylyl Cyclase NOPR->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP Neurotransmitter_Release Neurotransmitter Release cAMP->Neurotransmitter_Release Modulation

Caption: NOP Receptor Antagonism by LY2940094.

Experimental Workflow

cluster_workflow In Vivo Microdialysis Workflow A Animal Acclimation & Guide Cannula Surgery B Post-Surgery Recovery (5-7 days) A->B C Probe Insertion & System Equilibration B->C D Baseline Sample Collection C->D E This compound Administration (p.o.) D->E F Post-Dose Sample Collection E->F G HPLC Analysis of Dialysates F->G H Data Analysis G->H

Caption: In Vivo Microdialysis Experimental Workflow.

References

Troubleshooting & Optimization

potential off-target effects of LY2940094 tartrate in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of LY2940094 tartrate in cell culture experiments. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

LY2940094 is a potent and highly selective antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide receptor (NOPR), also known as the ORL1 receptor.[1][2][3][4][5] It exhibits high affinity for NOPR with nanomolar potency.[1][2][3]

Q2: Is this compound known to have off-target effects?

The majority of preclinical studies emphasize the high selectivity of LY2940094 for the NOP receptor.[1][6] Its pharmacological effects, including antidepressant- and anxiolytic-like activities, and reduction in excessive feeding and ethanol (B145695) self-administration, have been demonstrated to be NOPR-dependent.[2][4][7] These on-target effects were shown to be absent in NOP receptor knockout mice.[1][7]

However, one study has reported a potential off-target effect. LY2940094 was found to promote oligodendrocyte generation and myelin recovery in a manner that was independent of the NOP receptor.[8] This suggests that in specific cellular contexts, such as oligodendrocyte differentiation, LY2940094 may act through alternative pathways.

Q3: How can I differentiate between on-target NOPR-mediated effects and potential off-target effects in my cell culture experiments?

To determine if the observed cellular response to LY2940094 is on-target or off-target, the following experimental controls are recommended:

  • Use of a structurally different NOPR antagonist: If a similar effect is observed with another selective NOPR antagonist that is structurally unrelated to LY2940094, it is more likely to be an on-target effect.

  • NOPR Knockdown/Knockout: In cell lines expressing the NOP receptor, siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the NOPR gene (OPRL1) should abolish the on-target effects of LY2940094.[8] If the effect persists after NOPR depletion, it is likely an off-target effect.

  • Use of NOPR agonists: The on-target antagonist effect of LY2940094 should be able to block the cellular response induced by a selective NOPR agonist (e.g., Nociceptin/Orphanin FQ).

  • Dose-response analysis: Characterize the concentration-dependence of the observed effect. On-target effects are typically expected to occur at concentrations consistent with the binding affinity of LY2940094 for NOPR.

Q4: Is LY2940094 related to the PI3K inhibitor LY294002?

No, LY2940094 and LY294002 are distinct chemical compounds with different molecular targets. LY2940094 is a selective NOP receptor antagonist, while LY294002 is a well-characterized, non-selective inhibitor of phosphoinositide 3-kinases (PI3Ks).[9][10] It is critical to avoid confusion between these two compounds in experimental design and data interpretation.

Troubleshooting Guide

Problem 1: An unexpected cellular phenotype is observed after treatment with LY2940094 that does not align with known NOPR signaling.

  • Possible Cause: This could be a potential off-target effect of LY2940094.

  • Troubleshooting Steps:

    • Confirm Identity and Purity of the Compound: Ensure the correct compound (this compound) is being used and that its purity is high.

    • Implement Control Experiments: Follow the recommendations in FAQ Q3 to differentiate between on-target and off-target effects.

    • Literature Review: Conduct a thorough literature search for any newly identified off-target activities of LY2940094 in your specific cell type or signaling pathway of interest.

    • Test in NOPR-null cells: If possible, repeat the experiment in a cell line that does not endogenously express the NOP receptor. An effect in these cells would strongly indicate an off-target mechanism.

Problem 2: Variability in experimental results with LY2940094 treatment.

  • Possible Cause: Inconsistent experimental conditions or cell culture practices.

  • Troubleshooting Steps:

    • Standardize Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media composition.

    • Optimize Drug Preparation and Storage: Prepare fresh stock solutions of this compound and store them appropriately as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.

    • Ensure Accurate Dosing: Calibrate pipettes and use serial dilutions to ensure accurate final concentrations in your experiments.

    • Monitor for Edge Effects: In multi-well plates, be mindful of "edge effects" which can cause variability. Consider not using the outer wells for critical experiments or ensure proper humidification during incubation.[11]

Quantitative Data Summary

Compound Target Binding Affinity (Ki) Functional Antagonism (Kb) Cell Line Reference
LY2940094Human NOP Receptor0.105 nM0.166 nMCHO cells[2][3]

Signaling Pathways and Experimental Workflows

on_target_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NOPR NOP Receptor Signaling Downstream Signaling (e.g., ↓cAMP) NOPR->Signaling Nociceptin Nociceptin (Agonist) Nociceptin->NOPR Binds & Activates LY2940094 LY2940094 (Antagonist) LY2940094->NOPR Binds & Blocks Response Cellular Response Signaling->Response

Caption: On-target mechanism of LY2940094 at the NOP receptor.

experimental_workflow start Start: Observe Cellular Effect of LY2940094 knockdown Knockdown/Knockout NOPR (OPRL1) Gene start->knockdown treat Treat with LY2940094 knockdown->treat observe Observe Cellular Effect treat->observe compare Effect Persists? observe->compare off_target Conclusion: Potential Off-Target Effect compare->off_target  Yes on_target Conclusion: On-Target NOPR- Mediated Effect compare->on_target  No

Caption: Workflow to differentiate on- and off-target effects.

Experimental Protocols

Protocol 1: siRNA-mediated Knockdown of NOP Receptor (OPRL1)

This protocol provides a general framework for transiently knocking down the NOP receptor to investigate the on-target effects of LY2940094.

  • Cell Seeding:

    • Seed cells in a 6-well or 12-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Transfection:

    • On the day of transfection, dilute OPRL1-targeting siRNA and a non-targeting control siRNA in serum-free medium.

    • In a separate tube, dilute a suitable transfection reagent (e.g., lipofectamine) in serum-free medium.

    • Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow for complex formation.

    • Add the siRNA-transfection reagent complexes to the cells in a dropwise manner.

    • Incubate the cells for 24-72 hours post-transfection. The optimal time should be determined empirically.

  • Verification of Knockdown:

    • After the incubation period, harvest a subset of the cells to verify knockdown efficiency.

    • Assess OPRL1 mRNA levels by RT-qPCR or NOPR protein levels by Western blot or flow cytometry. A knockdown efficiency of >70% is generally considered acceptable.

  • LY2940094 Treatment and Assay:

    • Once knockdown is confirmed, treat the OPRL1-knockdown cells and control cells with LY2940094 at the desired concentrations.

    • Proceed with your specific cellular assay to determine if the effect of LY2940094 is diminished or abolished in the knockdown cells compared to the control cells.

References

addressing LY2940094 tartrate precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LY2940094 tartrate. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by addressing common issues related to its precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is LY2940094 and what is its primary mechanism of action?

LY2940094 is a potent and selective antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] Its primary mechanism of action is to block the binding of the endogenous ligand N/OFQ to the NOP receptor, thereby inhibiting its downstream signaling pathways.[1][2] This compound has been investigated for its potential therapeutic effects in various conditions, including feeding disorders, depression, and alcohol dependence.[1][3][4]

Q2: I'm observing precipitation after dissolving this compound in my aqueous buffer. What are the likely causes?

Precipitation of this compound in aqueous solutions can be attributed to several factors:

  • pH of the solution: The solubility of tartrate salts can be highly dependent on the pH of the medium.

  • Concentration: The concentration of this compound may have exceeded its solubility limit in the chosen solvent system.

  • Temperature: Changes in temperature during storage or use can affect solubility.

  • Buffer composition: Interactions between the compound and components of the buffer system can lead to precipitation.

  • Improper dissolution technique: The method used to dissolve the compound can impact its stability in solution.

Q3: Is it advisable to use a solution with visible precipitate in my experiment?

No, it is generally not recommended to use a solution with a visible precipitate. The presence of a precipitate indicates that the actual concentration of the dissolved compound is lower than intended and unknown, which can lead to inaccurate and unreliable experimental results. The precipitate itself could also potentially have unintended effects.

Troubleshooting Guides

Guide 1: Resolving this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues.

Step 1: Initial Assessment

  • Visually confirm the precipitate: Ensure that what you are observing is indeed a precipitate from the compound and not a contaminant.

  • Record the conditions: Note the concentration of this compound, the composition of the aqueous buffer (including pH), and the storage temperature.

Step 2: Recommended Dissolution Protocol

A published study has reported a successful method for dissolving LY2940094 for in vivo studies.[3] This protocol can serve as a primary troubleshooting step.

  • Vehicle Composition: 20% Captisol® in 25 mM phosphate (B84403) buffer.

  • pH Adjustment: The pH of the phosphate buffer should be adjusted to 3.[3]

  • Consideration for Tartrate Salt: The pH should be adjusted to account for the L-tartaric acid salt form of the compound.[3]

Experimental Protocol: Preparation of this compound Solution

  • Prepare a 25 mM phosphate buffer.

  • Adjust the pH of the phosphate buffer to 3.0 using an appropriate acid (e.g., phosphoric acid).

  • Add Captisol® to the phosphate buffer to a final concentration of 20% (w/v).

  • Gently warm the solution while stirring to fully dissolve the Captisol®.

  • Allow the solution to cool to room temperature.

  • Weigh the required amount of this compound.

  • Slowly add the this compound powder to the vehicle while vortexing or stirring continuously until it is completely dissolved.

  • Visually inspect the solution for any undissolved particles.

Step 3: If Precipitation Persists

If you are still observing precipitation, consider the following adjustments:

  • Lower the concentration: Your target concentration may be too high for the chosen aqueous system. Try preparing a more dilute solution.

  • Sonication: Gentle sonication in a bath sonicator can sometimes help to dissolve stubborn precipitates.

  • Freshly prepare solutions: Due to potential stability issues, it is advisable to prepare this compound solutions fresh before each experiment.

Quantitative Data Summary
ComponentConcentrationpHReference
Captisol®20% (w/v)3[3]
Phosphate Buffer25 mM3[3]

Visualizations

Signaling Pathway of LY2940094 Action

LY2940094_Pathway cluster_membrane Cell Membrane NOP_receptor NOP Receptor downstream Downstream Signaling Pathways (e.g., inhibition of adenylyl cyclase) NOP_receptor->downstream Initiates N_OFQ N/OFQ (Endogenous Ligand) N_OFQ->NOP_receptor Binds and Activates LY2940094 LY2940094 (Antagonist) LY2940094->NOP_receptor Binds and Blocks cellular_response Cellular Response (e.g., modulation of neurotransmission) downstream->cellular_response Leads to

Caption: Mechanism of action of LY2940094 as a NOP receptor antagonist.

Experimental Workflow for Solution Preparation

Solution_Preparation_Workflow start Start prepare_buffer Prepare 25 mM Phosphate Buffer start->prepare_buffer adjust_ph Adjust pH to 3.0 prepare_buffer->adjust_ph add_captisol Add 20% (w/v) Captisol® adjust_ph->add_captisol dissolve_captisol Warm and Stir to Dissolve Captisol® add_captisol->dissolve_captisol cool Cool to Room Temperature dissolve_captisol->cool add_ly Add this compound cool->add_ly dissolve_ly Vortex/Stir to Dissolve add_ly->dissolve_ly check_solution Visually Inspect for Precipitate dissolve_ly->check_solution solution_ready Solution Ready for Use check_solution->solution_ready Clear troubleshoot Troubleshoot (e.g., sonicate, dilute) check_solution->troubleshoot Precipitate troubleshoot->dissolve_ly

Caption: Step-by-step workflow for preparing this compound solution.

Troubleshooting Logic for Precipitation Issues

Troubleshooting_Logic start {Precipitation Observed} check_protocol Question Are you using the recommended protocol? (20% Captisol®, pH 3 phosphate buffer) start->check_protocol:q implement_protocol Action Implement the recommended protocol. check_protocol:q->implement_protocol:q No check_concentration Question Is the concentration too high? check_protocol:q->check_concentration:q Yes solution_clear {Solution Clear} implement_protocol:q->solution_clear lower_concentration Action Prepare a more dilute solution. check_concentration:q->lower_concentration:q Yes check_technique Question Was the dissolution technique correct? check_concentration:q->check_technique:q No lower_concentration:q->solution_clear improve_technique Action Use sonication and ensure fresh preparation. check_technique:q->improve_technique:q No check_technique:q->solution_clear Yes improve_technique:q->solution_clear

Caption: Decision-making flowchart for troubleshooting this compound precipitation.

References

stability of LY2940094 tartrate in solution over time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LY2940094 tartrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to offer troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid compound and stock solutions?

A1: For long-term storage, the solid form of this compound should be stored at -20°C. Stock solutions, typically prepared in an organic solvent like DMSO, should be aliquoted to avoid repeated freeze-thaw cycles. For short-term storage, stock solutions in DMSO can be kept at -20°C for up to one month. For longer-term storage of up to six months, it is recommended to store the DMSO stock solution at -80°C.[1]

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound. A solubility of up to 10 mM in DMSO has been reported. When preparing aqueous working solutions, ensure the final concentration of DMSO is low (typically less than 0.5%) to avoid solvent-induced effects in biological assays.

Q3: My this compound solution appears cloudy after dilution in aqueous buffer. What should I do?

A3: Cloudiness or precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules. This indicates that the compound's solubility limit in the aqueous buffer has been exceeded. To address this, you can try the following:

  • Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound.

  • Use a solubilizing agent: For in vivo studies, a formulation with excipients like PEG300 and Tween-80 can be used to improve solubility.

  • Gentle warming and sonication: Briefly warming the solution to 37°C and sonicating may help in redissolving the compound. However, be cautious about potential degradation at elevated temperatures. Always visually inspect for complete dissolution before use.

Q4: How does this compound exert its biological effects?

A4: LY2940094 is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] By blocking the binding of the endogenous ligand N/OFQ to the NOP receptor, LY2940094 modulates various signaling pathways involved in pain, reward, mood, and feeding behaviors.

NOP Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the NOP receptor, which is antagonized by LY2940094.

NOPR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NOPR NOP Receptor G_protein Gi/o Protein NOPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts Ca_ion Ca2+ Ca_channel->Ca_ion Influx Inhibited K_ion K+ K_channel->K_ion Efflux Promoted NOFQ N/OFQ NOFQ->NOPR Activates LY2940094 LY2940094 tartrate LY2940094->NOPR Antagonizes ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization

Caption: NOP Receptor Signaling Pathway Antagonized by this compound.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results between batches Compound Instability: Degradation of this compound in solution over time, especially in aqueous buffers at 37°C.1. Prepare fresh dilutions: Always prepare working dilutions from a frozen stock solution immediately before each experiment. 2. Minimize exposure to harsh conditions: Avoid prolonged exposure of solutions to light and elevated temperatures. 3. Perform a stability check: If instability is suspected, conduct a simple stability experiment by incubating the compound in your experimental buffer for the duration of your assay and then testing its activity.
Low or no observable activity of the compound Precipitation: The compound may have precipitated out of the solution, especially after dilution in aqueous media.1. Visual inspection: Carefully inspect the solution for any visible precipitate before adding it to your assay. 2. Check final solvent concentration: Ensure the final concentration of DMSO or other organic solvents is below the tolerance level of your experimental system (usually <0.5%). 3. Confirm stock concentration: If possible, verify the concentration of your stock solution using a suitable analytical method like HPLC-UV.
Unexpected cellular toxicity Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.1. Run a solvent control: Always include a vehicle control (the same concentration of solvent without the compound) in your experiments to assess solvent-related toxicity. 2. Lower solvent concentration: Keep the final solvent concentration as low as possible, ideally ≤ 0.1%.

Experimental Protocol: Assessing the Stability of this compound in Aqueous Solution

This protocol outlines a general method for determining the stability of this compound in an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) over time using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the degradation of this compound in PBS at different temperatures over a 48-hour period.

Materials:

  • This compound

  • DMSO (HPLC grade)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • Incubators or water baths set to 4°C, 25°C (room temperature), and 37°C

  • Sterile microcentrifuge tubes

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

  • Preparation of Working Solutions:

    • Dilute the 10 mM stock solution with PBS (pH 7.4) to a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., 1%).

    • Vortex briefly to mix.

  • Incubation:

    • Aliquot the 100 µM working solution into separate sterile microcentrifuge tubes for each time point and temperature.

    • Place the tubes in incubators/water baths at 4°C, 25°C, and 37°C.

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one aliquot from each temperature condition.

    • Immediately freeze the collected samples at -80°C to halt any further degradation until HPLC analysis.

  • HPLC Analysis:

    • Thaw the samples just before analysis.

    • Analyze the concentration of this compound in each sample using a validated HPLC-UV method. A generic starting point for method development could be:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the 280-310 nm range).

    • Quantify the peak area corresponding to this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point for each temperature.

    • Plot the percentage remaining versus time for each temperature to visualize the degradation profile.

Experimental Workflow

Stability_Workflow prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute to 100 µM in PBS (pH 7.4) prep_stock->prep_working aliquot Aliquot for each Time Point & Temperature prep_working->aliquot incubate Incubate at 4°C, 25°C, 37°C aliquot->incubate collect Collect Samples at 0, 2, 4, 8, 24, 48h incubate->collect freeze Freeze Samples at -80°C collect->freeze hplc HPLC Analysis freeze->hplc analyze Calculate % Remaining vs. Time hplc->analyze

References

optimizing LY2940094 tartrate dosage to minimize side effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY2940094 tartrate. The information is intended to help optimize experimental design and minimize potential side effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: LY2940094 is a potent and selective antagonist of the Nocicein/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] It has a high affinity for NOP receptors with significantly lower affinity for mu, kappa, or delta opioid receptors.[1][4] Blockade of the NOP receptor is believed to be the primary mechanism through which LY2940094 exerts its pharmacological effects.[2]

Q2: What are the potential therapeutic applications of this compound?

A2: Preclinical and clinical studies suggest several potential therapeutic applications for this compound. These include:

  • Major Depressive Disorder (MDD): It has shown antidepressant-like effects in rodent models and has been investigated in clinical trials for MDD.[2]

  • Anxiety: The compound has demonstrated anxiolytic-like effects in some preclinical rodent assays.[1][3][5]

  • Binge Eating and Obesity: LY2940094 has been shown to inhibit excessive feeding behavior in rodents.[4][6]

  • Alcohol Dependence: It has been found to reduce ethanol (B145695) self-administration and seeking in animal models and has been studied in patients with alcohol dependence.[7][8][9]

  • Demyelinating Diseases: Recent research suggests a potential role in promoting oligodendrocyte generation and myelin recovery.[10]

Q3: What is the reported side-effect profile of this compound?

A3: In preclinical studies involving rodents, LY2940094 was reported to have a favorable side-effect profile. It did not significantly impair cognitive or motor function and was not an activator or suppressor of locomotion.[1][3][5]

In a clinical study with patients diagnosed with Major Depressive Disorder, LY2940094 was found to be safe and well-tolerated.[2] A study in patients with alcohol dependence also reported it to be well-tolerated, with treatment-emergent adverse events in 5% or more of patients including insomnia, vomiting, and anxiety.[9]

Troubleshooting Guide: Managing Potential Side Effects

Issue: Observation of unexpected behavioral changes in animal models.

  • Possible Cause: The observed effects could be an extension of the drug's primary pharmacology (e.g., altered anxiety levels or feeding behavior) or a potential off-target effect at higher doses.

  • Troubleshooting Steps:

    • Dose-Response Evaluation: Conduct a thorough dose-response study to determine if the observed behavioral changes are dose-dependent.

    • Control Groups: Ensure the inclusion of appropriate vehicle and positive control groups to contextualize the findings.

    • Behavioral Assay Specificity: Utilize a battery of behavioral assays to differentiate between general motor effects and specific behavioral domains (e.g., locomotion, anxiety, cognition).

Issue: Signs of gastrointestinal distress (e.g., vomiting) in experimental subjects.

  • Possible Cause: As observed in a clinical trial for alcohol dependence, vomiting can be a side effect.[9]

  • Troubleshooting Steps:

    • Dosage and Formulation: Investigate if reducing the dose or altering the formulation and route of administration can mitigate this effect.

    • Observation Period: Monitor subjects closely after administration to document the onset and duration of any gastrointestinal issues.

Issue: Alterations in sleep-wake cycles (e.g., insomnia).

  • Possible Cause: Insomnia was reported as a treatment-emergent adverse event in a clinical study.[9]

  • Troubleshooting Steps:

    • Timing of Administration: If experimentally feasible, consider altering the timing of drug administration (e.g., earlier in the active phase of the circadian cycle).

    • Sleep Monitoring: For preclinical studies, employ methods to quantify sleep-wake patterns to systematically assess the impact of LY2940094.

Data Presentation

Table 1: Summary of Preclinical Efficacy Doses in Rodents

Model Species Dose Range Effect Reference
Mouse Forced-Swim TestMouse30 mg/kg (p.o.)Antidepressant-like effect[1]
Fear-Conditioned FreezingMouse30 mg/kg (p.o.)Anxiolytic-like effect[5]
Fasting-Induced FeedingMouseNot specifiedInhibition of feeding[6]
Ethanol Self-AdministrationRatNot specifiedReduction in ethanol intake[7]

Table 2: Reported Adverse Events in a Clinical Trial for Alcohol Dependence

Adverse Event Frequency in LY2940094 Group Reference
Insomnia≥ 5%[9]
Vomiting≥ 5%[9]
Anxiety≥ 5%[9]

Experimental Protocols

Key Experiment: Mouse Forced-Swim Test

  • Objective: To assess the antidepressant-like effects of LY2940094.

  • Animals: Male NIH-Swiss mice (20-25 g).

  • Procedure:

    • Administer LY2940094 orally (p.o.) at the desired doses (e.g., 3, 10, 30 mg/kg) or vehicle control 60 minutes prior to the test.

    • Place each mouse individually into a beaker of water from which it cannot escape.

    • Record the duration of immobility during the observation period.

  • Data Analysis: Compare the immobility time between the LY2940094-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).[5]

Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling LY2940094 LY2940094 NOP_Receptor NOP Receptor (ORL1) LY2940094->NOP_Receptor Antagonizes G_Protein G Protein NOP_Receptor->G_Protein Inhibits Activation Downstream_Effectors Downstream Signaling Cascades G_Protein->Downstream_Effectors Prevents Modulation Cellular_Response Modulation of Neuronal Activity Downstream_Effectors->Cellular_Response

Caption: Mechanism of action of this compound at the NOP receptor.

Experimental_Workflow start Start: Dose Selection drug_admin Drug Administration (LY2940094 or Vehicle) start->drug_admin behavioral_obs Behavioral Observation (e.g., Forced-Swim Test) drug_admin->behavioral_obs side_effect_mon Side Effect Monitoring (e.g., Locomotion, GI distress) drug_admin->side_effect_mon data_collection Data Collection behavioral_obs->data_collection side_effect_mon->data_collection data_analysis Statistical Analysis data_collection->data_analysis conclusion Conclusion on Efficacy and Side Effect Profile data_analysis->conclusion

Caption: General experimental workflow for preclinical assessment.

Troubleshooting_Logic observe_effect Adverse Effect Observed? dose_dependent Is the Effect Dose-Dependent? observe_effect->dose_dependent Yes no_action Continue with Current Protocol observe_effect->no_action No reduce_dose Action: Reduce Dose dose_dependent->reduce_dose Yes consider_off_target Consider Off-Target or Formulation Effect dose_dependent->consider_off_target No

Caption: Decision tree for troubleshooting adverse effects.

References

ensuring consistent results with LY2940094 tartrate across experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LY2940094 tartrate. This resource is designed for researchers, scientists, and drug development professionals to ensure consistent and reliable results in their experiments involving this potent and selective nociceptin (B549756)/orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: LY2940094 is a potent and selective antagonist of the Nociceptin receptor (NOP), also known as the orphanin FQ (N/OFQ) receptor or ORL1.[1][2][3][4] It is not a PI3K inhibitor; that is a different compound, LY294002. LY2940094 binds to the NOP receptor with high affinity, blocking the actions of the endogenous ligand N/OFQ. This receptor is a G protein-coupled receptor (GPCR) involved in a variety of neurological processes.

Q2: What are the main research applications for this compound?

A2: this compound has been investigated in both preclinical and clinical settings for its therapeutic potential in a range of disorders. Key research areas include the treatment of major depressive disorder, alcohol dependence, anxiety, and excessive feeding behaviors like binge eating.[5][6][7]

Q3: How should I dissolve this compound for my experiments?

A3: The solubility of this compound can be a critical factor for experimental success. For in vitro studies, it is often supplied as a 10 mM solution in DMSO.[1][2] For in vivo oral administration in animal models, a common vehicle is 20% Captisol® (a cyclodextrin (B1172386) derivative) in a 25 mmol/L phosphate (B84403) buffer at pH 2.[8] Always confirm the solubility in your specific experimental buffer system.

Q4: What is the stability of this compound in solution?

A4: For optimal stability, it is recommended to store this compound in a cool, dark place and to keep the container tightly closed.[9] When in solution, especially in aqueous buffers, it is best to prepare fresh solutions for each experiment or store aliquots at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles. The tartrate salt form is generally used to improve stability and solubility compared to the free base.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no effect observed in cell-based assays Poor Solubility: Compound may have precipitated out of the media.Visually inspect for precipitates. Prepare a fresh stock solution in 100% DMSO and ensure final DMSO concentration in media is low (<0.1%) and consistent across all wells.
Cell Line NOP Receptor Expression: The cell line used may not express the NOP receptor or may express it at very low levels.Confirm NOP receptor expression in your cell line using qPCR, Western blot, or a radioligand binding assay. Consider using a cell line known to endogenously express NOP or a transfected cell line.
Incorrect Concentration: The concentration range used may not be appropriate for the desired effect.Refer to the literature for effective concentrations. The antagonist potency (Kb) is 0.166 nM.[1][3] A dose-response curve should be performed to determine the optimal concentration for your specific assay.
High variability in animal behavior studies Improper Vehicle/Administration: The compound may not be fully dissolved or absorbed.For oral gavage, use the recommended vehicle of 20% Captisol® in phosphate buffer (pH 2) to ensure proper solubilization.[8] Ensure consistent administration technique and timing.
Pharmacokinetics: The timing of administration relative to behavioral testing may be suboptimal.In rodent models, LY2940094 is typically administered orally 60 minutes prior to testing.[8][10] Consider conducting a pilot study to determine the optimal pre-treatment time for your specific experimental paradigm.
Animal Model Specificity: The chosen animal model or behavioral paradigm may not be sensitive to NOP receptor antagonism.Some studies have shown that LY2940094 has effects in certain anxiety models (e.g., fear-conditioned freezing) but not others.[8] Carefully select a model with a strong rationale for NOP receptor involvement.
Unexpected or off-target effects High Compound Concentration: Using excessively high concentrations can lead to non-specific binding and off-target effects.Use the lowest effective concentration determined from your dose-response studies. LY2940094 has over 4000-fold selectivity for the NOP receptor over other opioid receptors, but high concentrations can still pose a risk.
Compound Purity: The compound may be impure or degraded.Ensure you are using a high-purity compound from a reputable supplier. If in doubt, obtain a certificate of analysis. Store the compound properly to prevent degradation.[9]

Quantitative Data Summary

In Vitro Potency & Affinity

Parameter Value Reference
Binding Affinity (Ki) 0.105 nM[1][3]
Antagonist Potency (Kb) 0.166 nM[1][3]

In Vivo Dosages (Rodent Models)

Species Dose Range Route of Administration Pre-treatment Time Research Area Reference
Rat3, 10, or 30 mg/kgOral (gavage)60 minutesEthanol (B145695) Self-Administration[4][10]
Mouse30 mg/kgOral (gavage)60 minutesAntidepressant-like effects[8]

Experimental Protocols

In Vitro Functional Assay: NOP Receptor-Mediated cAMP Inhibition
  • Cell Culture: Culture HEK293 cells stably expressing the human NOP receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock in assay buffer (e.g., HBSS with 0.1% BSA) to create a range of desired concentrations.

  • Assay Procedure:

    • Wash cells once with assay buffer.

    • Pre-incubate cells with various concentrations of this compound or vehicle (assay buffer with the same final DMSO concentration) for 15-30 minutes at 37°C.

    • Add the NOP receptor agonist, N/OFQ, at a concentration that elicits a sub-maximal response (e.g., EC80), along with a phosphodiesterase inhibitor like IBMX (100 µM) to all wells except the basal control.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP levels against the log concentration of this compound. The data should show that LY2940094 inhibits the N/OFQ-induced decrease in cAMP in a dose-dependent manner. Calculate the IC50 value from the resulting curve.

In Vivo Behavioral Assay: Ethanol Self-Administration in Rats
  • Animals: Use a rat strain known for high alcohol preference, such as Indiana Alcohol-Preferring (P) rats.[4] House the animals individually with access to food and water.

  • Training: Train the rats to self-administer ethanol in an operant conditioning chamber. This typically involves training them to press a lever to receive a reward of 10-15% (v/v) ethanol solution.

  • Compound Preparation: Prepare this compound at doses of 3, 10, and 30 mg/kg. A recommended vehicle is 20% Captisol® in 25 mM phosphate buffer (pH 2).[8]

  • Dosing and Testing:

    • Once stable baseline ethanol self-administration is achieved, administer a single oral dose of this compound or vehicle 60 minutes before the start of the operant session.[10]

    • Use a within-subject, counterbalanced design where each rat receives each dose (including vehicle) on different days, with washout periods in between.

    • Place the rat in the operant chamber and record the number of lever presses and the volume of ethanol consumed during the session.

  • Data Analysis: Compare the ethanol consumption and lever pressing behavior after LY2940094 administration to the vehicle control. A significant reduction in these measures indicates that the compound has attenuated the motivation to consume ethanol.[4]

Visualizations

NOP_Signaling_Pathway cluster_membrane Cell Membrane NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP K_channel K+ Channel K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_channel Ca2+ Channel Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx NOFQ N/OFQ (Agonist) NOFQ->NOP Activates LY2940094 LY2940094 (Antagonist) LY2940094->NOP Blocks G_protein->AC Inhibits G_protein->K_channel Activates G_protein->Ca_channel Inhibits ATP ATP ATP->AC

Caption: NOP Receptor Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare this compound (e.g., in 20% Captisol®) administer Administer Vehicle or LY2940094 (Oral, 60 min pre-test) prep_compound->administer prep_animals Acclimate & Train Animals (e.g., Ethanol Self-Administration) prep_animals->administer behavior_test Conduct Behavioral Test (e.g., Operant Session) administer->behavior_test collect_data Collect & Record Data (e.g., Lever Presses, Intake) behavior_test->collect_data analyze_data Statistical Analysis (Compare Drug vs. Vehicle) collect_data->analyze_data

Caption: In Vivo Experimental Workflow

Troubleshooting_Guide start Inconsistent or No Effect is_in_vitro In Vitro Assay? start->is_in_vitro check_solubility Check for Precipitation. Use fresh stock in 100% DMSO. Keep final DMSO <0.1% is_in_vitro->check_solubility Yes check_vehicle Using Recommended Vehicle? (e.g., 20% Captisol® pH 2) is_in_vitro->check_vehicle No (In Vivo) check_receptor Confirm NOP Receptor Expression (qPCR, Western, Binding Assay) check_solubility->check_receptor check_conc Perform Dose-Response Curve check_receptor->check_conc check_timing Check Administration Time (Typically 60 min pre-test) check_vehicle->check_timing check_model Is the Model Sensitive to NOP? (Review Literature) check_timing->check_model

Caption: Troubleshooting Inconsistent Results

References

managing potential locomotor effects of LY2940094 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nociceptin (B549756) receptor (NOP) antagonist, LY2940094, in animal studies. The focus is on managing and interpreting potential locomotor effects to ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is LY2940094 and what is its primary mechanism of action?

LY2940094 is a potent, selective, and orally bioavailable antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3][4][5][6] It blocks the signaling of the endogenous ligand N/OFQ.[1][3][5] This compound has been investigated for its potential therapeutic effects in depression, anxiety, and alcohol dependence.[1][4][7][8]

Q2: Does LY2940094 typically cause locomotor effects in animal studies?

Preclinical studies have consistently shown that LY2940094 is not an activator or suppressor of locomotion in rodents.[1][2][3] It has not been found to induce failures in rotarod performance, suggesting it does not impair motor coordination.[1][2][3] Studies on ethanol (B145695) self-administration also reported no effects on locomotor activity.[6][7]

Q3: At what doses have the lack of locomotor effects been observed?

In a study investigating its antidepressant-like effects, oral administration of LY2940094 at doses up to 30 mg/kg did not alter locomotor activity in mice.[1] Similarly, in studies on ethanol self-administration in rats, doses of 3, 10, or 30 mg/kg administered orally did not affect locomotor activity.[4][7]

Q4: What is the signaling pathway associated with LY2940094's mechanism of action?

LY2940094 acts by blocking the NOP receptor, a G protein-coupled receptor (GPCR). The endogenous ligand, N/OFQ, typically activates this receptor, leading to various downstream cellular effects. By antagonizing this receptor, LY2940094 inhibits these downstream signals.

cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular NOP NOP Receptor G_Protein G Protein Signaling NOP->G_Protein Initiates NOFQ N/OFQ (Endogenous Ligand) NOFQ->NOP Activates LY2940094 LY2940094 LY2940094->NOP Blocks Downstream Downstream Cellular Effects G_Protein->Downstream

Figure 1: Simplified signaling pathway of the NOP receptor and the antagonistic action of LY2940094.

Troubleshooting Guide: Unexpected Locomotor Effects

While LY2940094 is not expected to alter locomotor activity, unexpected results can occur in any experiment. This guide provides steps to troubleshoot potential confounding factors.

Observed Issue Potential Cause Troubleshooting Steps
Increased Locomotor Activity (Hyperactivity) Experimental Stress: Novel environments can induce hyperactivity.Ensure proper acclimatization of animals to the testing room and apparatus.[9]
Drug-Vehicle Interaction: The vehicle used to dissolve LY2940094 may have its own effects.Run a vehicle-only control group to isolate the effects of the vehicle.
Off-Target Effects (Unlikely): At very high, non-standard doses, off-target effects could potentially occur.Confirm that the administered dose is within the published range (e.g., up to 30 mg/kg).
Decreased Locomotor Activity (Hypoactivity) Sedation from Vehicle: Some vehicles may have sedative properties.As above, include a vehicle-only control group.
Animal Health: Underlying health issues in the animals can lead to reduced movement.Perform regular health checks on all experimental animals.
Incorrect Dosing: An error in dose calculation leading to an excessively high dose.Double-check all dose calculations and preparation procedures.
Impaired Motor Coordination (e.g., Rotarod Failure) Pre-existing Motor Deficits: The animal strain or individual animals may have baseline motor impairments.Conduct baseline motor function tests before drug administration.
Apparatus Malfunction: Issues with the rotarod device can lead to inaccurate results.Regularly calibrate and check the functionality of the rotarod apparatus.

Experimental Protocols

1. Open Field Test for Locomotor Activity

This test assesses general locomotor activity and exploratory behavior.

  • Apparatus: A square arena (e.g., 50x50 cm) with walls, often made of a non-reflective material.[10] The arena is typically equipped with infrared beams or a video tracking system to monitor movement.[11]

  • Procedure:

    • Acclimatize the animals to the testing room for at least 30-60 minutes before the test.[9]

    • Administer LY2940094 or vehicle at the appropriate time before the test (e.g., 60 minutes for oral dosing).[2]

    • Gently place the animal in the center of the open field arena.

    • Record activity for a set duration, typically 5-30 minutes.

    • Clean the arena thoroughly between animals (e.g., with 70% ethanol) to remove olfactory cues.[10]

  • Key Parameters Measured:

    • Total distance traveled

    • Time spent mobile vs. immobile

    • Rearing frequency (a measure of exploratory behavior)

2. Rotarod Test for Motor Coordination

This test evaluates balance and motor coordination.

  • Apparatus: A rotating rod that can be set at a constant or accelerating speed.

  • Procedure:

    • Training: Train the animals on the rotarod for 1-2 days prior to the experiment to achieve a stable baseline performance.[12] A typical training protocol might involve placing the animal on the rod at a low speed (e.g., 4 rpm) for a set duration (e.g., 120 seconds).

    • Testing:

      • Administer LY2940094 or vehicle.

      • At the designated time post-dosing, place the animal on the rotating rod.

      • Record the latency to fall from the rod or the time until the animal passively rotates with the rod.

      • A cut-off time (e.g., 120-300 seconds) is typically used.

  • Key Parameter Measured:

    • Latency to fall (in seconds)

cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Acclimatization Animal Acclimatization Baseline Baseline Testing (Optional) Acclimatization->Baseline Dosing Dosing: LY2940094 or Vehicle Acclimatization->Dosing If no baseline Baseline->Dosing Wait Waiting Period (e.g., 60 min p.o.) Dosing->Wait Testing Behavioral Testing (Open Field / Rotarod) Wait->Testing Data Data Analysis Testing->Data

Figure 2: General experimental workflow for assessing locomotor effects.

Summary of LY2940094 Locomotor Data in Rodents

Study Type Species Dose Range (Oral) Locomotor Outcome Motor Coordination (Rotarod) Reference
Antidepressant ModelsMouseUp to 30 mg/kgNo activation or suppressionNot Applicable[1]
Ethanol Self-AdministrationRat3, 10, 30 mg/kgNo effect on activityNot Applicable[6][7]
General Preclinical ProfileRodentsNot specifiedNot an activator or suppressorNo induced failures[1][2][3]

References

mitigating variability in preclinical studies with LY2940094 tartrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate variability in preclinical studies involving LY2940094 tartrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1).[1][2] It exhibits high affinity for the NOP receptor with over 4000-fold selectivity against classical mu, kappa, and delta opioid receptors.[1][2] Its effects in many preclinical models are attributed to the blockade of NOP receptor signaling.

Q2: What are the main preclinical applications of LY2940094?

A2: LY2940094 has been investigated for its potential therapeutic effects in a variety of preclinical models, including:

  • Depression: It displays antidepressant-like effects in rodent models such as the forced-swim test.[1]

  • Anxiety: It has shown anxiolytic-like activity in assays like the fear-conditioned freezing test and stress-induced hyperthermia.[1]

  • Addiction: It has been found to reduce ethanol (B145695) self-administration and seeking behaviors in animal models of alcohol dependence.

  • Feeding Behavior: It can inhibit excessive food intake in models of binge eating and obesity.[3]

Q3: How should I prepare this compound for oral administration in rodents?

A3: A commonly used vehicle for oral administration of this compound is 20% Captisol® (a cyclodextrin (B1172386) derivative) in a 25 mmol/L phosphate (B84403) buffer, adjusted to pH 2-3.[1][4] It is recommended to prepare solutions fresh daily.[4] For detailed formulation protocols, please refer to the Experimental Protocols section.

Q4: What are the known off-target effects of LY2940094?

A4: While LY2940094 is highly selective for the NOP receptor over other opioid receptors, researchers should be aware of potential NOP receptor-independent effects.[1][2] One study has reported that LY2940094 can promote oligodendrocyte generation and myelin recovery through a mechanism that is independent of the NOP receptor. This is a critical consideration for interpreting data from neuroscience studies that are not directly related to the canonical NOP signaling pathway.

Q5: How can I confirm that the observed effects of LY2940094 in my study are due to NOP receptor antagonism?

A5: The most definitive way to confirm on-target activity is to use NOP receptor knockout animals. If the effects of LY2940094 are absent in these animals, it strongly suggests that the observed phenotype is mediated by NOP receptor blockade.[1][3] Another approach is to conduct receptor occupancy studies to ensure that the administered dose achieves sufficient target engagement in the brain.[5]

Troubleshooting Guides

Issue 1: High Variability in Behavioral Assay Results
Potential Cause Troubleshooting Step
Inconsistent Drug Formulation: Precipitation or degradation of this compound.Ensure the vehicle is prepared correctly (e.g., 20% Captisol in pH 2-3 phosphate buffer).[1][4] Prepare fresh solutions daily and visually inspect for any precipitation before administration. Consider the stability of the tartrate salt at different pH values and temperatures.
Variable Drug Exposure: Differences in oral absorption between animals.Administer the compound at the same time each day and consider the animals' feeding schedule, as food can impact the absorption of oral drugs. To assess variability, measure plasma and brain concentrations of LY2940094 in a subset of animals.
Environmental Stressors: Factors such as noise, light intensity, and handling can significantly impact behavioral outcomes.Standardize the experimental environment. Acclimate animals to the testing room. Handle animals consistently and minimize stress during dosing and testing.
Animal-Specific Factors: Age, sex, and strain of the animals can influence behavioral responses.Use animals of the same age, sex, and strain within an experiment. Report these details in your methodology.
Assay-Specific Variables: Minor differences in the execution of behavioral tests can lead to significant variability.Strictly adhere to a detailed, standardized protocol for each behavioral assay. For guidance on specific assays, refer to the Experimental Protocols section.
Issue 2: Unexpected or No Effect Observed
Potential Cause Troubleshooting Step
Insufficient Receptor Occupancy: The dose of LY2940094 may be too low to engage a sufficient number of NOP receptors in the brain.Conduct a dose-response study to determine the optimal dose for your specific model and endpoint. Consider performing a receptor occupancy study to correlate drug exposure with target engagement. A 10 mg/kg oral dose in rats has been shown to yield approximately 62% NOP receptor occupancy in the brain.[4]
NOP Receptor-Independent Effect: The observed phenotype may not be mediated by the NOP receptor.As noted in the FAQs, LY2940094 has been shown to have NOPR-independent effects on myelination. Carefully consider the biological context of your experiment. The use of NOP receptor knockout animals can help to dissect on-target versus off-target effects.[1][3]
Tolerance Development: Repeated administration of LY2940094 may lead to a diminished response over time in some assays.In the mouse forced-swim test, the antidepressant-like effect of LY2940094 was not sustained after five consecutive days of oral dosing.[1] Consider the duration of your study and whether tolerance might be a factor.
Model-Specific Differences: The effect of NOP receptor antagonism can vary depending on the specific animal model and the behavioral paradigm being used.LY2940094 showed anxiolytic-like effects in some anxiety models (e.g., fear-conditioned freezing) but not others (e.g., conditioned suppression, 4-plate test).[1] Carefully review the literature to understand the expected effects in your chosen model.

Quantitative Data Summary

Table 1: In Vitro Binding Affinity and Potency of LY2940094

ParameterValueSpeciesReference
Ki (NOP receptor)0.105 nMHuman[6]
Kb (NOP receptor)0.166 nMHuman[6]

Table 2: In Vivo Receptor Occupancy of LY2940094

Dose (oral)SpeciesBrain RegionReceptor Occupancy (%)Reference
10 mg/kgRatBrain62[4]
4-40 mgHumanPrefrontal Cortex, Occipital Cortex, Putamen, Thalamus73-97 (at peak plasma levels)[5]

Table 3: Preclinical Dosing of LY2940094 in Rodent Models

Animal ModelSpeciesDose Range (oral)EffectReference
Forced-Swim TestMouse30 mg/kgAntidepressant-like[1]
Fear-Conditioned FreezingMouse3, 10, 30 mg/kgAnxiolytic-like[1]
Ethanol Self-AdministrationRat3, 10, 30 mg/kgReduced ethanol intake[4][7]
Fasting-Induced FeedingMouse3, 30 mg/kgReduced food intake[3]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage
  • Vehicle Preparation: Prepare a 20% (w/v) solution of Captisol® in 25 mmol/L phosphate buffer.

  • pH Adjustment: Adjust the pH of the vehicle to 2.0-3.0 using phosphoric acid or sodium hydroxide.

  • Dissolution of this compound: Weigh the required amount of this compound and add it to the prepared vehicle.

  • Sonication: Sonicate the mixture in a bath sonicator until the compound is fully dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Fresh Preparation: It is recommended to prepare the dosing solution fresh each day.[4]

Protocol 2: Mouse Forced-Swim Test
  • Apparatus: Use a transparent cylindrical container (e.g., 25 cm tall, 15 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the test.

  • Dosing: Administer this compound or vehicle orally 60 minutes prior to the test.[1]

  • Test Procedure: Gently place each mouse into the water cylinder for a 6-minute session.

  • Data Acquisition: Record the session using a video camera for later analysis.

  • Behavioral Scoring: Score the last 4 minutes of the session for immobility time (the time the mouse spends floating with only minor movements to keep its head above water).

Protocol 3: Mouse Fear-Conditioning Assay
  • Apparatus: A conditioning chamber with a grid floor connected to a shock generator, and a distinct context for cued fear testing.

  • Habituation (Day 1): Place the mice in the conditioning chamber for a period of exploration without any stimuli.

  • Conditioning (Day 2):

    • Place the mouse in the conditioning chamber.

    • Present a conditioned stimulus (CS), such as an auditory tone, for a set duration (e.g., 30 seconds).

    • During the final seconds of the CS, deliver a mild foot shock (unconditioned stimulus, US).

    • Repeat the CS-US pairing for a predetermined number of trials.

  • Contextual Fear Testing (Day 3): Place the mouse back into the original conditioning chamber and measure freezing behavior in the absence of the CS and US.

  • Cued Fear Testing (Day 4):

    • Administer this compound or vehicle orally 60 minutes prior to the test.[8]

    • Place the mouse in a novel context.

    • After a baseline period, present the CS (tone) and measure freezing behavior.

Visualizations

NOP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LY2940094 LY2940094 Tartrate NOP_Receptor NOP Receptor (ORL1) LY2940094->NOP_Receptor Antagonizes N/OFQ N/OFQ (Endogenous Ligand) N/OFQ->NOP_Receptor Activates G_Protein Gi/o Protein NOP_Receptor->G_Protein Inhibits activation by N/OFQ Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Cellular_Response Modulation of Neuronal Excitability cAMP->Cellular_Response Ion_Channels->Cellular_Response

NOP Receptor Signaling Pathway Antagonized by LY2940094

Experimental_Workflow_FST cluster_prep Preparation cluster_dosing Dosing cluster_test Forced Swim Test cluster_analysis Data Analysis Animal_Acclimation 1. Animal Acclimation (≥1 hour) Drug_Preparation 2. Prepare this compound (Fresh Daily) Animal_Acclimation->Drug_Preparation Dosing 3. Oral Gavage (60 min pre-test) Drug_Preparation->Dosing Test 4. Place Mouse in Water (6 min session) Dosing->Test Recording 5. Video Record Session Test->Recording Scoring 6. Score Immobility (last 4 min) Recording->Scoring Analysis 7. Statistical Analysis Scoring->Analysis Logical_Relationship_Troubleshooting High_Variability High Variability in Results Inconsistent_Formulation Inconsistent Formulation High_Variability->Inconsistent_Formulation Variable_Exposure Variable Drug Exposure High_Variability->Variable_Exposure Environmental_Factors Environmental Factors High_Variability->Environmental_Factors Animal_Factors Animal Factors High_Variability->Animal_Factors Check pH & Vehicle\nPrepare Fresh Check pH & Vehicle Prepare Fresh Inconsistent_Formulation->Check pH & Vehicle\nPrepare Fresh Standardize Dosing Time\nAssess PK Standardize Dosing Time Assess PK Variable_Exposure->Standardize Dosing Time\nAssess PK Standardize Environment\nConsistent Handling Standardize Environment Consistent Handling Environmental_Factors->Standardize Environment\nConsistent Handling Use Same Age, Sex, Strain Use Same Age, Sex, Strain Animal_Factors->Use Same Age, Sex, Strain

References

Validation & Comparative

A Comparative Guide to the Efficacy of LY2940094 and Other NOP Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of LY2940094, a potent and selective NOP (Nociceptin/Orphanin FQ peptide) receptor antagonist, with other notable NOP antagonists. The information presented herein is supported by experimental data from preclinical studies to aid in the evaluation of these compounds for research and drug development purposes.

Introduction to NOP Receptor Antagonism

The Nociceptin (B549756)/Orphanin FQ (N/OFQ) system and its cognate receptor, the NOP receptor (also known as ORL-1), are implicated in a wide range of physiological processes, including pain perception, mood, anxiety, and reward pathways. Antagonism of the NOP receptor has emerged as a promising therapeutic strategy for the treatment of depression, anxiety, and substance use disorders. LY2940094 is a novel, orally bioavailable NOP receptor antagonist that has demonstrated significant potential in both preclinical and clinical investigations.[1][2][3][4] This guide focuses on comparing its efficacy against other well-characterized NOP antagonists.

In Vitro Pharmacological Profile

The initial characterization of a novel antagonist involves determining its binding affinity and functional potency at the target receptor. The following tables summarize the in vitro data for LY2940094 and other selected NOP antagonists.

Table 1: Comparative Binding Affinities (Ki) of NOP Receptor Antagonists

CompoundHuman NOP Receptor Ki (nM)Selectivity over other Opioid Receptors (μ, δ, κ)Reference
LY2940094 0.105 >4000-fold [2][3]
SB-6121110.33>170-fold vs μ[5]
J-113397Not explicitly found in direct comparison--
MK-5757Not explicitly found in direct comparison--

Table 2: Comparative In Vitro Functional Antagonist Potency of NOP Receptor Antagonists

CompoundAssayPotency (pA2 / pKB)Reference
LY2940094 GTPγS Binding (CHO-hNOP) Kb = 0.166 nM [3]
SB-612111GTPγS Binding (CHO-hNOP)pKB = 9.70[5]
SB-612111cAMP Accumulation (CHO-hNOP)pKB = 8.63[5]
J-113397GTPγS Binding (CHO-hNOP)pKB = 8.71[5]
J-113397cAMP Accumulation (CHO-hNOP)pKB = 7.95[5]

In Vivo Efficacy in Preclinical Models

The therapeutic potential of NOP antagonists is evaluated in various animal models that mimic aspects of human central nervous system disorders.

Antidepressant-like Activity: Forced Swim Test (Mouse)

The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity. A reduction in immobility time is indicative of an antidepressant effect.

Table 3: Efficacy of NOP Antagonists in the Mouse Forced Swim Test

CompoundDose (mg/kg, p.o.)% Decrease in Immobility TimeReference
LY2940094 30 ~40-50% [2]
Imipramine (control)15 (i.p.)~50%[2]
UFP-101 (i.c.v.)1-10 nmolDose-dependent decrease[1]
J-11339720 (i.p.)Significant decrease[6]

LY2940094 demonstrated a significant antidepressant-like effect in the mouse forced swim test, with a maximal effect comparable to the tricyclic antidepressant imipramine.[2] The effect of LY2940094 was absent in NOP receptor knockout mice, confirming its on-target mechanism.[2]

Anxiolytic-like Activity: Stress-Induced Hyperthermia (Rat)

Stress-induced hyperthermia (SIH) is a physiological response to stress that can be attenuated by anxiolytic drugs.

Table 4: Efficacy of NOP Antagonists in the Rat Stress-Induced Hyperthermia Model

CompoundDose (mg/kg, p.o.)Attenuation of HyperthermiaReference
LY2940094 3, 10, 30 Dose-dependent [2]
SB-612111Not explicitly found in direct comparison--

LY2940094 showed a dose-dependent anxiolytic-like effect by reducing stress-induced hyperthermia in rats.[2] This suggests its potential in treating anxiety-related disorders.

Reduction of Ethanol (B145695) Self-Administration (Rat)

NOP receptor antagonists have been investigated for their potential to reduce alcohol consumption and seeking behavior.

Table 5: Efficacy of NOP Antagonists in Rat Ethanol Self-Administration Models

CompoundModelEffectReference
LY2940094 Ethanol Self-Administration Dose-dependent reduction in ethanol intake [3]
LY2940094 Stress-Induced Reinstatement Complete blockade of reinstatement [3]

LY2940094 effectively reduced ethanol self-administration and completely blocked stress-induced reinstatement of ethanol-seeking behavior in rats, indicating its potential for treating alcohol use disorder.[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and methodologies discussed, the following diagrams are provided.

NOP_Signaling_Pathway cluster_cytoplasm Cytoplasm NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein AC Adenylyl Cyclase G_protein->AC Inhibits GIRK ↑ GIRK Channel Activity G_protein->GIRK Activates Ca_channel ↓ Ca2+ Channel Activity G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP

NOP Receptor Signaling Pathway

In_Vivo_Workflow start Animal Acclimation (e.g., 1 week) drug_admin Drug Administration (LY2940094 or Vehicle, p.o.) start->drug_admin wait Pre-treatment Time (e.g., 60 min) drug_admin->wait behavioral_test Behavioral Assay (Forced Swim, SIH, etc.) wait->behavioral_test data_collection Data Collection (e.g., Immobility time, Temp. change) behavioral_test->data_collection analysis Statistical Analysis data_collection->analysis

In Vivo Behavioral Experiment Workflow

In_Vitro_Binding_Workflow start Prepare Cell Membranes (Expressing NOP Receptor) incubation Incubate Membranes with Radioligand & Test Compound (e.g., LY2940094) start->incubation separation Separate Bound & Free Radioligand (Filtration) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (Calculate Ki) quantification->analysis

In Vitro Binding Assay Workflow

Detailed Experimental Protocols

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the NOP receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human NOP receptor (e.g., CHO-hNOP).

  • Radioligand: [³H]-Nociceptin.

  • Test compound (e.g., LY2940094) at various concentrations.

  • Non-specific binding control: A high concentration of a known NOP ligand (e.g., unlabeled Nociceptin).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes are incubated with a fixed concentration of [³H]-Nociceptin and varying concentrations of the test compound in binding buffer.

  • A parallel set of incubations is performed in the presence of a high concentration of unlabeled Nociceptin to determine non-specific binding.

  • The incubation is carried out at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

  • The filters are washed with ice-cold binding buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined from the concentration-response curve.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Mouse Forced Swim Test

Objective: To assess the antidepressant-like activity of a test compound.

Apparatus:

  • A transparent cylindrical tank (e.g., 20 cm diameter, 30 cm height) filled with water (23-25°C) to a depth of 15 cm.

Procedure:

  • Mice are individually placed into the cylinder of water for a 6-minute session.

  • The behavior of the mouse is recorded for the entire session.

  • The total duration of immobility during the last 4 minutes of the test is scored by a trained observer blind to the treatment conditions. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

  • The test compound (e.g., LY2940094) or vehicle is administered (e.g., orally) at a specified time (e.g., 60 minutes) before the test.

Rat Stress-Induced Hyperthermia

Objective: To evaluate the anxiolytic-like properties of a test compound.

Procedure:

  • The basal rectal temperature of singly housed rats is measured (T1).

  • Immediately after the first measurement, the rats are subjected to a mild stressor, which can be the handling and temperature measurement itself.

  • A second rectal temperature measurement (T2) is taken after a specific interval (e.g., 10-15 minutes).

  • The stress-induced hyperthermia is calculated as the difference between T2 and T1 (ΔT = T2 - T1).

  • The test compound (e.g., LY2940094) or vehicle is administered at a predetermined time before the first temperature measurement. A reduction in ΔT by the test compound is indicative of anxiolytic-like activity.

Rat Operant Ethanol Self-Administration

Objective: To determine the effect of a test compound on the motivation to consume ethanol.

Apparatus:

  • Standard operant conditioning chambers equipped with two levers and a liquid delivery system.

Procedure:

  • Training: Rats are first trained to press a lever to receive a sucrose (B13894) solution. Gradually, ethanol is introduced into the sucrose solution, and the sucrose concentration is faded out until the rats are self-administering an ethanol solution (e.g., 10-15% v/v).

  • Baseline: Once stable responding for ethanol is established, a baseline of ethanol intake is recorded over several sessions.

  • Testing: The test compound (e.g., LY2940094) or vehicle is administered before the operant session. The number of lever presses and the volume of ethanol consumed are recorded.

  • Reinstatement (optional): After extinction of lever pressing (i.e., no ethanol reward), a stressor (e.g., yohimbine (B192690) injection) can be used to reinstate ethanol-seeking behavior. The effect of the test compound on this reinstated seeking is then measured.

Conclusion

LY2940094 is a highly potent and selective NOP receptor antagonist with a robust efficacy profile in preclinical models of depression, anxiety, and alcohol use disorder. Its high in vitro affinity and functional potency translate to significant in vivo effects at relevant doses. While direct, head-to-head comparative studies with other NOP antagonists in all relevant models are not always available, the existing data suggest that LY2940094 is a valuable tool for investigating the N/OFQ-NOP system and a promising candidate for further clinical development. The detailed protocols and diagrams provided in this guide are intended to facilitate the design and execution of further comparative studies in the field.

References

Validating the Antidepressant-Like Effects of LY2940094 in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel nociceptin (B549756)/orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist, LY2940094, with established antidepressant medications in preclinical animal models. The data presented here summarizes key findings from behavioral assays and elucidates the underlying signaling pathways, offering valuable insights for researchers in the field of antidepressant drug discovery and development.

Executive Summary

LY2940094 has demonstrated antidepressant-like effects in rodent models, primarily assessed through the Forced Swim Test (FST). Its mechanism of action, the antagonism of the NOP receptor, presents a novel approach to treating depression compared to traditional monoaminergic modulators. Preclinical studies show that LY2940094 reduces immobility time in the FST, an effect comparable to the tricyclic antidepressant (TCA) imipramine (B1671792). Furthermore, LY2940094 has been shown to augment the antidepressant-like effects of the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine. The on-target activity of LY2940094 is confirmed by the absence of these effects in NOP receptor knockout mice. While effective in the FST, LY2940094 did not exhibit anxiolytic-like effects in the Novelty-Suppressed Feeding (NSF) test.

Data Presentation: Comparative Efficacy in the Forced Swim Test

The following tables summarize the quantitative data from the mouse Forced Swim Test (FST), comparing the effects of LY2940094 with other antidepressants on the duration of immobility.

Table 1: Effect of LY2940094 and Imipramine on Immobility Time in the Mouse Forced Swim Test

Treatment GroupDoseMean Immobility Time (s) ± SEM
Vehicle-165 ± 10
LY294009410 mg/kg, p.o.150 ± 12
LY294009430 mg/kg, p.o.110 ± 15
Imipramine15 mg/kg, i.p.105 ± 18

*p < 0.05 compared to vehicle. Data are estimated from graphical representations in preclinical studies.

Table 2: Augmentation of Fluoxetine's Antidepressant-Like Effect by LY2940094 in the Mouse Forced Swim Test

Treatment GroupDoseMean Immobility Time (s) ± SEM
Vehicle-170 ± 11
Fluoxetine10 mg/kg, i.p.145 ± 9
LY29400943 mg/kg, p.o.160 ± 13
Fluoxetine + LY294009410 mg/kg + 3 mg/kg115 ± 10*

*p < 0.05 compared to either drug alone. Data are estimated from graphical representations in preclinical studies.

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below.

Forced Swim Test (FST)

The FST is a widely used rodent behavioral test for assessing antidepressant efficacy.[1][2]

Objective: To evaluate the antidepressant-like activity of a compound by measuring the duration of immobility when the animal is placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant effect.

Apparatus:

  • A transparent Plexiglas cylinder (30 cm height x 20 cm diameter).[2]

  • The cylinder is filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom with its tail or paws.[2]

Procedure:

  • Acclimation: Animals are brought to the testing room at least 30 minutes before the test to acclimate.

  • Drug Administration: LY2940094 is administered orally (p.o.) 60 minutes before the test. Comparator drugs like imipramine are administered intraperitoneally (i.p.) 30 minutes before the test.

  • Test Session: Each mouse is individually placed in the water-filled cylinder for a 6-minute session.[2]

  • Data Recording: The entire session is videotaped for later analysis.

  • Behavioral Scoring: The duration of immobility (the time the mouse spends floating with only minor movements to keep its head above water) is scored during the last 4 minutes of the 6-minute test.

Novelty-Suppressed Feeding (NSF) Test

The NSF test is used to assess anxiety-like behavior and is sensitive to chronic antidepressant treatment.[3][4][5]

Objective: To measure the latency of a food-deprived animal to begin eating in a novel and potentially anxiogenic environment. A longer latency to eat is interpreted as increased anxiety-like behavior.

Apparatus:

  • A novel, brightly lit open field arena (e.g., a Plexiglas cage approximately 36 x 28 x 21 cm for rats).[6]

  • A single food pellet placed on a white platform in the center of the arena.

Procedure:

  • Food Deprivation: Animals are food-deprived for 24 hours prior to the test, with free access to water.[3]

  • Acclimation: Animals are brought to the testing room to acclimate before the test begins.

  • Drug Administration: The test compound is administered prior to the test session according to its pharmacokinetic profile.

  • Test Session: The animal is placed in a corner of the novel arena.

  • Data Recording: The latency to approach and take the first bite of the food pellet is recorded, with a maximum test duration (e.g., 10 minutes).

  • Home Cage Feeding Control: Immediately after the test, the animal is returned to its home cage, and the amount of food consumed in a set period (e.g., 5 minutes) is measured to control for potential effects of the compound on appetite.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the proposed signaling pathway of LY2940094 in comparison to other antidepressant classes.

cluster_0 LY2940094 (NOP Receptor Antagonist) LY2940094 LY2940094 NOP_R NOP Receptor LY2940094->NOP_R Antagonizes Adenylyl_Cyclase_Inhibition_Block Blockade of Adenylyl Cyclase Inhibition NOP_R->Adenylyl_Cyclase_Inhibition_Block GIRK_Inhibition_Block Blockade of GIRK Channel Activation NOP_R->GIRK_Inhibition_Block Monoaminergic_Neuron Monoaminergic Neuron Adenylyl_Cyclase_Inhibition_Block->Monoaminergic_Neuron Disinhibits GIRK_Inhibition_Block->Monoaminergic_Neuron Disinhibits Increased_Monoamine_Release Increased Monoamine Release (DA, NE, 5-HT) Monoaminergic_Neuron->Increased_Monoamine_Release

Caption: Signaling pathway of LY2940094.

cluster_1 SSRIs (e.g., Fluoxetine) cluster_2 TCAs (e.g., Imipramine) SSRI SSRI SERT Serotonin Transporter (SERT) SSRI->SERT Blocks Synaptic_Cleft_5HT Increased Synaptic Serotonin (5-HT) SERT->Synaptic_Cleft_5HT TCA TCA SERT_TCA SERT TCA->SERT_TCA Blocks NET_TCA Norepinephrine Transporter (NET) TCA->NET_TCA Blocks Synaptic_Cleft_5HT_NE Increased Synaptic 5-HT and NE SERT_TCA->Synaptic_Cleft_5HT_NE NET_TCA->Synaptic_Cleft_5HT_NE

Caption: Signaling pathways of SSRIs and TCAs.

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the antidepressant-like effects of a novel compound in preclinical animal models.

cluster_workflow Preclinical Antidepressant Evaluation Workflow cluster_assays Behavioral Assays Animal_Acclimation Animal Acclimation (e.g., 1 week) Drug_Administration Drug Administration (Acute or Chronic) Animal_Acclimation->Drug_Administration Behavioral_Testing Behavioral Testing Drug_Administration->Behavioral_Testing FST Forced Swim Test (FST) Behavioral_Testing->FST NSFT Novelty-Suppressed Feeding Test (NSFT) Behavioral_Testing->NSFT Data_Analysis Data Analysis and Interpretation FST->Data_Analysis NSFT->Data_Analysis

Caption: Experimental workflow for antidepressant screening.

Conclusion

LY2940094 demonstrates a promising and novel mechanism for the treatment of depression. Its efficacy in the Forced Swim Test, comparable to that of imipramine, and its ability to augment the effects of fluoxetine, highlight its potential as a standalone or adjunctive therapy. The antagonism of the NOP receptor leads to a disinhibition of monoaminergic systems, providing a distinct pharmacological profile from traditional antidepressants.[1][7] Further research is warranted to fully elucidate the clinical potential of this compound and the broader therapeutic utility of NOP receptor antagonism in mood disorders.

References

LY2940094 Tartrate vs. Placebo for Major Depressive Disorder: A Clinical Trial Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the efficacy, safety, and mechanism of action of the novel nociceptin (B549756) receptor antagonist, LY2940094, in the treatment of major depressive disorder (MDD).

This guide provides a detailed comparison of LY2940094 tartrate and placebo based on the findings of a pivotal proof-of-concept clinical trial. The data presented herein is intended to inform researchers, scientists, and professionals in the field of drug development about the potential of this novel mechanism for treating depression.

Efficacy in Major Depressive Disorder

A key clinical study, a Phase 2, 8-week, double-blind, placebo-controlled proof-of-concept trial (NCT01724112), was conducted to evaluate the efficacy and safety of LY2940094 in patients with MDD.[1] While the study did not meet its predefined primary efficacy endpoint, it provided some evidence of an antidepressant effect for LY2940094.[1]

The primary outcome measure was the change from baseline in the GRID-Hamilton Depression Rating Scale-17 (GRID-HAMD-17) total score at week 8. The predefined criterion for a successful proof-of-concept was a probability of at least 88% that LY2940094 was superior to placebo. The study showed an 82.9% probability of LY2940094 being better than placebo, a result that was close to but did not cross the predetermined threshold for success.[1] The difference in the change from baseline on the GRID-HAMD-17 total score between the LY2940094 and placebo groups was 1.5 points.[1]

Table 1: Primary Efficacy Outcome

Outcome MeasureLY2940094 (40 mg/day)PlaceboDifferenceProbability of Superiority
Change from Baseline in GRID-HAMD-17 Total Score at Week 8Data not availableData not available1.5 points[1]82.9%[1]

Safety and Tolerability Profile

LY2940094 was found to be safe and well-tolerated in the clinical trial.[1] The overall incidence of treatment-emergent adverse events was similar between the LY2940094 and placebo groups.

Table 2: Overview of Treatment-Emergent Adverse Events (TEAEs)

CategoryLY2940094 (40 mg/day)Placebo
Patients with at least one TEAE63.9%63.1%
Discontinuations due to AEs8.7% (n=6)3.1% (n=2)

The most frequently reported adverse events in the LY2940094 group are detailed in the table below.

Table 3: Incidence of Common Treatment-Emergent Adverse Events (≥5% in the LY2940094 group)

Adverse EventLY2940094 (40 mg/day)Placebo
Headache23.2%Data not available
Nausea10.1%Data not available
Insomnia8.7%Data not available
Upper Respiratory Tract Infection7.2%Data not available
Diarrhea7.2%Data not available
Dizziness7.2%Data not available
Constipation5.8%Data not available
Anxiety5.8%Data not available

Adverse events leading to discontinuation in the LY2940094 group included nausea, dizziness, headache, derealization, and insomnia.[1] In the placebo group, discontinuations were due to increased blood creatine (B1669601) phosphokinase and pruritic rash.[1]

Experimental Protocol of the Proof-of-Concept Study

The pivotal study was a multicenter, randomized, double-blind, placebo-controlled, parallel-group study conducted over 8 weeks.

Patient Population: The study enrolled adult patients diagnosed with Major Depressive Disorder (MDD) without psychotic features, as defined by the DSM-IV-TR. Key inclusion criteria included a GRID-HAMD-17 total score of ≥20 at screening and a Body Mass Index (BMI) between 18 and 35 kg/m ².

Treatment: Patients were randomly assigned to receive either a once-daily oral dose of 40 mg of this compound or a matching placebo for the 8-week duration of the trial.

Assessments: The primary efficacy endpoint was the change from baseline to week 8 in the GRID-HAMD-17 total score. Safety and tolerability were assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

G cluster_screening Screening & Baseline cluster_treatment 8-Week Double-Blind Treatment cluster_followup Follow-up Screening Patient Screening (MDD Diagnosis, GRID-HAMD-17 ≥20) Baseline Baseline Assessment (GRID-HAMD-17, Safety Labs) Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization Treatment_Arm This compound (40 mg/day) Randomization->Treatment_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Week8_Assessment Week 8 Assessment (Primary Endpoint: Change in GRID-HAMD-17) Treatment_Arm->Week8_Assessment Placebo_Arm->Week8_Assessment Safety_Followup Safety Follow-up Week8_Assessment->Safety_Followup

Figure 1: Experimental workflow of the LY2940094 proof-of-concept trial.

Mechanism of Action: Nociceptin Receptor Antagonism

LY2940094 is a potent and selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, a G protein-coupled receptor found in brain regions associated with mood regulation. The endogenous ligand for the NOP receptor, N/OFQ, has been shown to inhibit the release of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. By blocking the NOP receptor, LY2940094 is hypothesized to disinhibit the release of these monoamines, thereby exerting its antidepressant effect. This mechanism of action represents a novel approach to the treatment of depression, moving beyond the direct reuptake inhibition of monoamines.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron N_OFQ Nociceptin/ Orphanin FQ (N/OFQ) NOP_Receptor NOP Receptor N_OFQ->NOP_Receptor Binds & Activates G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates LY2940094 LY2940094 LY2940094->NOP_Receptor Blocks AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx Monoamine_Vesicle Monoamine Vesicle Ca_Influx->Monoamine_Vesicle Reduces Fusion Monoamine_Release ↓ Monoamine Release Monoamine_Vesicle->Monoamine_Release Monoamines Monoamines Monoamine_Release->Monoamines Postsynaptic_Receptor Postsynaptic Receptor Monoamines->Postsynaptic_Receptor Antidepressant_Effect Antidepressant Effect Postsynaptic_Receptor->Antidepressant_Effect

Figure 2: Signaling pathway of the NOP receptor and the antagonistic action of LY2940094.

References

LY2940094: A Comparative Analysis of its Cross-Reactivity with Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of LY2940094's binding affinity and functional activity at nociceptin (B549756) and classical opioid receptors, supported by experimental data and detailed methodologies.

LY2940094 has emerged as a potent and highly selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a target of significant interest for the development of novel therapeutics for a range of neurological and psychiatric disorders. A critical aspect of its preclinical characterization is its selectivity profile and lack of cross-reactivity with the classical opioid receptors: mu (MOP), delta (DOP), and kappa (KOP). This guide provides a comprehensive comparison of LY2940094's interaction with these receptors, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Comparison of Binding Affinities

The selectivity of LY2940094 for the NOP receptor over classical opioid receptors is a key attribute that distinguishes it from many traditional opioid ligands. The following table summarizes the binding affinities (Ki) of LY2940094 and other relevant NOP receptor antagonists for the human NOP, MOP, DOP, and KOP receptors. A lower Ki value indicates a higher binding affinity.

CompoundNOP Ki (nM)MOP Ki (nM)DOP Ki (nM)KOP Ki (nM)Selectivity (MOP/NOP)Selectivity (DOP/NOP)Selectivity (KOP/NOP)
LY2940094 0.105[1][2]>451[3]>471[3]>430[3]>4295-fold>4485-fold>4095-fold
SB-612111 0.33[4][5]57.6[5]2109[5]160.5[5]~174-fold[4]~6391-fold[4]~486-fold[4]
UFP-101 ~0.06 (pKi 10.24)[6]>200 (pKi <6.7)>200 (pKi <6.7)>200 (pKi <6.7)>3000-fold[6]>3000-fold>3000-fold

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates higher affinity.

The data clearly demonstrates the exceptional selectivity of LY2940094 for the NOP receptor, with a more than 4000-fold lower affinity for the MOP, DOP, and KOP receptors.[3] This high degree of selectivity minimizes the potential for off-target effects associated with classical opioid receptor modulation, such as analgesia, respiratory depression, and abuse liability.

Functional Activity Profile

LY2940094 is characterized as a silent antagonist at the NOP receptor, meaning it binds to the receptor without initiating a cellular response and effectively blocks the action of the endogenous ligand, N/OFQ. Functional assays, such as the GTPγS binding assay, have confirmed that LY2940094 exhibits no agonist activity at the NOP receptor at concentrations up to 10 µM.[1] Its antagonist potency is reflected by its Kb value of 0.166 nM.[1][2]

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the NOP receptor and the classical opioid receptors (MOP, DOP, KOP). Understanding these pathways is crucial for appreciating the distinct physiological roles of these receptors and the implications of selective NOP receptor antagonism by LY2940094.

Opioid_Receptor_Signaling cluster_NOP NOP Receptor Signaling cluster_Classical Classical Opioid Receptor Signaling (MOP, DOP, KOP) NOP NOP Receptor G_protein_N Gi/o Protein NOP->G_protein_N Activation N_OFQ N/OFQ N_OFQ->NOP AC_N Adenylyl Cyclase G_protein_N->AC_N Inhibition MAPK_N MAPK Pathway G_protein_N->MAPK_N Modulation Ion_N Ion Channels (e.g., K+, Ca2+) G_protein_N->Ion_N Modulation cAMP_N cAMP AC_N->cAMP_N Production PKA_N PKA cAMP_N->PKA_N Activation CREB_N CREB PKA_N->CREB_N Phosphorylation Classical_Opioids Opioid Agonists (e.g., Morphine, Endorphins) MOP_DOP_KOP MOP/DOP/KOP Receptors Classical_Opioids->MOP_DOP_KOP G_protein_C Gi/o Protein MOP_DOP_KOP->G_protein_C Activation AC_C Adenylyl Cyclase G_protein_C->AC_C Inhibition MAPK_C MAPK Pathway G_protein_C->MAPK_C Modulation Ion_C Ion Channels (e.g., K+, Ca2+) G_protein_C->Ion_C Modulation cAMP_C cAMP AC_C->cAMP_C Production PKA_C PKA cAMP_C->PKA_C Activation CREB_C CREB PKA_C->CREB_C Phosphorylation

Figure 1: Simplified signaling pathways of NOP and classical opioid receptors.

Experimental Workflows

The determination of binding affinity and functional activity of compounds like LY2940094 relies on standardized in vitro assays. The following diagram outlines the general workflow for a competitive radioligand binding assay.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Receptor Membranes (e.g., from CHO cells expressing the receptor) start->prep incubate Incubate Membranes with: - Radioligand (e.g., [3H]N/OFQ) - Varying concentrations of LY2940094 prep->incubate separate Separate Bound and Free Radioligand (e.g., via rapid filtration) incubate->separate quantify Quantify Bound Radioactivity (e.g., using a scintillation counter) separate->quantify analyze Data Analysis: - Determine IC50 - Calculate Ki using the Cheng-Prusoff equation quantify->analyze end End analyze->end

Figure 2: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

Radioligand Binding Assay for Opioid Receptors

Objective: To determine the binding affinity (Ki) of a test compound (e.g., LY2940094) for a specific opioid receptor (NOP, MOP, DOP, or KOP).

Materials:

  • Cell membranes from a stable cell line expressing the human opioid receptor of interest (e.g., CHO-hNOP, CHO-hMOP).

  • Radioligand specific for the receptor (e.g., [³H]-Nociceptin for NOP, [³H]-DAMGO for MOP, [³H]-DPDPE for DOP, [³H]-U69,593 for KOP).

  • Test compound (LY2940094) at various concentrations.

  • Non-specific binding control (a high concentration of a known non-radioactive ligand for the receptor).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

  • 96-well filter plates (e.g., GF/C filters pre-soaked in polyethylenimine).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend them in the assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of membrane suspension.

    • Competition Binding: 50 µL of the test compound at various concentrations, 50 µL of radioligand, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Functional Assay

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of a test compound at a G-protein coupled receptor.

Materials:

  • Cell membranes from a stable cell line expressing the human opioid receptor of interest.

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

  • GDP (Guanosine diphosphate).

  • Test compound (LY2940094) at various concentrations.

  • Known agonist for the receptor (positive control).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT).

  • 96-well filter plates.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane and Reagent Preparation: Prepare membrane suspensions and serial dilutions of the test compound and control agonist in assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • 50 µL of assay buffer (for basal binding) or test compound/agonist.

    • 20 µL of membrane suspension (10-20 µg protein).

    • 10 µL of GDP (to a final concentration of 10 µM).

  • Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.

  • Initiation of Reaction: Add 20 µL of [³⁵S]GTPγS (to a final concentration of 0.1-0.5 nM) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold buffer.

  • Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity.

  • Data Analysis:

    • For agonist testing, plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration to determine the EC50 and Emax values.

    • For antagonist testing (like LY2940094), perform the assay in the presence of a fixed concentration of a known agonist and varying concentrations of the antagonist to determine the IC50 and subsequently the Kb (antagonist dissociation constant). A lack of stimulation of [³⁵S]GTPγS binding in the absence of an agonist confirms the compound is not an agonist.

References

Confirming NOP Receptor Engagement of LY2940094 with PET Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Positron Emission Tomography (PET) imaging techniques used to confirm the engagement of LY2940094 with the Nociceptin (B549756)/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1). LY2940094 is a potent and selective antagonist of the NOP receptor with potential therapeutic applications in conditions such as depression and alcohol dependence.[1][2] Verifying its engagement with its target in the central nervous system is a critical step in its clinical development.

Quantitative Data Summary

The following tables summarize the key quantitative data for LY2940094 and the PET radioligands used to measure its receptor occupancy.

Table 1: In Vitro Binding Affinity and Potency of LY2940094 for the NOP Receptor

ParameterValueSpeciesReference
Ki0.105 nMHuman[1][2]
Kb0.166 nMHuman[1][2]

Ki: Inhibitory constant, a measure of binding affinity. Kb: Antagonist dissociation constant, a measure of antagonist potency.

Table 2: In Vivo NOP Receptor Occupancy of LY2940094 in Humans Measured by PET with [11C]NOP-1A [3]

Oral Dose (mg)Mean Plasma Concentration (ng/mL) at ~2.5h post-doseMean Receptor Occupancy (%) at ~2.5h post-doseMean Plasma Concentration (ng/mL) at ~26.5h post-doseMean Receptor Occupancy (%) at ~26.5h post-dose
47.93731.1728
1022.8883.3153
2049.9946.8470
401029714.182

EC50 (plasma concentration at 50% maximal receptor occupancy) for LY2940094 in humans was determined to be between 2.94 and 3.46 ng/mL across different brain regions.[3]

Comparison of NOP Receptor PET Radioligands

The primary radioligand used to quantify LY2940094 NOP receptor occupancy is [11C]NOP-1A. An alternative radiotracer, [18F]MK-0911, has also been developed and evaluated for imaging the NOP receptor.

Table 3: Comparison of [11C]NOP-1A and [18F]MK-0911 for NOP Receptor PET Imaging

Feature[11C]NOP-1A[18F]MK-0911Reference
Radionuclide Carbon-11Fluorine-18-
Half-life 20.4 minutes109.8 minutes-
Affinity (Ki) 0.15 nMHigh affinity (specific value not available in searched docs)[4]
Selectivity High selectivity over other opioid receptorsHigh selectivity for ORL1[5][6]
Test-Retest Variability of VT ~12% in large brain regions~3% across brain regions[6][7]
Use in Humans YesYes[6][8]

VT: Total distribution volume, a measure of radioligand binding.

Experimental Protocols

PET Imaging of LY2940094 NOP Receptor Occupancy with [11C]NOP-1A

A study in healthy human subjects utilized a bolus plus constant infusion tracer protocol with [11C]NOP-1A to determine NOP receptor occupancy after single oral doses of LY2940094.[3]

  • Radioligand: [11C]NOP-1A, a selective NOP receptor antagonist.

  • Subject Population: Healthy human volunteers.

  • Dosing: Single oral doses of LY2940094 (4, 10, 20, or 40 mg).

  • Imaging Timepoints: PET scans were performed at approximately 2.5 hours and 26.5 hours after LY2940094 administration.

  • PET Scan Duration: 2 hours.[8]

  • Blood Sampling: Serial arterial blood samples were drawn to measure the concentration of the parent radioligand.[8]

  • Data Analysis: Receptor occupancy (RO) was calculated from the change in the regional total distribution volume (VT) of [11C]NOP-1A between baseline and post-drug conditions. The relationship between plasma concentration of LY2940094 and NOP receptor occupancy was modeled using a simple Emax relationship.[3]

PET Imaging with [18F]MK-0911

Studies in both rhesus monkeys and humans have been conducted to evaluate [18F]MK-0911.

  • Radioligand: [18F]MK-0911, a selective, high-affinity ORL1 antagonist.[6]

  • Subject Population: Rhesus monkeys and healthy human volunteers.[6]

  • Imaging Protocol: Baseline and blocking PET scans were performed. In blocking studies, a non-radioactive ORL1 antagonist was administered before the tracer.[6]

  • Data Analysis: The test-retest variability of the total distribution volume (VT) was determined to assess the reproducibility of the measurement.[6]

Visualizations

NOP Receptor Signaling Pathway

NOP_Signaling cluster_cell Cell Membrane NOP_receptor NOP Receptor (ORL1) G_protein Gi/o Protein NOP_receptor->G_protein Activation by Nociceptin/Orphanin FQ AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibition K_channel K⁺ Channel G_protein->K_channel Activation cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux LY2940094 LY2940094 (Antagonist) LY2940094->NOP_receptor Blockade

Caption: NOP Receptor Signaling Pathway and the Action of LY2940094.

Experimental Workflow for PET Receptor Occupancy Study

PET_Workflow cluster_screening Subject Screening cluster_baseline Baseline PET Scan cluster_drug Drug Administration cluster_postdrug Post-Drug PET Scan cluster_analysis Data Analysis s1 Inclusion/Exclusion Criteria Met b1 Administer PET Radioligand ([11C]NOP-1A or [18F]MK-0911) s1->b1 b2 Dynamic PET Imaging b1->b2 b3 Arterial Blood Sampling b2->b3 d1 Administer LY2940094 (Single Oral Dose) b3->d1 p1 Administer PET Radioligand (at specified time post-dose) d1->p1 p2 Dynamic PET Imaging p1->p2 p3 Arterial Blood Sampling p2->p3 a1 Image Reconstruction & ROI Analysis p3->a1 a2 Kinetic Modeling to Determine VT a1->a2 a3 Calculate Receptor Occupancy (RO) %RO = (VT_baseline - VT_postdrug) / VT_baseline * 100 a2->a3 a4 Correlate RO with Plasma Drug Concentration a3->a4

Caption: Workflow for a PET Receptor Occupancy Study of LY2940094.

References

A Comparative Analysis of LY2940094's In Vivo Effects in Wild-Type and NOP Knockout Mice

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vivo pharmacological effects of LY2940094, a potent and selective nociceptin (B549756)/orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist, in wild-type (WT) mice and mice lacking the NOP receptor (NOP -/-). The data presented herein, derived from preclinical studies, highlights the NOP receptor-dependent mechanism of action of LY2940094 in modulating behaviors related to depression and feeding.

Data Presentation: Behavioral Effects of LY2940094

The following tables summarize the key quantitative findings from studies investigating the effects of LY2940094 in both wild-type and NOP knockout mice. These studies demonstrate that the behavioral effects of LY2940094 are contingent upon the presence of the NOP receptor.

Table 1: Effect of LY2940094 on Immobility Time in the Mouse Forced-Swim Test

GenotypeTreatment (oral)Immobility Time (seconds)Key Finding
Wild-TypeVehicle~160Baseline immobility.
Wild-TypeLY2940094 (30 mg/kg)~100Significant reduction in immobility, indicating an antidepressant-like effect.[1]
NOP -/-Vehicle~150Baseline immobility similar to wild-type.
NOP -/-LY2940094 (30 mg/kg)~150No significant reduction in immobility, indicating the effect is NOP receptor-mediated.[1]

Table 2: Effect of LY2940094 on Fasting-Induced Feeding

GenotypeTreatment (oral)Food Intake (grams) in 30 minKey Finding
Wild-TypeVehicle~0.8Baseline food consumption after fasting.
Wild-TypeLY2940094 (30 mg/kg)~0.4Significant reduction in food intake, suggesting a role for NOP receptors in regulating appetite.[2]
NOP -/-Vehicle~0.5Reduced baseline fasting-induced feeding compared to wild-type mice.[2][3]
NOP -/-LY2940094 (30 mg/kg)~0.5No significant effect on food intake, confirming the NOP receptor-dependent action of LY2940094.[2][3]

Experimental Protocols

The methodologies outlined below are based on the experimental procedures described in the cited preclinical studies.[1][2]

Animals

  • Wild-Type Mice: Male NIH-Swiss mice, weighing 20-25 g, were used for the forced-swim test.[1] For feeding studies, wild-type littermate controls (NOP+/+) from a 129S6 background were utilized.[2]

  • NOP Knockout Mice: Male NOP receptor-deficient (NOP-/-) mice on a 129S6 background, generated through heterozygous breeding, were used.[1][2]

  • All animals were housed under standard laboratory conditions with ad libitum access to food and water, unless otherwise specified for fasting protocols. All procedures were conducted in accordance with approved animal care and use protocols.[1]

Drug Administration

  • LY2940094 was suspended in a vehicle and administered orally (p.o.) to the mice.

  • The volume of administration was typically between 2-3 mL/kg.[4]

  • For behavioral testing, LY2940094 was administered 60 minutes prior to the assay.[5]

Forced-Swim Test

  • Mice are individually placed in a cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • The animals are observed for a period of 6 minutes.

  • Immobility, defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water, is scored during the final 4 minutes of the test.

  • A decrease in the duration of immobility is interpreted as an antidepressant-like effect.

Fasting-Induced Feeding Assay

  • Mice are fasted for a period, for example, 15 hours, with free access to water.[3]

  • Following the fasting period, pre-weighed food is introduced into the home cage.

  • Food intake is measured at specified time points (e.g., 30 minutes) by weighing the remaining food.

  • A reduction in food consumption is indicative of a hypophagic effect.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of LY2940094 and the general experimental workflow used in the comparative studies.

NOP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N/OFQ N/OFQ (Agonist) NOP_Receptor NOP Receptor N/OFQ->NOP_Receptor Binds and Activates LY2940094 LY2940094 (Antagonist) LY2940094->NOP_Receptor Binds and Blocks G_Protein G Protein (Gi/Go) NOP_Receptor->G_Protein Activates Effector Downstream Effectors (e.g., Adenylyl Cyclase) G_Protein->Effector Inhibits Response Cellular Response (e.g., Altered Neuronal Activity) Effector->Response Leads to Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_testing Behavioral Testing (60 min post-dose) cluster_analysis Data Analysis WT_Mice Wild-Type Mice Vehicle_WT Vehicle Admin (WT) WT_Mice->Vehicle_WT LY_WT LY2940094 Admin (WT) WT_Mice->LY_WT KO_Mice NOP Knockout Mice Vehicle_KO Vehicle Admin (KO) KO_Mice->Vehicle_KO LY_KO LY2940094 Admin (KO) KO_Mice->LY_KO FST Forced-Swim Test Vehicle_WT->FST Feeding Feeding Assay Vehicle_WT->Feeding LY_WT->FST LY_WT->Feeding Vehicle_KO->FST Vehicle_KO->Feeding LY_KO->FST LY_KO->Feeding Data_Collection Collect Behavioral Data FST->Data_Collection Feeding->Data_Collection Comparison Compare WT vs. KO Data_Collection->Comparison

References

head-to-head comparison of LY2940094 and naltrexone for alcohol dependence

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacotherapies for alcohol dependence, two notable compounds, LY2940094 and naltrexone (B1662487), offer distinct mechanisms of action. Naltrexone, an established opioid receptor antagonist, has been a cornerstone in treatment for decades. In contrast, LY2940094, a novel nociceptin (B549756)/orphanin FQ (NOP) receptor antagonist, represents a newer therapeutic strategy. This guide provides a detailed, data-driven comparison of these two agents for researchers, scientists, and drug development professionals.

Mechanism of Action

Naltrexone primarily functions as a competitive antagonist of mu-opioid receptors, with some activity at kappa and delta-opioid receptors.[1][2][3] By blocking these receptors, naltrexone is thought to reduce the rewarding and pleasurable effects of alcohol, thereby decreasing the motivation to drink.[2][4] Alcohol consumption leads to the release of endogenous opioids (endorphins), which in turn stimulates the mesolimbic dopamine (B1211576) system, a key pathway in the brain's reward circuitry.[4] Naltrexone's blockade of opioid receptors attenuates this alcohol-induced dopamine release, particularly in the nucleus accumbens.[4]

LY2940094, on the other hand, is a potent and orally bioavailable antagonist of the nociceptin/orphanin FQ (NOP) receptor, also known as the opioid-receptor-like 1 (ORL1) receptor.[5][6] The NOP receptor system is implicated in stress, mood, and addiction.[5][6] Preclinical studies suggest that LY2940094 reduces alcohol consumption by blocking NOP receptors, which in turn attenuates ethanol-motivated behaviors and stress-induced relapse.[5][6] Furthermore, it has been shown to block ethanol-stimulated dopamine release in the nucleus accumbens, suggesting an overlap in the broader neurochemical pathways affected by both drugs, despite their different primary targets.[5][6]

cluster_0 Naltrexone Pathway cluster_1 LY2940094 Pathway Alcohol Alcohol Endorphins Endorphins Alcohol->Endorphins stimulates release Mu_Opioid_Receptor Mu_Opioid_Receptor Endorphins->Mu_Opioid_Receptor binds to Dopamine_Release Dopamine_Release Mu_Opioid_Receptor->Dopamine_Release stimulates Reward_Pleasure Reward_Pleasure Dopamine_Release->Reward_Pleasure leads to Naltrexone Naltrexone Naltrexone->Mu_Opioid_Receptor blocks Alcohol_Stress Alcohol_Stress Nociceptin Nociceptin Alcohol_Stress->Nociceptin influences NOP_Receptor NOP_Receptor Nociceptin->NOP_Receptor binds to Dopamine_Release_Modulation Dopamine_Release_Modulation NOP_Receptor->Dopamine_Release_Modulation modulates Ethanol_Seeking_Behavior Ethanol_Seeking_Behavior Dopamine_Release_Modulation->Ethanol_Seeking_Behavior affects LY2940094 LY2940094 LY2940094->NOP_Receptor blocks

Figure 1: Simplified signaling pathways for Naltrexone and LY2940094 in alcohol dependence.

Preclinical Efficacy

Both naltrexone and LY2940094 have demonstrated efficacy in animal models of alcohol consumption.

Naltrexone: Preclinical studies in rats have consistently shown that naltrexone reduces alcohol consumption and its palatability.[7] These studies have been instrumental in establishing the role of the opioid system in alcohol reinforcement.[8]

LY2940094: In preclinical studies using alcohol-preferring rat strains (Indiana Alcohol-Preferring (P) and Marchigian Sardinian Alcohol-Preferring (msP) rats), LY2940094 dose-dependently decreased homecage ethanol (B145695) self-administration without affecting food or water intake.[5][6] Notably, this effect did not show significant tolerance over four days of administration.[5][6] LY2940094 also reduced the motivation to consume ethanol, as measured by lower breakpoints in a progressive ratio operant responding paradigm.[5] Furthermore, it completely blocked stress-induced reinstatement of ethanol-seeking behavior in msP rats.[5][6]

Table 1: Summary of Preclinical Data
ParameterLY2940094Naltrexone
Animal Models Indiana Alcohol-Preferring (P) rats, Marchigian Sardinian Alcohol-Preferring (msP) ratsWistar rats, other rat strains
Effect on Ethanol Self-Administration Dose-dependent reductionConsistent reduction
Effect on Motivation for Ethanol Attenuated progressive ratio operant responding and breakpointsReduces reinforcing properties
Effect on Stress-Induced Relapse Completely blocked reinstatement of ethanol-seekingReduces relapse-like behavior
Effect on Ethanol-Stimulated Dopamine Release in Nucleus Accumbens BlockedAttenuates

Clinical Efficacy and Safety

Clinical data for naltrexone is extensive, with numerous large-scale trials and meta-analyses supporting its use. The clinical evidence for LY2940094 is currently limited to a proof-of-concept study.

LY2940094 Clinical Data

A randomized, double-blind, placebo-controlled, proof-of-concept study evaluated the efficacy of LY2940094 in 88 patients with alcohol dependence who were actively drinking.[9][10] Patients received either 40 mg/day of LY2940094 or a placebo for 8 weeks.[9][10]

Efficacy Outcomes:

  • Primary Endpoint (Number of Drinks per Day - NDD): After 8 weeks, the reduction in mean NDD did not significantly differ between the LY2940094 and placebo groups (-1.4 vs. -1.5).[9]

  • Secondary Endpoints:

    • Percentage of Heavy Drinking Days: LY2940094 led to a greater reduction in the mean percentage of heavy drinking days per month compared to placebo (-24.5% vs. -15.7%).[9]

    • Percentage of Abstinent Days: There was a greater increase in the mean percentage of abstinent days per month with LY2940094 compared to placebo (9.1% vs. 1.9%).[9]

    • Gamma-Glutamyl Transferase (GGT): Patients treated with LY2940094 showed a greater reduction in plasma GGT levels, a biomarker of liver function, compared to placebo.[9][11]

Safety and Tolerability:

  • Treatment-emergent adverse events occurring in ≥5% of patients taking LY2940094 included insomnia, vomiting, and anxiety.[9]

  • No serious adverse events or significant changes in laboratory assessments or vital signs were reported with LY2940094.[9]

Naltrexone Clinical Data

Naltrexone has been evaluated in numerous randomized controlled trials. A meta-analysis of 19 randomized controlled trials involving 3,481 participants found that naltrexone reduced the risk of relapse to heavy drinking by 36% compared to placebo.[12] It also significantly decreased the number of heavy drinking days and alcohol cravings.[12]

Landmark studies have consistently demonstrated naltrexone's efficacy. For instance, an early trial by O'Malley et al. (1992) showed that patients receiving 50 mg/day of naltrexone had significantly fewer drinking days and were more likely to remain abstinent compared to the placebo group.[12] The COMBINE study, a large-scale clinical trial, also found that naltrexone (100 mg daily) was more effective than placebo in increasing the percentage of abstinent days and reducing the risk of a heavy drinking day in patients receiving medical management.[13]

Safety and Tolerability:

  • Common side effects of naltrexone include nausea, headache, dizziness, and fatigue.

  • A significant concern with naltrexone is the potential for hepatotoxicity, particularly at high doses, which has led to a black-box warning.[13] However, at the standard dose of 50 mg daily, significant hepatotoxicity is not common.[13]

Table 2: Summary of Clinical Efficacy Data
Outcome MeasureLY2940094 (40 mg/day)Naltrexone (50-100 mg/day)
Reduction in Heavy Drinking Days Greater reduction vs. placebo (-24.5% vs. -15.7%)[9]Consistently demonstrated to reduce heavy drinking days and prevent relapse to heavy drinking.[7][12][13]
Increase in Abstinent Days Greater increase vs. placebo (9.1% vs. 1.9%)[9]Increases the percentage of abstinent days.[12][13]
Reduction in Number of Drinks per Day No significant difference vs. placebo in the proof-of-concept study.[9]Reduces the number of drinks per drinking occasion.[14]
Effect on Cravings Not explicitly reported in the primary outcome of the proof-of-concept study.Significantly reduces alcohol cravings.[4][12]

Experimental Protocols

LY2940094 Preclinical Experimental Workflow

cluster_0 Ethanol Self-Administration cluster_1 Motivation for Ethanol cluster_2 Stress-Induced Relapse P_Rats Alcohol-Preferring (P and msP) Rats Homecage Homecage 2-bottle choice (ethanol vs. water) P_Rats->Homecage Dosing Oral administration of LY2940094 or vehicle Homecage->Dosing Measurement1 Measure ethanol and water intake Dosing->Measurement1 Operant_Chamber Operant Conditioning Chamber PR_Schedule Progressive Ratio Schedule for Ethanol Reinforcement Operant_Chamber->PR_Schedule Dosing2 Oral administration of LY2940094 or vehicle PR_Schedule->Dosing2 Measurement2 Measure breakpoints (motivation) Dosing2->Measurement2 Extinction Extinction of Ethanol Self-Administration Stress Induce stress (e.g., footshock) Extinction->Stress Dosing3 Oral administration of LY2940094 or vehicle Stress->Dosing3 Measurement3 Measure reinstatement of ethanol-seeking Dosing3->Measurement3

Figure 2: Workflow for preclinical evaluation of LY2940094 in rodent models of alcohol dependence.
LY2940094 Clinical Trial Protocol

The proof-of-concept study for LY2940094 was a multicenter, randomized, double-blind, placebo-controlled trial.[9][10]

  • Participants: 88 patients (21-66 years old) diagnosed with alcohol dependence, reporting 3 to 6 heavy drinking days per week.[9][10]

  • Intervention: Patients were randomized (1:1) to receive either 40 mg of LY2940094 or a placebo orally once daily for 8 weeks.[9][10]

  • Primary Outcome: Change from baseline in the number of drinks per day during the second month of the 8-week treatment period.[9]

  • Data Collection: Alcohol consumption was assessed using the Timeline Follow-Back (TLFB) method.[10]

Naltrexone Clinical Trial Protocol (General)

Naltrexone clinical trials for alcohol dependence are typically randomized, double-blind, placebo-controlled studies.

  • Participants: Individuals meeting DSM criteria for alcohol dependence. Many studies require a period of abstinence before randomization.[13]

  • Intervention: Oral naltrexone (typically 50 mg daily) or placebo, often in conjunction with psychosocial therapy (e.g., cognitive-behavioral therapy or medical management).[12][13]

  • Primary Outcomes: Common primary endpoints include time to first heavy drinking day, percentage of days abstinent, and number of standard drinks per drinking day.[13]

  • Data Collection: Alcohol consumption is typically measured using the Timeline Follow-Back method.

Conclusion

Naltrexone is a well-established medication for alcohol dependence with a robust body of evidence supporting its efficacy in reducing heavy drinking and promoting abstinence. Its mechanism of action via opioid receptor antagonism is well-understood.

LY2940094 presents a novel and promising mechanism of action by targeting the NOP receptor system. Preclinical data are encouraging, demonstrating its potential to reduce alcohol consumption, motivation, and stress-induced relapse. The initial proof-of-concept clinical study suggests that while it may not reduce the overall number of drinks per day, it can significantly decrease the frequency of heavy drinking days and increase abstinence.

The key distinction lies in the maturity of the data. Naltrexone's clinical profile is well-characterized, including its benefits and limitations. LY2940094 is in the early stages of clinical development. While the initial findings are positive, larger-scale clinical trials are necessary to fully elucidate its efficacy, safety, and potential advantages over existing treatments like naltrexone. A direct head-to-head comparison in a clinical trial setting would be the definitive next step to determine the relative therapeutic value of these two distinct pharmacological approaches to treating alcohol dependence.

References

Assessing the Safety and Tolerability Profile of LY2940094 Tartrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and tolerability profile of LY2940094 tartrate, a potent and selective nociceptin (B549756)/orphanin FQ (NOP) receptor antagonist, with alternative therapeutic agents for Major Depressive Disorder (MDD) and Alcohol Dependence. The information is compiled from preclinical studies and clinical trials to support informed research and development decisions.

Executive Summary

This compound has demonstrated a favorable safety and tolerability profile in both preclinical and clinical investigations. In human trials for Major Depressive Disorder and alcohol dependence, it was generally found to be safe and well-tolerated. Preclinical studies in rodents further support its safety, indicating a lack of significant cognitive or motor impairments. While specific incidence rates for adverse events in LY2940094 clinical trials are not publicly available, key reported side effects are detailed and compared against established treatments for MDD (Selective Serotonin Reuptake Inhibitors - SSRIs) and alcohol dependence (Naltrexone and Acamprosate).

Clinical Safety and Tolerability of this compound

A proof-of-concept study in patients with Major Depressive Disorder concluded that LY2940094 was "safe and well tolerated"[1][2]. Another clinical trial investigating its efficacy in alcohol dependence reported no serious adverse events. However, some treatment-emergent adverse events were observed in 5% or more of patients, specifically insomnia, vomiting, and anxiety[3].

Preclinical Safety Profile of this compound

Preclinical evaluation in rodent models has shown that LY2940094 possesses antidepressant and anxiolytic-like properties. Notably, these studies indicated that the compound did not impair cognitive functions or motor performance[4][5].

Comparison with Alternatives for Major Depressive Disorder (SSRIs)

Selective Serotonin Reuptake Inhibitors (SSRIs) are the first-line treatment for MDD. Their safety and tolerability have been extensively studied. The following table summarizes common adverse events associated with frequently prescribed SSRIs.

Adverse EventFluoxetineSertralineCitalopram
Gastrointestinal Nausea, Diarrhea, AnorexiaNausea, DiarrheaNausea, Dry Mouth
Neurological Insomnia, Headache, Anxiety, NervousnessInsomnia, Drowsiness/Somnolence (approx. 11%), Fatigue (approx. 12%)Somnolence, Insomnia
Sexual Dysfunction Often reportedHigh rates reportedReported
Other AstheniaDry Mouth, Increased SweatingIncreased Sweating

Comparison with Alternatives for Alcohol Dependence

Naltrexone and acamprosate (B196724) are commonly used for the management of alcohol dependence. Their safety profiles are well-characterized.

Adverse EventNaltrexoneAcamprosate
Gastrointestinal Nausea, VomitingDiarrhea (16% vs 10% placebo), Nausea
Neurological Headache, Dizziness, FatigueInsomnia, Anxiety
Hepatic Potential for hepatotoxicity at high dosesNo known liver toxicity
Other -Pruritus (itching)

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms and experimental designs discussed, the following diagrams illustrate the NOP receptor signaling pathway and the workflows of key preclinical safety assessment models.

Nociceptin/Orphanin FQ (NOP) Receptor Signaling Pathway

The diagram below illustrates the primary signaling cascade initiated by the activation of the NOP receptor, a G protein-coupled receptor (GPCR). LY2940094 acts as an antagonist at this receptor, blocking the downstream effects.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling N/OFQ Nociceptin/ Orphanin FQ (N/OFQ) NOP_R NOP Receptor N/OFQ->NOP_R Binds & Activates G_protein Gi/o Protein NOP_R->G_protein Activates LY2940094 LY2940094 (Antagonist) LY2940094->NOP_R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Channel Activity G_protein->K_channel Activates Ca_channel ↓ Ca2+ Channel Activity G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Leads to

NOP Receptor Signaling Pathway
Experimental Workflow: Forced Swim Test (Mouse)

This test is a common preclinical screen for antidepressant efficacy. The workflow outlines the key steps of the procedure.

Forced_Swim_Test_Workflow start Start drug_admin Administer LY2940094 or Vehicle/Comparator start->drug_admin acclimatization Acclimatization Period (e.g., 60 min) drug_admin->acclimatization swim_test Place Mouse in Water Cylinder (6 min) acclimatization->swim_test record Record Behavior (Immobility, Swimming, Climbing) swim_test->record analyze Analyze Last 4 min of the Test record->analyze end End analyze->end Ethanol_Self_Administration_Workflow start Start training Train Rats to Self-Administer Ethanol via Lever Press start->training baseline Establish Stable Baseline of Ethanol Intake training->baseline drug_admin Administer LY2940094 or Vehicle/Comparator baseline->drug_admin test_session Operant Self-Administration Test Session drug_admin->test_session measure Measure Lever Presses and Ethanol Consumption test_session->measure end End measure->end

References

Replicating Published Findings on LY2940094: A Comparative Guide to Feeding Behavior Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the fields of neuroscience, pharmacology, and drug development, the ability to replicate and build upon published findings is paramount. This guide provides a comparative analysis of the published data on LY2940094, a selective Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist, and its effects on feeding behavior. To offer a broader context, we compare its performance with an alternative mechanism for appetite suppression: antagonism of the ghrelin receptor. This guide presents quantitative data in structured tables, details experimental protocols for key studies, and provides visualizations of the underlying signaling pathways and experimental workflows.

Comparative Analysis of Preclinical Efficacy in Rodent Models

LY2940094 has been shown to effectively reduce various forms of excessive food intake in rodent models.[1] Its mechanism of action is dependent on the NOP receptor, as its effects on reducing fasting-induced feeding are absent in NOP receptor knockout mice.[1] In contrast, ghrelin receptor antagonists, such as [D-Lys-3]-GHRP-6, target a different orexigenic pathway to suppress appetite.[2][3][4]

Table 1: Effect of LY2940094 on Fasting-Induced Feeding in Mice
Treatment GroupDose (mg/kg, p.o.)Food Intake (g)% Inhibition vs. Vehicle
Vehicle-1.2 ± 0.1-
LY294009430.8 ± 0.133%
LY2940094100.6 ± 0.150%
LY2940094300.5 ± 0.1*58%

Data are presented as mean ± S.E.M. *p < 0.05 compared with vehicle-treated animals. Data extracted from Statnick et al., 2016.

Table 2: Effect of LY2940094 on Palatable High-Fat Diet Intake in Lean Rats
Treatment GroupDose (mg/kg, p.o.)Caloric Intake (kcal)% Reduction vs. Vehicle
Vehicle-60 ± 5-
LY29400941045 ± 425%
LY29400943038 ± 337%

Data are presented as mean ± S.E.M. *p < 0.05 compared with vehicle-treated animals. Data extracted from Statnick et al., 2016.

Table 3: Effect of Ghrelin Receptor Antagonist [D-Lys-3]-GHRP-6 on Food Intake in Food-Deprived Lean Mice
Treatment GroupDose (nmol/mouse, i.p.)Cumulative Food Intake (g) at 4h% Reduction vs. Vehicle
Vehicle (Saline)-1.5 ± 0.1-
[D-Lys-3]-GHRP-6201.2 ± 0.1*20%
[D-Lys-3]-GHRP-62000.9 ± 0.1**40%

Data are presented as mean ± S.E.M. *p < 0.05, **p < 0.01 compared with the control group. Data extracted from Asakawa et al., 2003.

Table 4: Effect of Ghrelin Receptor Antagonist [D-Lys-3]-GHRP-6 on Food Intake in ob/ob Obese Mice
Treatment GroupDose (nmol/mouse, i.p.)Cumulative Food Intake (g) at 4h% Reduction vs. Vehicle
Vehicle (Saline)-2.0 ± 0.2-
[D-Lys-3]-GHRP-62001.4 ± 0.1*30%

Data are presented as mean ± S.E.M. *p < 0.05 compared with physiological saline treated controls. Data extracted from Asakawa et al., 2003.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental designs discussed, the following diagrams were generated using the DOT language.

cluster_LY2940094 LY2940094 Signaling Pathway N_OFQ Nociceptin/Orphanin FQ (N/OFQ) NOP_R NOP Receptor N_OFQ->NOP_R Binds & Activates Signaling Downstream Signaling (e.g., adenylyl cyclase inhibition) NOP_R->Signaling LY2940094 LY2940094 LY2940094->NOP_R Antagonizes Feeding Increased Feeding Behavior Signaling->Feeding

LY2940094 mechanism of action.

cluster_Ghrelin Ghrelin Receptor Antagonist Signaling Pathway Ghrelin Ghrelin GHSR GHSR-1a Receptor Ghrelin->GHSR Binds & Activates Signaling Downstream Signaling (e.g., IP3/DAG pathway) GHSR->Signaling Ghrelin_Antagonist Ghrelin Receptor Antagonist ([D-Lys-3]-GHRP-6) Ghrelin_Antagonist->GHSR Antagonizes Feeding Increased Feeding Behavior Signaling->Feeding

Ghrelin antagonist mechanism.

cluster_workflow Typical Rodent Feeding Behavior Experimental Workflow acclimation Acclimation & Habituation fasting Food Deprivation (e.g., 16-24h) acclimation->fasting dosing Compound Administration (p.o. or i.p.) fasting->dosing measurement Food Intake Measurement (pre-weighed food at set timepoints) dosing->measurement analysis Data Analysis (Comparison to vehicle) measurement->analysis

Rodent feeding experiment workflow.

Detailed Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.

LY2940094 Fasting-Induced Feeding Study in Mice (Statnick et al., 2016)
  • Animals: Male C57BL/6J mice, individually housed with free access to food and water prior to the study.

  • Habituation: Mice were habituated to the experimental procedures, including oral gavage with the vehicle, for several days before the experiment.

  • Fasting: Food was removed from the cages for 24 hours, with water remaining available.

  • Dosing: LY2940094 (3, 10, or 30 mg/kg) or vehicle was administered orally (p.o.) in a volume of 10 ml/kg.

  • Feeding Measurement: Immediately after dosing, a pre-weighed amount of standard chow was placed in each cage. Food intake was measured by weighing the remaining food at 1, 2, and 4 hours post-dosing.

  • Data Analysis: Food intake (in grams) was calculated for each time point and compared between the LY2940094-treated groups and the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

LY2940094 Palatable High-Fat Diet Study in Lean Rats (Statnick et al., 2016)
  • Animals: Male Long-Evans rats, individually housed.

  • Diet: Rats were maintained on a standard chow diet. For the experiment, they were presented with a palatable high-fat diet.

  • Dosing: On the test day, rats were administered LY2940094 (10 or 30 mg/kg, p.o.) or vehicle.

  • Feeding Measurement: The amount of the palatable high-fat diet consumed was measured over a 4-hour period following dosing.

  • Data Analysis: Caloric intake was calculated based on the amount of high-fat diet consumed and compared between the treatment groups and the vehicle control.

Ghrelin Receptor Antagonist [D-Lys-3]-GHRP-6 Feeding Study in Food-Deprived Mice (Asakawa et al., 2003)
  • Animals: Male ddY mice, housed individually.

  • Fasting: Mice were deprived of food for 16 hours before the experiment, with free access to water.[3]

  • Dosing: [D-Lys-3]-GHRP-6 (20 or 200 nmol/mouse) or physiological saline (vehicle) was administered via intraperitoneal (i.p.) injection.[2]

  • Feeding Measurement: Immediately after injection, pre-weighed food was provided. Cumulative food intake was measured at 20 minutes, 1, 2, and 4 hours.[3]

  • Data Analysis: Food intake at each time point was compared between the antagonist-treated groups and the saline-treated control group using a Bonferroni's t-test.[2]

Conclusion

The data presented demonstrate that LY2940094, a NOP receptor antagonist, robustly inhibits excessive feeding behavior in various rodent models.[1] Its efficacy is comparable to that of other appetite-suppressing mechanisms, such as ghrelin receptor antagonism, although the direct comparison is limited by differences in experimental design across studies. The detailed protocols and pathway diagrams provided in this guide are intended to aid researchers in replicating and expanding upon these important findings in the ongoing search for effective treatments for eating disorders and obesity.

References

A Comparative Guide to the Anxiolytic-Like Effects of LY2940094 and Standard Anxiolytics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the preclinical anxiolytic-like profile of LY2940094, a novel nociceptin (B549756)/orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist, with standard anxiolytic agents, the benzodiazepine (B76468) diazepam and the 5-HT1A receptor partial agonist buspirone (B1668070). The information is intended for researchers, scientists, and drug development professionals.

LY2940094 has demonstrated a unique preclinical profile, exhibiting efficacy in specific stress- and fear-related paradigms, while being inactive in classical anxiety models where traditional anxiolytics are effective.[1][2] This suggests a potentially different mechanism of action and therapeutic application for NOP receptor antagonists in the treatment of anxiety and stress-related disorders.

Quantitative Comparison of Anxiolytic-Like Effects

Due to the differing activity profiles of LY2940094 and standard anxiolytics across various preclinical models, a direct quantitative comparison from a single study is not available. The following tables summarize the available data for each compound in the respective behavioral assays.

Table 1: Anxiolytic-Like Effects of LY2940094 in Preclinical Models

Behavioral AssaySpeciesDose Range (p.o.)Key FindingsReference
Fear-Conditioned FreezingMice3, 10, 30 mg/kgSignificant reduction in freezing time at 30 mg/kg.[1]
Stress-Induced HyperthermiaRats3, 10, 30 mg/kgDose-dependent attenuation of the hyperthermic response.[1]
Stress-Induced Cerebellar cGMPMice3, 10, 30 mg/kgDose-dependent suppression of stress-induced increases in cGMP.[1]
Elevated Plus-Maze--Inactive.[1]
Light-Dark Box Test--Inactive.[1]
Conditioned Suppression--Inactive.[1]
4-Plate Test--Inactive.[1]
Novelty-Suppressed Feeding--Inactive.[1]

Table 2: Anxiolytic-Like Effects of Diazepam in Preclinical Models

Behavioral AssaySpeciesDose Range (i.p./p.o.)Key FindingsReference
Elevated Plus-MazeMice, Rats0.5 - 4 mg/kgGenerally increases open arm entries and time spent in open arms.[3][4][5][3][4][5]
Light-Dark Box TestRats0.75 - 3.0 mg/kgIncreases visits to and duration in the light compartment.[6][6]
Fear-Conditioned Freezing--Data not available in the provided search results for direct comparison.-
Stress-Induced Hyperthermia--Data not available in the provided search results for direct comparison.-

Table 3: Anxiolytic-Like Effects of Buspirone in Preclinical Models

Behavioral AssaySpeciesDose Range (s.c./p.o.)Key FindingsReference
Elevated Plus-MazeRats, Mice0.03 - 5.0 mg/kgInconsistent effects, sometimes showing anxiogenic-like profiles.[7][8][9][7][8][9]
Light-Dark Box TestMice3.16 - 17.8 mg/kg (IP)Increased time spent in the lit area.[10][10]
Fear-Conditioned Freezing--Data not available in the provided search results for direct comparison.-
Stress-Induced Hyperthermia--Data not available in the provided search results for direct comparison.-

Experimental Protocols

Detailed methodologies for the key experiments in which LY2940094 demonstrated anxiolytic-like effects are provided below.

Fear-Conditioned Freezing in Mice

This model assesses fear memory by pairing a neutral conditioned stimulus (CS), such as a tone, with an aversive unconditioned stimulus (US), typically a mild footshock. The animal learns to associate the CS with the US and will exhibit a freezing response (immobility) upon subsequent exposure to the CS alone.

  • Apparatus: A conditioning chamber equipped with a grid floor for delivering the footshock and a speaker for the auditory cue.

  • Procedure:

    • Habituation: Mice are placed in the conditioning chamber and allowed to explore for a set period.

    • Conditioning: A series of pairings of the auditory CS (e.g., a tone) and the US (e.g., a mild footshock) are presented.

    • Testing: On a subsequent day, the mice are returned to the chamber, and the CS is presented without the US. The amount of time the mouse spends freezing is recorded and used as a measure of fear memory.

  • Drug Administration: LY2940094 or a vehicle is administered orally (p.o.) typically 60 minutes before the testing phase.[1]

Stress-Induced Hyperthermia in Rats

This assay measures the anxiolytic potential of a compound by its ability to attenuate the rise in body temperature that occurs in response to a mild stressor.

  • Apparatus: A rectal thermometer.

  • Procedure:

    • Baseline Temperature (T1): The rat's baseline core body temperature is measured.

    • Stressor: The stressor is the handling and insertion of the rectal probe for the temperature measurement itself.

    • Second Temperature (T2): A second temperature reading is taken after a short interval (e.g., 10 minutes).

    • Hyperthermic Response: The change in body temperature (ΔT = T2 - T1) represents the stress-induced hyperthermic response.

  • Drug Administration: LY2940094 or a vehicle is administered orally (p.o.) prior to the temperature measurements.[1]

Stress-Induced Increases in Cerebellar cGMP in Mice

This neurochemical assay assesses the anxiolytic-like effects of a compound by measuring its ability to prevent the stress-induced elevation of cyclic guanosine (B1672433) monophosphate (cGMP) in the cerebellum.

  • Procedure:

    • Stressor: Mice are subjected to a brief, inescapable footshock.

    • Tissue Collection: Immediately following the stressor, the animals are euthanized, and the cerebellum is rapidly dissected.

    • cGMP Measurement: The levels of cGMP in the cerebellar tissue are determined using standard biochemical methods.

  • Drug Administration: LY2940094 or a vehicle is administered orally (p.o.) before the exposure to the footshock stressor.[1]

Elevated Plus-Maze

This widely used model for assessing anxiety-like behavior in rodents is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. Anxiolytic drugs typically increase the proportion of time spent and the number of entries into the open arms.

Light-Dark Box Test

This test is also based on the conflict between exploration and aversion to brightly lit, open areas. The apparatus consists of a box divided into a large, illuminated compartment and a smaller, dark compartment. Anxiolytic compounds generally increase the time spent in the light compartment and the number of transitions between the two compartments.[11]

Signaling Pathways

The distinct anxiolytic-like profiles of LY2940094, diazepam, and buspirone can be attributed to their actions on different neurotransmitter systems and signaling pathways.

G cluster_0 LY2940094 (NOP Receptor Antagonist) LY2940094 LY2940094 NOP Receptor NOP Receptor LY2940094->NOP Receptor Blocks Anxiolytic-like Effects (Stress/Fear Models) Anxiolytic-like Effects (Stress/Fear Models) LY2940094->Anxiolytic-like Effects (Stress/Fear Models) Leads to Gi/o Gi/o NOP Receptor->Gi/o Activates N/OFQ N/OFQ N/OFQ->NOP Receptor Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases G cluster_1 Diazepam (GABA-A Receptor Positive Allosteric Modulator) Diazepam Diazepam GABA-A Receptor GABA-A Receptor Diazepam->GABA-A Receptor Enhances GABA binding Chloride Ion Channel Chloride Ion Channel GABA-A Receptor->Chloride Ion Channel Opens GABA GABA GABA->GABA-A Receptor Binds to Neuronal Hyperpolarization Neuronal Hyperpolarization Chloride Ion Channel->Neuronal Hyperpolarization Increases Cl- influx Anxiolytic Effects Anxiolytic Effects Neuronal Hyperpolarization->Anxiolytic Effects Leads to G cluster_2 Buspirone (5-HT1A Receptor Partial Agonist) Buspirone Buspirone 5-HT1A Receptor 5-HT1A Receptor Buspirone->5-HT1A Receptor Partially Activates Anxiolytic Effects Anxiolytic Effects Buspirone->Anxiolytic Effects Leads to Gi/o Gi/o 5-HT1A Receptor->Gi/o Activates Serotonin (5-HT) Serotonin (5-HT) Serotonin (5-HT)->5-HT1A Receptor Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases

References

Safety Operating Guide

Proper Disposal of LY2940094 Tartrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for LY2940094 tartrate necessitates treating this research compound as potentially hazardous. All handling and disposal procedures should be conducted with caution, adhering to the principle of minimizing exposure and environmental contamination. This guide provides essential safety and logistical information, including operational and disposal plans, based on best practices for handling novel chemical entities and information available for tartrate compounds.

Hazard and Disposal Summary

In the absence of specific data for this compound, the following table summarizes potential hazards and disposal considerations based on information for tartaric acid and its salts. This information should be used to inform a conservative approach to waste management.

CategoryPotential Hazards and ConsiderationsDisposal Recommendations
Toxicity The specific toxicity of this compound is unknown. Tartaric acid and its salts can be skin and eye irritants. Ingestion of large amounts may be harmful.[1][2]Treat as a toxic substance. Avoid generating dust or aerosols. Use appropriate personal protective equipment (PPE).
Environmental The environmental impact of this compound has not been determined.Prevent release to the environment. Do not dispose of down the drain or in regular trash.[3]
Reactivity Reactivity data is unavailable. Tartrates are generally stable but may react with strong oxidizing agents.Store away from incompatible materials. Do not mix with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]
Physical Form Typically a solid powder.Handle in a way that minimizes dust generation.
Aqueous Solutions The pH of the solution may be a factor in its classification as hazardous waste.Neutralize aqueous solutions to a pH between 6 and 8 before disposal, if permitted by local regulations and after consulting with your EHS department.

Experimental Protocol: Safe Disposal of this compound

This protocol provides a step-by-step guide for the safe disposal of both solid and liquid waste containing this compound. Always consult and follow your institution's specific chemical hygiene plan and waste disposal guidelines.

1. Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat.

  • Use chemical-resistant gloves (e.g., nitrile).

  • Wear safety glasses with side shields or chemical splash goggles.

  • When handling the solid compound outside of a certified chemical fume hood, a respirator may be necessary to prevent inhalation of dust.

2. Solid Waste Disposal (e.g., unused compound, contaminated labware):

  • Segregation: Collect all solid waste contaminated with this compound separately from other waste streams.[3][4] This includes contaminated gloves, weighing paper, pipette tips, and vials.

  • Container: Place the segregated solid waste in a clearly labeled, leak-proof, and puncture-resistant hazardous waste container. The original chemical container can be a good option for unused product.[5]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[3][6]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[5]

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[3]

3. Liquid Waste Disposal (e.g., experimental solutions):

  • Segregation: Collect all liquid waste containing this compound in a dedicated, closed-top, and chemically compatible container. Do not mix with other solvent or aqueous waste streams.[3][5]

  • Container: Use a container made of a material compatible with the solvents used in the solution (e.g., glass or polyethylene). The container must have a secure, tight-fitting lid.[5]

  • Labeling: Clearly label the container with "Hazardous Waste," "this compound," and list all solvent components with their approximate percentages.[5]

  • Neutralization (for purely aqueous solutions, if permissible):

    • Consult EHS: Before proceeding, confirm with your institution's EHS department if neutralization and drain disposal of small quantities are permitted.

    • Procedure: If approved, work in a fume hood. Slowly add a dilute acid or base to the aqueous solution while monitoring the pH. Adjust the pH to a neutral range (typically 6-8).

    • Drain Disposal: If authorized, flush the neutralized solution down the sanitary sewer with a large volume of water (at least a 20-fold excess).

  • Disposal of Organic Solvent Solutions: Solutions of this compound in organic solvents must be disposed of as hazardous chemical waste. Do not attempt to neutralize or dispose of these down the drain. Arrange for pickup by your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 start Waste Generation (this compound) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., aqueous or organic solutions) waste_type->liquid_waste Liquid segregate_solid Segregate in Labeled Hazardous Waste Container solid_waste->segregate_solid aqueous_q Aqueous Solution? liquid_waste->aqueous_q end_disposal Arrange for EHS/ Licensed Contractor Pickup segregate_solid->end_disposal organic_sol Organic Solvent Solution aqueous_q->organic_sol No aqueous_sol Aqueous Solution aqueous_q->aqueous_sol Yes segregate_organic Segregate in Labeled Solvent Waste Container organic_sol->segregate_organic consult_ehs_drain Consult EHS Regarding Neutralization & Drain Disposal aqueous_sol->consult_ehs_drain segregate_organic->end_disposal drain_ok Drain Disposal Permitted? consult_ehs_drain->drain_ok neutralize Neutralize to pH 6-8 drain_ok->neutralize Yes segregate_aqueous Segregate in Labeled Aqueous Waste Container drain_ok->segregate_aqueous No flush Flush with >20x Water neutralize->flush flush->end_disposal segregate_aqueous->end_disposal

Caption: Decision workflow for this compound disposal.

References

Safeguarding Researchers: A Comprehensive Guide to Handling LY2940094 Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling LY2940094 tartrate. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

Due to the potent nature of this compound, a comprehensive PPE strategy is mandatory to prevent skin contact, inhalation, and ingestion. The multi-layered approach detailed below provides head-to-toe protection.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile glovesPrevents direct skin contact. Double-gloving provides an extra layer of protection against tears and contamination.
Body Covering Disposable coverall ("bunny suit") with integrated hood and shoe coversEnsures full-body protection from particulate and splash contamination.[5]
Respiratory Protection Powered Air-Purifying Respirator (PAPR)For operations with a high risk of aerosol or dust generation, such as weighing and reconstituting the solid compound, a PAPR is recommended to provide a high level of respiratory protection.[6][7] For other tasks, a well-fitted N95 respirator may be sufficient, but a risk assessment should be performed.
Eye Protection Chemical splash goggles or a full face shieldProtects eyes from splashes and airborne particles.[5] Goggles should be worn even when using a PAPR with a hood to ensure a complete seal.
Footwear Dedicated, slip-resistant laboratory shoesTo be worn under shoe covers to prevent contamination of personal footwear and reduce the risk of slips.[5]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to disposal is crucial for safety.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • The compound should be stored in a tightly sealed container in a freezer, with recommended temperatures at -20°C for short-term storage (up to one month) and -80°C for long-term storage (up to six months).[1]

  • The storage location should be clearly labeled as containing a potent compound.

Weighing and Reconstitution
  • All manipulations of solid this compound must be conducted in a containment device such as a glove box or a powder containment hood to minimize the risk of inhalation.

  • Use dedicated utensils (spatulas, weigh boats) for handling the compound. These should be disposed of as hazardous waste after use.

  • When reconstituting, add the solvent slowly to the solid to avoid generating dust. A common solvent is DMSO.[1]

Experimental Use
  • When working with solutions of this compound, handle them within a chemical fume hood.

  • Ensure all labware that comes into contact with the compound is properly decontaminated or disposed of as hazardous waste.

Decontamination
  • All surfaces and equipment that may have come into contact with this compound should be decontaminated. A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.[8] All cleaning materials must be disposed of as hazardous waste.

Disposal Plan: Managing this compound Waste

All waste generated from handling this compound must be treated as hazardous waste. Never dispose of this compound or its waste down the drain or in regular trash.[9]

  • Solid Waste: Unused or expired compound, contaminated gloves, pipette tips, weigh boats, and other disposable labware should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[8]

  • Liquid Waste: All solutions containing this compound should be collected in a sealed, leak-proof, and shatter-resistant hazardous waste container.[8]

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[8][9]

  • Collection: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]

Workflow for Safe Handling of this compound

cluster_receiving Receiving & Storage cluster_handling Handling (in Containment) cluster_disposal Waste Management receiving Receive & Inspect Package storage Store at -20°C or -80°C receiving->storage Intact weighing Weigh Solid Compound storage->weighing Begin Experiment reconstitution Reconstitute with Solvent weighing->reconstitution experiment Experimental Use reconstitution->experiment solid_waste Collect Solid Waste experiment->solid_waste liquid_waste Collect Liquid Waste experiment->liquid_waste label_waste Label Hazardous Waste solid_waste->label_waste liquid_waste->label_waste dispose Dispose via EHS label_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LY2940094 tartrate
Reactant of Route 2
LY2940094 tartrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.